Benzyl Aziridine-1-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl aziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXWAZGPFWJKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl Aziridine-1-carboxylate from L-Serine
This guide provides a comprehensive overview of the synthetic pathway for converting L-serine, a readily available chiral amino acid, into benzyl aziridine-1-carboxylate. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the utility of the aziridine moiety as a versatile building block in the synthesis of complex nitrogen-containing molecules. The inherent ring strain of aziridines makes them valuable electrophilic intermediates for the introduction of nitrogen functionality.[1]
This document will delve into the strategic considerations for this synthesis, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.
I. Synthetic Strategy: A Multi-step Approach from a Chiral Precursor
The conversion of L-serine to this compound necessitates a carefully planned multi-step synthesis. The primary challenge lies in selectively activating the hydroxyl group of serine to facilitate an intramolecular nucleophilic attack by the nitrogen atom, thereby forming the strained three-membered aziridine ring. A logical and efficient synthetic route involves the following key stages:
-
Orthogonal Protection of L-Serine: To prevent unwanted side reactions, the amino and carboxylic acid functionalities of the starting L-serine must be protected. The choice of protecting groups is critical and should allow for their selective removal under different conditions if necessary. For the target molecule, the final N-substituent is a benzyloxycarbonyl (Cbz) group, which also serves as a protecting group for the amine. The carboxylic acid is protected as a benzyl ester.
-
Activation of the Hydroxyl Group: The hydroxyl group of the protected serine derivative is a poor leaving group and must be activated to facilitate the intramolecular cyclization. The Mitsunobu reaction is a highly effective and widely used method for this purpose, proceeding with inversion of stereochemistry.[2][3]
-
Intramolecular Cyclization: Once the hydroxyl group is activated, the nitrogen atom of the Cbz-protected amine acts as an internal nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2 fashion to form the aziridine ring.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow from L-Serine to Benzyl (S)-aziridine-2-carboxylate.
II. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound from L-serine.
A. Synthesis of N-(Benzyloxycarbonyl)-L-serine (N-Cbz-L-Serine)
The first step involves the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| L-Serine | 105.09 | 10.5 g | 0.1 |
| Sodium Bicarbonate | 84.01 | 21.0 g | 0.25 |
| Water | 18.02 | 100 mL | - |
| Dioxane | 88.11 | 50 mL | - |
| Benzyl Chloroformate | 170.59 | 18.8 g (15.8 mL) | 0.11 |
Procedure:
-
In a 500 mL two-necked round-bottomed flask equipped with a mechanical stirrer, dissolve L-serine and sodium bicarbonate in water.
-
Cool the flask in an ice-water bath and add dioxane.
-
Add benzyl chloroformate dropwise over 20-30 minutes with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with two 50 mL portions of diethyl ether to remove any excess benzyl chloroformate.
-
Carefully acidify the aqueous layer to pH 2 with 6N HCl, keeping the solution cool in an ice bath.
-
Extract the product with three 75 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine as a white solid. The product can be recrystallized from ethyl acetate/hexane.
B. Synthesis of N-(Benzyloxycarbonyl)-L-serine Benzyl Ester
The carboxylic acid of N-Cbz-L-serine is then protected as a benzyl ester.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Cbz-L-Serine | 239.23 | 23.9 g | 0.1 |
| Cesium Carbonate | 325.82 | 17.9 g | 0.055 |
| Benzyl Bromide | 171.03 | 18.8 g (13.1 mL) | 0.11 |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a solution of N-Cbz-L-serine in DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into 500 mL of ice-water and extract with three 150 mL portions of ethyl acetate.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford N-Cbz-L-serine benzyl ester as a colorless oil or a white solid.
C. Synthesis of Benzyl (S)-aziridine-2-carboxylate via Intramolecular Mitsunobu Reaction
This crucial step involves the cyclization of the protected serine derivative to the target aziridine. The following protocol is adapted from the modified Mitsunobu conditions used for the synthesis of serine β-lactones, which proceeds through a similar activation of the hydroxyl group.[4][5]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Cbz-L-Serine Benzyl Ester | 329.35 | 3.29 g | 0.01 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.15 g | 0.012 |
| Diethyl Azodicarboxylate (DEAD) | 174.15 | 2.09 g (1.83 mL) | 0.012 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Procedure:
-
In a flame-dried 250 mL round-bottomed flask under an argon atmosphere, dissolve N-Cbz-L-serine benzyl ester and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The crude product will contain the desired aziridine, triphenylphosphine oxide, and the diethyl hydrazinedicarboxylate byproduct. Purify the residue by column chromatography on silica gel. It is advisable to use a short column and elute quickly to minimize potential ring-opening of the aziridine on the acidic silica gel.[2] A gradient of ethyl acetate in hexane is a suitable eluent system.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield benzyl (S)-aziridine-2-carboxylate as a colorless oil.
III. Mechanistic Insights
The key transformation in this synthesis is the intramolecular Mitsunobu reaction. The mechanism is a well-established process in organic chemistry and proceeds as follows:
-
Formation of the Betaine: Triphenylphosphine attacks the electrophilic nitrogen of DEAD to form a betaine intermediate.
-
Proton Transfer: The betaine deprotonates the hydroxyl group of the N-Cbz-L-serine benzyl ester, forming an oxyphosphonium ion and the hydrazide anion.
-
Intramolecular SN2 Attack: The nitrogen atom of the Cbz group acts as an intramolecular nucleophile, attacking the carbon atom bearing the oxyphosphonium group (a good leaving group). This proceeds via an SN2 mechanism, resulting in inversion of configuration at the stereocenter and the formation of the aziridine ring.
Caption: Simplified mechanism of the intramolecular Mitsunobu reaction for aziridine formation.
The stereochemical outcome of this reaction is critical. Starting with L-serine (which has the S configuration), the Mitsunobu reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon. However, since the aziridine is formed by the attack of the nitrogen on this carbon, the stereochemistry of the final product, benzyl (S)-aziridine-2-carboxylate, is retained.
IV. Conclusion
The synthesis of this compound from L-serine is a valuable transformation for the preparation of a chiral building block for organic synthesis. The strategy outlined in this guide, which employs orthogonal protection and an intramolecular Mitsunobu reaction, is a reliable and efficient method for achieving this conversion. Careful execution of the experimental protocols and an understanding of the underlying reaction mechanisms are essential for obtaining the desired product in high yield and purity. The resulting aziridine can be used in a variety of subsequent reactions, particularly nucleophilic ring-opening, to generate a diverse range of enantiomerically pure amino acid derivatives.[1]
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Esterification of N-benzyl-DL-serine. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2014). Supporting Information: Synthesis of O-benzyl-L-serine. Retrieved from --INVALID-LINK--
-
Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (2002). Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. Organic Syntheses, 70, 1. Retrieved from --INVALID-LINK--
-
Baer, E., & Maurukas, J. (1955). In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry, 33(10), 1549-1558. Retrieved from --INVALID-LINK--
-
Taylor, C. M., & De Silva, S. T. (2011). Synthesis of Histidinoalanine: A Comparison of β-Lactone and Sulfamidate Electrophiles. The Journal of Organic Chemistry, 76(11), 4585–4593. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. Retrieved from --INVALID-LINK--
-
Bates, G. S., & Varelas, M. A. (1980). A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. Canadian Journal of Chemistry, 58(23), 2562-2566. Retrieved from --INVALID-LINK--
-
Finn, M. G., & Boger, D. L. (2024). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ChemRxiv. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Benzyl aziridine-2-carboxylate. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of N-H-(S)-Aziridine-2-Carboxylates by Chromatography. Retrieved from --INVALID-LINK--
-
Wakamiya, T., et al. (1984). ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2-carboxylic Esters (II). ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid. Retrieved from --INVALID-LINK--
-
O'Donnell, M. J., et al. (2001). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules, 6(4), 302-314. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl (S)-(−)-N-Z-aziridine-2-carboxylate. Retrieved from --INVALID-LINK--
-
Edwards, P. N., & Szelke, M. (1975). U.S. Patent No. 3,925,360. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--
-
Kotera, K., & Kitahonoki, K. (1969). Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses, 49, 1. Retrieved from --INVALID-LINK--
-
Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and reactions of aziridine-2-carboxylic esters. Recueil des Travaux Chimiques des Pays-Bas, 111(1), 1-15. Retrieved from --INVALID-LINK--
-
Chandrasekhar, S., & Kumar, M. S. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(8), 5363-5387. Retrieved from --INVALID-LINK--
-
Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352-2353. Retrieved from --INVALID-LINK--
-
Boger, D. L., & Finn, M. G. (2023). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ChemRxiv. Retrieved from --INVALID-LINK--
-
Chen, S. T., & Wang, K. T. (1989). A New Synthesis of O-Benzyl-L-serine. Synthesis, 1989(01), 36-37. Retrieved from --INVALID-LINK--
-
Al-Azmi, A., & El-Tombary, A. A. (2010). Synthesis of aryl(or benzyl)-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidines. ResearchGate. Retrieved from --INVALID-LINK--
References
An In-depth Technical Guide on the Preparation of Benzyl Aziridine-2-carboxylate from D-glucose
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for converting D-glucose, a readily available and chiral starting material, into the valuable building block, benzyl aziridine-2-carboxylate. Chiral aziridines are of significant interest to researchers, scientists, and drug development professionals due to their versatile reactivity and presence in numerous biologically active compounds. This document details the strategic considerations, step-by-step experimental protocols, mechanistic insights, and applications of the target molecule. The synthesis leverages the inherent stereochemistry of D-glucose to produce an enantiomerically pure aziridine, a key component in the asymmetric synthesis of novel therapeutics.
Introduction: The Significance of Chiral Aziridines from Carbohydrates
Aziridines, three-membered nitrogen-containing heterocycles, are highly sought-after intermediates in organic synthesis. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, providing access to a diverse array of functionalized amines.[1] When derived from chiral precursors like carbohydrates, the resulting aziridines are enantiomerically pure, making them powerful tools in the construction of complex stereodefined molecules.[2]
D-glucose, an inexpensive and abundant monosaccharide, serves as an excellent starting point for the synthesis of chiral molecules. Its multiple stereocenters provide a scaffold for the stereocontrolled introduction of new functionalities. The conversion of D-glucose to chiral aziridines has been a subject of considerable research, leading to the synthesis of iminosugars, modified amino acids, and other biologically active compounds.[3][4]
This guide focuses on the synthesis of a benzyl aziridine-2-carboxylate from D-glucose. The benzyl group on the aziridine nitrogen (N-benzyl) enhances stability and influences the regioselectivity of ring-opening reactions. The carboxylate functionality provides a handle for further synthetic manipulations, such as peptide coupling.
Overall Synthetic Strategy
The transformation of D-glucose into benzyl aziridine-2-carboxylate is a multi-step process that involves the protection of hydroxyl groups, oxidative cleavage, chain extension, and a key diastereoselective aziridination reaction. The overall strategy is to first construct a chiral α,β-unsaturated ester derived from D-glucose, which then undergoes a conjugate addition of benzylamine followed by an intramolecular cyclization to yield the desired aziridine.
Caption: Overall synthetic workflow from D-glucose to Benzyl Aziridine-2-carboxylate.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a step-by-step guide to the synthesis, with explanations for the choice of reagents and conditions.
Step 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
The synthesis begins with the protection of the hydroxyl groups of D-glucose to prevent unwanted side reactions in subsequent steps. The formation of diacetone glucose is a classic procedure in carbohydrate chemistry.[5]
-
Protocol:
-
To a suspension of D-glucose in acetone, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is stirred at room temperature until the D-glucose dissolves completely.
-
The reaction is then neutralized with a base, such as sodium bicarbonate, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting syrup is purified by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.
-
-
Causality of Experimental Choices:
-
Acetone: Serves as both the solvent and the protecting group source.
-
Sulfuric Acid: A strong acid catalyst is required to promote the formation of the isopropylidene acetals.
-
Neutralization: Essential to stop the reaction and prevent acid-catalyzed degradation of the product during workup.
-
Step 2: Selective Deprotection to 1,2-O-Isopropylidene-α-D-xylofuranose
The next step involves the selective removal of the 5,6-O-isopropylidene group to free the primary and secondary hydroxyl groups for further modification. This is typically achieved by controlled acid-catalyzed hydrolysis.
-
Protocol:
-
Diacetone glucose is dissolved in a mixture of acetic acid and water.
-
The solution is heated gently to promote the selective hydrolysis of the more labile 5,6-O-isopropylidene group.
-
The reaction is monitored by thin-layer chromatography (TLC) to ensure the desired level of deprotection.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
-
Causality of Experimental Choices:
-
Aqueous Acetic Acid: Provides a mildly acidic environment that selectively cleaves the primary acetal at the 5,6-position over the more stable cyclic acetal at the 1,2-position.
-
Temperature Control: Gentle heating is crucial to achieve selectivity and prevent complete deprotection.
-
Step 3: Oxidative Cleavage to the Aldehyde
The diol obtained from the previous step is subjected to oxidative cleavage to furnish the desired aldehyde. Sodium periodate is the reagent of choice for this transformation.
-
Protocol:
-
1,2-O-Isopropylidene-α-D-xylofuranose is dissolved in a suitable solvent, such as aqueous methanol.
-
A solution of sodium periodate is added dropwise at a controlled temperature (typically 0 °C).
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The inorganic salts are removed by filtration, and the filtrate is extracted with an organic solvent.
-
The organic layer is dried and concentrated to give the crude aldehyde, which is often used in the next step without further purification.
-
-
Causality of Experimental Choices:
-
Sodium Periodate (NaIO₄): A mild and selective oxidizing agent for the cleavage of vicinal diols to form two carbonyl compounds.
-
Low Temperature: Helps to control the reactivity of the periodate and minimize over-oxidation or other side reactions.
-
Step 4: Wittig Reaction to the α,β-Unsaturated Ester
The aldehyde is then converted to the key α,β-unsaturated ester intermediate via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is often preferred as it typically provides the (E)-isomer with high selectivity.
-
Protocol (HWE):
-
To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., THF) at low temperature, a strong base (e.g., sodium hydride) is added to generate the phosphonate ylide.
-
A solution of the crude aldehyde from the previous step in the same solvent is then added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the α,β-unsaturated ester.
-
-
Mechanistic Insight: The HWE reaction proceeds through the addition of the phosphonate carbanion to the aldehyde, forming a β-hydroxyphosphonate intermediate. This intermediate then undergoes elimination of a phosphate salt to form the alkene. The stereochemical outcome is influenced by the nature of the substituents and the reaction conditions, but generally, the thermodynamically more stable (E)-isomer is favored.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Step 5: Diastereoselective Aziridination
This is the final and most crucial step in the synthesis. The α,β-unsaturated ester is converted to the N-benzyl aziridine-2-carboxylate. This transformation is achieved through a conjugate addition of benzylamine, followed by an in situ intramolecular cyclization. A variation of the procedure described by Dhavale et al. is adapted here.[6] While their work leads to an N-unsubstituted aziridine, the use of a brominated α,β-unsaturated ester and benzylamine can be directed to form the N-benzyl aziridine.
-
Protocol:
-
The α,β-unsaturated ester is first brominated at the α-position.
-
The resulting α-bromo-α,β-unsaturated ester is then dissolved in a suitable solvent like acetonitrile.
-
Benzylamine is added to the solution, and the mixture is stirred at room temperature.
-
The reaction proceeds via a conjugate addition of the benzylamine to the β-position of the unsaturated ester, followed by an intramolecular nucleophilic substitution where the newly formed secondary amine displaces the bromide to form the aziridine ring.
-
The reaction mixture is worked up by removing the solvent and purifying the residue by column chromatography to afford the benzyl aziridine-2-carboxylate.
-
-
Mechanistic Insight and Stereoselectivity: The conjugate addition of benzylamine to the electron-deficient alkene is the first step. The stereochemistry of the newly formed stereocenters is influenced by the existing chiral centers in the sugar-derived fragment. The subsequent intramolecular cyclization is an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group (bromide). The overall diastereoselectivity of the reaction is typically high due to the steric hindrance imposed by the bulky sugar moiety, which directs the incoming nucleophile to attack from the less hindered face.
Caption: Proposed mechanism for the formation of the N-benzyl aziridine.
Characterization Data
The structural elucidation and purity assessment of the synthesized compounds are performed using standard analytical techniques. The following table summarizes the expected data for the key intermediates and the final product.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |
| Diacetone Glucose | Signals for the two isopropylidene groups (singlets around 1.3-1.5 ppm), anomeric proton (doublet around 5.9 ppm), and other sugar protons. | Resonances for the sugar carbons, the two isopropylidene carbons, and the quaternary carbons of the acetals. | Expected molecular ion peak [M+H]+ or [M+Na]+. |
| α,β-Unsaturated Ester | Olefinic protons (doublets with coupling constant characteristic of trans-alkenes), ester protons (e.g., ethyl group), and sugar moiety protons. | Carbonyl carbon of the ester, olefinic carbons, and carbons of the sugar backbone. | Expected molecular ion peak [M+H]+ or [M+Na]+. |
| Benzyl Aziridine-2-carboxylate | Characteristic signals for the aziridine ring protons (doublets with small coupling constants), benzyl group protons (aromatic signals and a singlet for the benzylic CH2), ester protons, and the protons of the sugar-derived side chain. | Aziridine ring carbons (typically in the range of 30-50 ppm), carbonyl carbon, aromatic carbons of the benzyl group, benzylic carbon, and carbons of the sugar moiety. | High-resolution mass spectrometry (HRMS) to confirm the elemental composition. Expected molecular ion peak [M+H]+. |
Applications in Drug Development and Synthesis
Chiral aziridines derived from carbohydrates are versatile intermediates for the synthesis of a wide range of biologically important molecules. The benzyl aziridine-2-carboxylate synthesized through this route can be utilized in several ways:
-
Synthesis of Iminosugars: Regioselective ring-opening of the aziridine followed by further functional group manipulations can lead to the synthesis of various iminosugars.[7] Iminosugars are potent glycosidase inhibitors and have shown therapeutic potential in the treatment of viral infections, diabetes, and certain types of cancer.
-
Preparation of Unnatural Amino Acids: The aziridine can be considered a constrained α,β-diamino acid precursor. Nucleophilic ring-opening at either C2 or C3 can lead to the synthesis of novel, non-proteinogenic amino acids, which can be incorporated into peptides to modulate their biological activity and stability. For instance, ring-opening can lead to precursors for hydroxy-L-proline derivatives.[8][9]
-
Asymmetric Synthesis: The chiral aziridine can be used as a building block in the total synthesis of complex natural products and pharmaceuticals. The stereocenters derived from D-glucose provide a high degree of stereocontrol in subsequent reactions.[10]
Conclusion
This technical guide has detailed a robust and stereocontrolled synthetic route for the preparation of benzyl aziridine-2-carboxylate from the readily available starting material, D-glucose. By leveraging the principles of carbohydrate chemistry and modern synthetic methodologies, a valuable chiral building block for drug discovery and development can be efficiently synthesized. The provided protocols, mechanistic insights, and discussion of applications aim to equip researchers and scientists with the necessary knowledge to implement this synthesis in their own laboratories and to further explore the rich chemistry of carbohydrate-derived aziridines.
References
- 1. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A general synthesis of iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aziridine carboxylate from D-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl Aziridine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative for Strained Heterocycles
Benzyl Aziridine-1-carboxylate is a foundational building block in modern organic synthesis. As a protected aziridine, it serves as a versatile precursor for the synthesis of complex nitrogen-containing molecules, including amino alcohols, chiral ligands, and pharmacologically active compounds.[1][2] The high ring strain of the three-membered aziridine core, while being the source of its synthetic utility, also imparts a degree of instability. Consequently, rigorous and unambiguous characterization is not merely a procedural formality but a critical necessity to ensure structural integrity, purity, and batch-to-batch consistency. This guide provides a holistic, field-proven framework for the comprehensive spectroscopic analysis of this compound, moving beyond rote data collection to a deeper understanding of the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, one must first understand the distinct electronic environments within the molecule. This compound comprises three key moieties: the strained aziridine ring , the electron-withdrawing benzyl carbamate group , and the aromatic benzyl ring . Each contributes unique and identifiable signatures to the overall spectral profile.
Caption: Molecular structure of this compound.
Our analytical workflow will systematically probe these regions using a synergistic combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for this molecule, providing unambiguous information on the connectivity and chemical environment of every proton and carbon atom.
Expertise & Experience: The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is the standard choice due to its excellent solubilizing power for moderately polar organics and its relatively clean spectral window. It is important to recognize, however, that aziridine proton chemical shifts can be sensitive to solvent effects; interactions with aromatic solvents like benzene-d₆ or hydrogen-bonding solvents like methanol-d₄ could induce notable shifts.[3][4] For initial characterization and quality control, consistency in using CDCl₃ is key.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Tube Loading: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a high signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve spectral resolution. Phase and baseline correct the spectrum and calibrate the TMS peak to 0.00 ppm.
Data Interpretation and Validation: The ¹H NMR spectrum provides a unique fingerprint. The key is to recognize the distinct patterns arising from the molecule's symmetry and electronic structure.
-
Aromatic Protons (δ ~7.35 ppm): The five protons of the monosubstituted benzene ring are electronically similar and typically appear as a complex, overlapping multiplet. This signal confirms the presence of the intact benzyl group.
-
Benzylic Protons (-O-CH₂-Ph, δ ~5.15 ppm): These two protons appear as a sharp singlet. Its integration value of 2H and its characteristic downfield shift—due to the adjacent electronegative oxygen—are defining features.
-
Aziridine Protons (-CH₂-CH₂-, δ ~2.30 ppm): This is the most diagnostic signal for the aziridine ring. The four protons on the strained ring are chemically equivalent but magnetically non-equivalent, resulting in what appears to be a sharp singlet in many standard spectra. This apparent simplicity arises because the coupling constants between them are often very small or averaged out. Its integration to 4H is a critical validation point.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |
|---|---|---|---|---|
| ~7.35 | Multiplet (m) | 5H | Ar-H | Standard aromatic region for a monosubstituted benzene ring. |
| ~5.15 | Singlet (s) | 2H | -O-CH₂ -Ph | Deshielded by the adjacent carbamate oxygen and aromatic ring. |
| ~2.30 | Singlet (s) | 4H | Aziridine CH₂ | Shielded relative to other aliphatic protons, but deshielded compared to a simple alkane due to the N-carbamate group. |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample and Setup: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.
-
Processing: Process the FID with a 1-2 Hz line broadening. Reference the CDCl₃ solvent peak to δ 77.16 ppm.[5]
Data Interpretation and Validation: The ¹³C NMR spectrum validates the carbon framework, with each unique carbon environment producing a distinct signal.
-
Carbonyl Carbon (C=O, δ ~162 ppm): This is the most downfield signal, characteristic of a carbamate carbonyl.[6] Its presence is a crucial confirmation of the carboxylate functionality.
-
Aromatic Carbons (δ ~128-136 ppm): The carbons of the benzene ring appear in this region. The ipso-carbon (the one attached to the CH₂ group) is typically found around δ 136 ppm, while the others cluster around δ 128 ppm.[5]
-
Benzylic Carbon (-O-CH₂-Ph, δ ~68 ppm): This signal corresponds to the benzylic methylene carbon, shifted downfield by the adjacent oxygen.
-
Aziridine Carbons (-CH₂-CH₂-, δ ~27 ppm): The two equivalent carbons of the aziridine ring are significantly shielded and appear far upfield. This high-field chemical shift is a hallmark of strained three-membered rings.
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
|---|---|---|
| ~162.0 | C =O (Carbamate) | Highly deshielded due to the double bond to one oxygen and a single bond to another. |
| ~136.1 | Ar-C (ipso) | Aromatic quaternary carbon, typically less intense. |
| ~128.6 | Ar-C H | Standard aromatic region. |
| ~128.3 | Ar-C H | Slight electronic differences lead to multiple peaks. |
| ~128.1 | Ar-C H | Overlapping signals are common. |
| ~68.0 | -O-CH₂ -Ph | Deshielded by the adjacent oxygen atom. |
| ~27.0 | Aziridine CH₂ | Shielded chemical shift characteristic of a strained aliphatic ring. |
Infrared (IR) Spectroscopy: Rapid Functional Group Verification
Expertise & Experience: While NMR provides the complete structure, IR spectroscopy offers a rapid, cost-effective method to verify the presence of key functional groups. It is an invaluable tool for at-a-glance quality control and for monitoring the progress of a synthesis reaction (e.g., confirming the consumption of an amine starting material and the appearance of the carbamate).
Experimental Protocol:
-
Sample Preparation: For a liquid sample, place one drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, place a drop between two KBr salt plates to create a thin film.
-
Background Scan: Perform a background scan of the empty ATR crystal or clean salt plates to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation and Validation: The IR spectrum is dominated by a few intensely absorbing, highly diagnostic bands.
-
C=O Stretch (δ ~1700 cm⁻¹): The most prominent peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl stretch of the carbamate group.[7] The exact position can vary slightly, but its intensity is unmistakable.
-
Aromatic C=C Stretches (δ ~1600-1450 cm⁻¹): A series of medium-to-sharp bands in this region confirms the presence of the benzene ring.
-
C-O and C-N Stretches (δ ~1300-1100 cm⁻¹): This "fingerprint" region will contain several strong bands corresponding to the C-O stretch of the ester and the C-N stretches of the carbamate and aziridine ring.[1][8]
-
C-H Stretches (δ ~3100-2850 cm⁻¹): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl and aziridine groups appear just below 3000 cm⁻¹. The absence of any broad absorption above 3200 cm⁻¹ confirms the compound is N-substituted and free of alcohol or primary/secondary amine impurities.
Table 3: Key Infrared Absorption Frequencies
| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H | Stretch |
| 3000-2850 | Medium | Aliphatic C-H | Stretch |
| ~1700 | Strong, Sharp | Carbamate C=O | Stretch |
| 1605-1450 | Medium-Weak | Aromatic C=C | Stretch |
| ~1250 | Strong | Carbamate C-O / C-N | Stretch |
| ~850 | Medium | Aziridine Ring | Ring Deformation |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Expertise & Experience: Mass spectrometry provides the definitive molecular weight, confirming the elemental composition. Electrospray Ionization (ESI) is the technique of choice as it is a "soft" ionization method that typically yields an intact protonated molecular ion [M+H]⁺, minimizing premature fragmentation and simplifying spectral interpretation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize capillary voltage and cone voltage to maximize the signal of the molecular ion while minimizing in-source fragmentation.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. For high-resolution MS (HRMS), use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm.
Data Interpretation and Validation: The molecular formula of this compound is C₁₀H₁₁NO₂, with a monoisotopic mass of 177.0790 u.
-
Molecular Ion Peak: The primary peak observed will be the protonated molecule [M+H]⁺ at m/z 178.0868 . A less intense sodium adduct [M+Na]⁺ at m/z 200.0687 may also be present. Obtaining this molecular ion peak is the primary goal.
-
High-Resolution Validation: An HRMS measurement confirming the m/z to four decimal places provides unequivocal validation of the elemental formula. For example, a measured m/z of 178.0865 would be well within the acceptable error margin for C₁₀H₁₂NO₂⁺.
-
Fragmentation Pattern: If fragmentation is induced (either in-source or via MS/MS), a characteristic loss is often observed. The most probable fragmentation pathway involves the formation of the stable tropylium ion.
Caption: Plausible ESI-MS fragmentation pathway.
Table 4: Expected High-Resolution ESI-MS Data
| Calculated m/z | Ion Formula | Assignment |
|---|---|---|
| 178.0863 | [C₁₀H₁₁NO₂ + H]⁺ | Protonated Molecular Ion |
| 200.0682 | [C₁₀H₁₁NO₂ + Na]⁺ | Sodium Adduct |
| 91.0542 | [C₇H₇]⁺ | Tropylium Ion Fragment |
Integrated Analytical Workflow
No single technique provides the complete picture. A robust characterization strategy relies on the synergistic integration of these methods.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Aziridine Group Transfer via Transient N-Aziridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Stability of Benzyl Aziridine-1-carboxylate at Different pH Values: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the chemical stability of Benzyl Aziridine-1-carboxylate across a range of pH values. This compound, a key structural motif in various synthetic intermediates, possesses a strained three-membered aziridine ring activated by an N-benzyloxycarbonyl (Cbz) group. This inherent reactivity, crucial for its synthetic utility, also makes it susceptible to degradation, particularly through pH-dependent hydrolysis. This document outlines the mechanistic basis for its potential degradation pathways, provides detailed, field-proven experimental protocols for conducting a comprehensive pH stability study, and describes the necessary analytical methodologies for quantifying the parent compound and its primary degradants. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to stability assessment.
Introduction: The Duality of Reactivity and Stability
Aziridines are highly valuable three-membered nitrogen-containing heterocycles, serving as versatile building blocks in organic synthesis due to the significant ring strain that makes them amenable to ring-opening reactions.[1] When the aziridine nitrogen is acylated with an electron-withdrawing group, such as the benzyloxycarbonyl (Cbz) group in this compound, the ring becomes activated towards nucleophilic attack.[2] This enhanced reactivity is a double-edged sword. While it facilitates the synthesis of complex nitrogen-containing molecules like amino alcohols and other biologically active compounds, it also renders the molecule susceptible to degradation in aqueous environments.[3]
For drug development professionals, understanding the pH-stability profile of a molecule like this compound is paramount. The pH of the gastrointestinal tract, blood, and intracellular compartments can significantly influence the fate of a drug candidate, affecting its bioavailability, efficacy, and safety profile.[4] Therefore, a thorough investigation into its degradation pathways and kinetics under acidic, neutral, and basic conditions is a critical component of preclinical development and formulation studies.[5]
This guide will delve into the predicted degradation mechanisms, provide a step-by-step protocol for a pH stability study, and detail the analytical methods required for accurate quantification.
Mechanistic Insights: Predicted Degradation Pathways
The stability of this compound is primarily governed by the integrity of the aziridine ring. The N-Cbz group, while generally stable to a range of conditions, can also undergo cleavage under harsh acidic or reductive conditions.[6] Based on studies of similar N-acyl aziridines, two primary degradation pathways are anticipated, both involving the nucleophilic attack of water or hydroxide ions on the aziridine ring.[7][8]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the aziridine nitrogen is likely protonated, forming a highly reactive aziridinium ion. This dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles like water. The acid-catalyzed hydrolysis of N-acyl aziridines can lead to a mixture of products.[7][9]
-
Pathway A: Ring-Opening to form an Amido Alcohol. Nucleophilic attack by water on one of the aziridine carbons leads to the formation of a β-amino alcohol derivative. For the unsubstituted this compound, this would result in Benzyl (2-hydroxyethyl)carbamate.
-
Pathway B: Isomerization to an Oxazoline. Intramolecular rearrangement, particularly in strongly acidic and less aqueous media, can lead to the formation of a 2-oxazoline derivative.[7][8] In this case, 2-phenyl-1,3-oxazoline could be a potential degradant.
The ratio of these products is highly dependent on the concentration of the acid and the amount of water present in the system.[7]
Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion, a strong nucleophile, can directly attack one of the aziridine ring carbons. This reaction is expected to proceed via an SN2 mechanism, leading to the ring-opened amido alcohol, Benzyl (2-hydroxyethyl)carbamate. Unlike acid-catalyzed hydrolysis, the formation of the oxazoline is not expected under basic conditions.
N-Cbz Group Stability
The benzyloxycarbonyl (Cbz) protecting group is known to be stable under a wide range of aqueous acidic and basic conditions.[6] Cleavage typically requires harsh conditions such as strong acids (e.g., HBr) or catalytic hydrogenation, which are not typically employed in standard pH stability studies. Therefore, degradation via the loss of the Cbz group is considered a minor pathway under the conditions outlined in this guide.
The following diagram illustrates the primary predicted degradation pathways.
Caption: Predicted degradation pathways of this compound.
Experimental Design: A Self-Validating Protocol
The following protocol is designed to provide a comprehensive understanding of the pH-stability profile of this compound. It adheres to principles outlined in regulatory guidelines for stability testing.[5]
Materials and Reagents
-
This compound (purity >95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)
-
Acetate buffer components (e.g., acetic acid, sodium acetate)
-
Borate buffer components (e.g., boric acid, sodium borate)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with UV detector
-
Incubators or water baths set to desired temperatures
Preparation of Buffer Solutions
The use of appropriate buffers is critical for maintaining a constant pH throughout the experiment.[10][11] Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
| Target pH | Buffer System | Typical Components |
| 2.0 | Hydrochloric Acid/Potassium Chloride | HCl, KCl |
| 4.0 | Acetate | Acetic Acid, Sodium Acetate |
| 7.0 | Phosphate | KH₂PO₄, K₂HPO₄ |
| 9.0 | Borate | Boric Acid, Sodium Borate |
| 12.0 | Sodium Hydroxide/Potassium Chloride | NaOH, KCl |
General Buffer Preparation Protocol:
-
Dissolve the appropriate buffer salts in HPLC-grade water to the desired molarity (e.g., 50 mM).[10]
-
Adjust the pH to the target value using a calibrated pH meter by adding a concentrated solution of the corresponding acid or base (e.g., HCl or NaOH).[11]
-
Bring the final volume to the mark in a Class A volumetric flask with HPLC-grade water.
Stability Study Execution
The following workflow outlines the steps for conducting the stability study.
Caption: Workflow for the pH stability study of this compound.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL). The use of a co-solvent like acetonitrile is necessary due to the limited aqueous solubility of the compound.
-
Initiate the Study: For each pH buffer, add a small, precise volume of the stock solution to a larger volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Incubation: Tightly cap the vials and place them in a constant temperature incubator or water bath (e.g., 40°C to accelerate degradation).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial. The "time 0" sample should be taken immediately after the addition of the stock solution to the buffer.
-
Sample Quenching (if necessary): For samples from highly acidic or basic conditions, it may be necessary to neutralize the pH immediately upon sampling to prevent further degradation before analysis. This can be done by adding a small amount of a neutralizing buffer.
-
HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method.
Analytical Methodology: Quantifying Stability
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active substance while also detecting the formation of degradation products.[12][13]
HPLC Method Development
A reverse-phase HPLC method with UV detection is generally suitable for this purpose.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate buffer at a neutral pH) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, determined using a UV scan. The presence of the benzyl group should provide strong UV absorbance.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
The method must be validated for specificity to ensure that the parent peak is well-resolved from any degradation product peaks and excipients.
Characterization of Degradation Products
To confirm the identity of the degradation products, preparative HPLC can be used to isolate them, followed by structural elucidation using techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information. ¹H and ¹³C NMR are powerful tools for identifying the structure of aziridines and their ring-opened products.[14]
It is also advisable to synthesize the predicted primary degradation product, Benzyl (2-hydroxyethyl)carbamate, to serve as a reference standard for peak identification and quantification in the HPLC analysis.
Data Analysis and Interpretation
The data obtained from the HPLC analysis will allow for the quantitative assessment of the stability of this compound at each pH.
Kinetic Analysis
Assuming the degradation follows first-order kinetics, the natural logarithm of the concentration of this compound is plotted against time for each pH value. The degradation rate constant (k) can be determined from the slope of the resulting line (slope = -k).
The half-life (t₁/₂) at each pH can then be calculated using the following equation:
t₁/₂ = 0.693 / k
Data Presentation
The results should be summarized in a clear and concise manner.
Table 1: Degradation Kinetics of this compound at 40°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) | Primary Degradation Product(s) |
| 2.0 | Calculated Value | Calculated Value | Identified Product(s) |
| 4.0 | Calculated Value | Calculated Value | Identified Product(s) |
| 7.0 | Calculated Value | Calculated Value | Identified Product(s) |
| 9.0 | Calculated Value | Calculated Value | Identified Product(s) |
| 12.0 | Calculated Value | Calculated Value | Identified Product(s) |
A plot of the rate constant (k) versus pH will provide a visual representation of the pH-rate profile, highlighting the pH at which the compound is most stable.
Conclusion
The stability of this compound is a critical parameter that dictates its potential for further development. The inherent ring strain and the activating nature of the N-Cbz group make it susceptible to pH-dependent hydrolysis. A systematic study as outlined in this guide, which combines a robust experimental protocol with a validated stability-indicating analytical method, is essential for elucidating the degradation pathways and kinetics. The insights gained from such a study will enable informed decisions in drug formulation, lead optimization, and overall development strategy, ensuring the scientific integrity and trustworthiness of the research program.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 11. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. japsonline.com [japsonline.com]
- 13. ijpsm.com [ijpsm.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Thermal Stability and Decomposition of Benzyl Aziridine-1-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl aziridine-1-carboxylate, a key synthetic intermediate, possesses a strained three-membered heterocyclic core activated by an N-benzyloxycarbonyl (Cbz) group. This guide provides an in-depth analysis of its thermal stability and delineates the probable decomposition pathways. While direct experimental thermogravimetric or calorimetric data for this specific molecule is not extensively published, this document synthesizes established principles of aziridine chemistry to forecast its thermal behavior. We present a framework for understanding the mechanistic landscape, including competing pathways of ring isomerization via azomethine ylide formation and fragmentation of the carbamate moiety. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to rigorously determine the thermal properties and decomposition products of this, or structurally related, compounds using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and product identification techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Duality of Strain and Stability
The aziridine ring, a nitrogen-containing three-membered heterocycle, is a cornerstone in modern organic synthesis, prized for its utility in constructing complex nitrogenous molecules.[1] Its inherent ring strain, approximately 27 kcal/mol, is the wellspring of its synthetic versatility, predisposing it to ring-opening reactions.[1] The stability and reactivity of the aziridine are profoundly modulated by the substituent on the nitrogen atom.[2] In this compound, the nitrogen is acylated with a benzyloxycarbonyl (Cbz) group. This electron-withdrawing group "activates" the ring, decreasing the electron density on the nitrogen and rendering the ring carbons more electrophilic and susceptible to cleavage.[2]
Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in multi-step syntheses, particularly those requiring elevated temperatures. Uncontrolled decomposition can lead to yield loss, the formation of complex impurity profiles, and potential safety hazards. This guide serves as a technical resource for professionals seeking to understand and experimentally probe the thermal limits of this important synthetic building block.
Predicted Thermal Decomposition Profile & Mechanistic Pathways
In the absence of specific, published TGA/DSC data for this compound, we can postulate its thermal behavior based on analogous N-acyl and N-alkoxycarbonyl aziridines.[3] The decomposition is not expected to be a simple, single-step event but rather a complex interplay of competing reaction pathways initiated by thermal energy.
Onset of Decomposition
The decomposition of N-activated aziridines can occur at moderately elevated temperatures. For instance, thermolysis of related ethyl aziridine-1-carboxylates has been observed in refluxing p-xylene (b.p. ~138 °C), suggesting that significant decomposition of this compound would likely begin in a similar temperature range, potentially between 120 °C and 200 °C.[3] The initial decomposition event is likely endothermic, requiring energy to initiate bond cleavage, which would be observable by DSC.
Proposed Decomposition Mechanisms
Two primary mechanistic pathways are proposed to dominate the thermal decomposition of this compound.
Pathway A: C-C Bond Cleavage and Azomethine Ylide Formation
The most well-documented thermal reaction for N-acyl aziridines is the conrotatory ring-opening of the carbon-carbon bond to form an azomethine ylide.[3] This highly reactive 1,3-dipole can then undergo various transformations, including isomerization or cycloaddition reactions if a suitable trapping agent is present. In the context of neat thermolysis, this ylide intermediate is likely to lead to isomerization products.
Pathway B: N-CO Bond Cleavage and Fragmentation
An alternative pathway involves the cleavage of the N-CO bond of the carbamate. This could proceed through a concerted elimination or a stepwise radical mechanism, leading to the fragmentation of the molecule. This pathway would likely result in the formation of benzyl alcohol or toluene, carbon dioxide, and an unstable N-H aziridine or its subsequent decomposition products. The decomposition of related N-alkoxycarbonyl compounds has been shown to proceed via elimination pathways.[4]
Below is a logical diagram illustrating these competing decomposition routes.
Caption: Proposed competing pathways for the thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products, a systematic application of thermal and spectroscopic analysis is required. The following protocols are designed as self-validating workflows.
Workflow for Comprehensive Thermal Analysis
The overall experimental process follows a logical progression from initial thermal characterization to in-depth analysis of decomposition products.
Caption: Experimental workflow for determining thermal stability and decomposition products.
Step-by-Step Protocol: TGA-DSC Analysis
Objective: To determine the onset temperature of decomposition, quantify mass loss, and identify the thermal nature (endothermic/exothermic) of decomposition events.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.
Methodology:
-
Crucible Preparation: Use an inert alumina crucible. Tare the crucible on the microbalance.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound directly into the crucible. Record the exact mass.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible onto the analysis head.
-
Purge the furnace with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Calculate the percentage of mass lost at each decomposition step.
-
From the DSC curve, identify corresponding endothermic or exothermic peaks associated with mass loss events.
-
Step-by-Step Protocol: Preparative Thermolysis and Product Identification
Objective: To generate and identify the chemical structures of the thermal decomposition products.
Methodology:
-
Reaction Setup: In a Schlenk tube equipped with a condenser and a nitrogen inlet, place a magnetic stir bar and 500 mg of this compound.
-
Thermolysis: Heat the tube in an oil bath to a temperature approximately 10 °C above the Tonset determined by TGA. Maintain this temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Volatile Product Trapping (Optional): The nitrogen outlet can be passed through a cold trap (e.g., liquid nitrogen) or a solvent trap (e.g., CDCl₃ for direct NMR) to capture any low-boiling-point decomposition products.
-
Sample Workup: Cool the reaction mixture to room temperature. Dissolve a small aliquot of the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Product Analysis:
-
GC-MS: Analyze the dissolved residue by Gas Chromatography-Mass Spectrometry to separate the components of the mixture and obtain their mass spectra for identification.
-
LC-MS: For less volatile or more polar products, Liquid Chromatography-Mass Spectrometry can be employed.
-
NMR Spectroscopy: Analyze the crude reaction mixture and any trapped volatiles by ¹H and ¹³C NMR. Comparison with the starting material's spectrum will reveal new signals corresponding to the decomposition products.[5] 2D NMR techniques (COSY, HSQC, HMBC) can be used for unequivocal structure elucidation of major products.
-
Data Presentation: Anticipated Results
The experimental work described would yield quantitative data that can be summarized for clear interpretation.
Table 1: Anticipated Thermal Analysis Data for this compound
| Parameter | Anticipated Value/Observation | Method | Significance |
| Tonset (5% mass loss) | 120 - 200 °C | TGA | Defines the upper limit for thermal stability. |
| Mass Loss (Step 1) | Variable, likely >40% | TGA | Corresponds to the loss of major fragments (e.g., CO₂, benzyl group). |
| Thermal Event (Step 1) | Endothermic | DSC | Indicates that energy is required to initiate bond breaking. |
| Residue at 600 °C | < 10% | TGA | Suggests decomposition into primarily volatile products. |
Table 2: Potential Decomposition Products and Analytical Signatures
| Proposed Product | Chemical Formula | Analytical Evidence (MS, NMR) |
| Toluene | C₇H₈ | MS: m/z 92, 91. ¹H NMR: Signals ~7.2-7.4 ppm and a singlet ~2.3 ppm. |
| Benzyl Alcohol | C₇H₈O | MS: m/z 108, 107, 91, 79. ¹H NMR: Signals ~7.3 ppm, singlet ~4.6 ppm. |
| Carbon Dioxide | CO₂ | Evolved gas analysis (TGA-MS); not directly observed in residue. |
| Oxazoline Derivatives | C₁₀H₁₁NO₂ | Isomeric with starting material (m/z 177). ¹³C NMR: Appearance of new sp² signals. |
Conclusion and Field-Proven Insights
As a Senior Application Scientist, it is my experience that while theoretical predictions provide a strong foundation, empirical data is indispensable. The Cbz-activated aziridine ring is a finely balanced system. The protocols detailed herein represent a robust, industry-standard approach to moving from prediction to certainty. For professionals in drug development, precisely defining the thermal decomposition profile is a non-negotiable aspect of process safety, impurity control, and regulatory compliance. The causality behind the experimental choices is clear: TGA-DSC provides the "what and when" of decomposition, while preparative thermolysis coupled with spectroscopic analysis provides the "how and why." This self-validating system ensures that the mechanistic understanding is grounded in direct, verifiable evidence, embodying the principles of scientific integrity required for the development of safe and effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Ring strain and reactivity of N-Cbz aziridines
An In-depth Technical Guide to the Ring Strain and Reactivity of N-Cbz Aziridines
Abstract
Aziridines, the nitrogen-containing analogs of epoxides, are powerful intermediates in organic synthesis, primarily due to the inherent ring strain of the three-membered heterocycle. This strain, estimated at approximately 27 kcal/mol, renders them susceptible to nucleophilic ring-opening reactions, providing stereospecific and regioselective access to a diverse array of functionalized amines.[1][2] The strategic placement of an electron-withdrawing group on the aziridine nitrogen, such as the carbobenzyloxy (Cbz) group, "activates" the ring, profoundly influencing its stability and reactivity. This guide offers a comprehensive exploration of the chemistry of N-Cbz protected aziridines, delving into the structural origins of their reactivity, the mechanistic pathways of their transformations, and their application in the synthesis of complex molecules relevant to drug development.
The Aziridine Ring: A Nexus of Strain and Potential
The high reactivity of the aziridine ring is a direct consequence of its unique geometry. The internal bond angles of approximately 60° are a severe deviation from the ideal sp³-hybridized angles, leading to significant angle strain.[2][3] This geometric constraint forces the bonding electrons into weaker "banana bond" conformations and causes torsional strain from eclipsed substituents. This stored potential energy is the thermodynamic driving force for ring-opening reactions.[1][4]
However, the reactivity of the aziridine nitrogen itself is a critical factor. Unlike their oxygen counterparts (epoxides), the nitrogen in an aziridine can bear a substituent, which dictates the ring's electronic character and subsequent reaction pathways. Aziridines with electron-donating groups (e.g., alkyl) on the nitrogen are termed "non-activated" and are generally unreactive towards all but the strongest nucleophiles, often requiring acid catalysis to form a highly reactive aziridinium ion.[1][5]
Conversely, attaching an electron-withdrawing group (EWG) like the carbobenzyloxy (Cbz) moiety fundamentally alters this dynamic.
The Carbobenzyloxy (Cbz) Group: An "Activating" Influence
The Cbz group activates the aziridine ring toward nucleophilic attack through several synergistic effects:
-
Inductive and Resonance Withdrawal: The carbonyl group of the Cbz moiety withdraws electron density from the nitrogen atom both inductively and through resonance. This makes the nitrogen a better leaving group and increases the electrophilicity of the ring carbons.[6]
-
Stabilization of Intermediates: The EWG stabilizes the transient negative charge that can develop on the nitrogen atom during the course of a nucleophilic attack.[6]
-
Altered Nitrogen Hybridization: The strained 60° bond angles of the aziridine ring impart a higher degree of 's' character to the nitrogen's lone pair of electrons. This reduces its ability to delocalize into the Cbz carbonyl group.[7] Spectroscopic and crystallographic data confirm this, showing that the N–C(O) bond in aziridinyl carbamates is longer (~1.40 Å) and weaker compared to those in less strained systems like pyrrolidines or piperidines (~1.34 Å).[7][8][9] This "ester-like" character of the carbamate makes the aziridinyl N-Cbz bond uniquely susceptible to cleavage and enhances the reactivity of the ring carbons.[7]
Caption: Logical relationship of the Cbz group and ring strain.
Nucleophilic Ring-Opening: Mechanism and Regioselectivity
The primary synthetic utility of N-Cbz aziridines lies in their ring-opening reactions. The regiochemical outcome—which of the two ring carbons the nucleophile attacks—is predictable and depends critically on the reaction conditions.
S_N_2 Pathway: The Dominant Mechanism
Under neutral or basic conditions, the ring-opening of N-Cbz aziridines proceeds via a classic S_N_2 mechanism. The reaction is governed by sterics, with the nucleophile preferentially attacking the less sterically hindered carbon atom.[1] This process occurs with a complete inversion of stereochemistry at the center of attack, making it a highly stereospecific transformation.
Caption: S_N_2 nucleophilic attack on an N-Cbz aziridine.
A wide variety of nucleophiles participate in this reaction, including:
-
Oxygen Nucleophiles: Alcohols, water.
-
Nitrogen Nucleophiles: Amines, azides.[10]
-
Sulfur Nucleophiles: Thiols.[11]
-
Halides: Fluoride.[6]
-
Carbon Nucleophiles: Organocuprates, Grignard reagents.[3]
Regioselectivity: A Comparative Overview
The choice of N-activating group can subtly influence regioselectivity, especially in electronically biased systems. However, for simple alkyl-substituted N-Cbz aziridines, attack at the less substituted carbon is the overwhelming norm.
| N-Activating Group | Typical Nucleophile | Predominant Site of Attack (S_N_2) | Reference |
| Cbz | F⁻, R₂NH, RSH | Less substituted carbon | [6][10][11] |
| Boc | F⁻ | Less substituted carbon | [6] |
| Tosyl (Ts) | R₂NH | Less substituted carbon | [10] |
| Benzoyl (Bz) | F⁻ | More substituted carbon (in some cases) | [6] |
Table 1: Regioselectivity in Ring-Opening of Activated Aziridines.
It is noteworthy that under acidic conditions (e.g., using Lewis acids like BF₃·OEt₂), the mechanism can shift towards an S_N_1-like character.[12] The acid coordinates to the carbonyl oxygen or the nitrogen, leading to the development of positive charge on the ring carbons. In this scenario, the nucleophile may attack the more substituted carbon that can better stabilize a partial positive charge.
Synthesis of N-Cbz Aziridines
The preparation of N-Cbz aziridines can be achieved through several reliable synthetic routes. A common and effective strategy involves the cyclization of a β-amino alcohol precursor (a modified Wenker synthesis) followed by N-protection, or the direct aziridination of an olefin.
Caption: General workflow for N-Cbz aziridine synthesis.
Experimental Protocols
As a senior application scientist, it is imperative to provide methodologies that are not just procedural but are self-validating and grounded in robust chemical principles. The following protocols are representative and should be adapted based on the specific substrate.
Protocol 1: Synthesis of (S)-1-Cbz-2-methylaziridine
This protocol adapts the principles of the Wenker synthesis from a commercially available chiral precursor, (S)-alaninol.
Materials:
-
(S)-Alaninol (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·Py, 1.1 eq)
-
Anhydrous Pyridine
-
Sodium Hydroxide (NaOH), 3 M aqueous solution
-
Benzyl Chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Methodology:
-
Sulfate Ester Formation: Dissolve (S)-alaninol (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add SO₃·Py (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Intramolecular Cyclization: Cool the reaction mixture back to 0 °C. Slowly add 3 M NaOH solution, monitoring the pH to ensure it remains strongly basic (pH > 12). The formation of the volatile N-H aziridine occurs during this step. Causality Note: The strong base deprotonates the amine, which then acts as an intramolecular nucleophile to displace the sulfate ester, forming the strained ring.
-
Extraction of N-H Aziridine: The N-H aziridine is often not isolated due to its volatility and potential toxicity. The basic aqueous mixture is typically carried directly to the next step.
-
N-Protection: To the vigorously stirred biphasic mixture from the previous step, add an equal volume of DCM. Add saturated NaHCO₃ solution. Slowly add Cbz-Cl (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz aziridine.
Protocol 2: Regioselective Ring-Opening with an Amine
This protocol describes the S_N_2 ring-opening of (S)-1-Cbz-2-methylaziridine with benzylamine.
Materials:
-
(S)-1-Cbz-2-methylaziridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Acetonitrile (anhydrous)
-
Standard glassware for heating under reflux
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-1-Cbz-2-methylaziridine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M). Add benzylamine (1.2 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS. The reaction typically proceeds to completion within 6-12 hours. Causality Note: The thermal energy overcomes the activation barrier for the nucleophilic attack of the amine on the less-substituted aziridine carbon. Acetonitrile is a suitable polar aprotic solvent that solvates the reactants without interfering with the reaction.
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude residue will contain the desired product and excess benzylamine. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography to yield the pure 1,2-diamine derivative.
Applications in Drug Development
The regio- and stereospecificity of N-Cbz aziridine ring-opening makes them exceptionally valuable building blocks for synthesizing chiral amines, amino alcohols, and diamines. These motifs are prevalent in a vast number of active pharmaceutical ingredients (APIs), including antiviral agents (e.g., Oseltamivir synthesis intermediates), beta-lactam antibiotics, and various enzyme inhibitors. The Cbz group is particularly useful as it can be readily removed via catalytic hydrogenation, unmasking a primary or secondary amine under mild conditions that are orthogonal to many other protecting groups.
Safety Precautions
Aziridines are potent electrophiles and must be handled with extreme caution.
-
Toxicity and Carcinogenicity: Aziridines are classified as acute toxins and potential human carcinogens due to their ability to act as alkylating agents with biological nucleophiles like DNA.[3][13]
-
Personal Protective Equipment (PPE): Always work with aziridines in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves), a lab coat, and chemical splash goggles.[14]
-
Handling: Use closed systems or work in well-ventilated areas to minimize inhalation risk.[13] Avoid direct contact with skin.
-
Waste Disposal: All aziridine-contaminated waste (glassware, gloves, silica gel) must be quenched (e.g., with a solution of sodium thiosulfate) and disposed of according to institutional hazardous waste protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
Physical and chemical properties of Benzyl Aziridine-1-carboxylate
An In-Depth Technical Guide to Benzyl Aziridine-1-carboxylate
Introduction
This compound, also known as N-Cbz-aziridine, is a heterocyclic organic compound featuring a three-membered aziridine ring N-functionalized with a benzyloxycarbonyl group. This activating group significantly influences the molecule's reactivity, transforming the otherwise relatively inert aziridine into a versatile and valuable building block in modern organic synthesis. The inherent ring strain of the aziridine core, combined with the electron-withdrawing nature of the Cbz protecting group, renders the ring susceptible to nucleophilic attack and subsequent ring-opening.[1][2] This reactivity profile has positioned this compound as a key intermediate for the stereoselective synthesis of complex nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceutical agents.[2][3][4][5] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and handling protocols, designed for researchers and professionals in chemical synthesis and drug development.
Molecular Structure and Identification
The fundamental structure of this compound is depicted below. The molecule's reactivity is primarily dictated by the strained C-N bonds of the aziridine ring and the electronic influence of the adjacent benzyloxycarbonyl group.
References
- 1. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
The Mechanism of Catalytic Aziridination: Synthesis of Benzyl Aziridine-1-carboxylate
An In-Depth Technical Guide
Introduction: The Strategic Importance of the Aziridine Ring
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, represent a cornerstone of modern synthetic chemistry. Their significance stems from the inherent ring strain, which renders them susceptible to stereospecific ring-opening reactions by a variety of nucleophiles. This reactivity makes them exceptionally versatile building blocks for the synthesis of complex nitrogen-containing molecules, including amino acids, alkaloids, and pharmacologically active compounds.[1][2] Among the vast family of aziridines, N-acylated variants such as Benzyl Aziridine-1-carboxylate are particularly valuable due to the activating effect of the electron-withdrawing carbamate group, which facilitates controlled nucleophilic attack and subsequent molecular elaboration.
This guide provides an in-depth exploration of the core mechanisms governing the formation of this compound, with a primary focus on transition-metal-catalyzed nitrene transfer reactions. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis of catalytic systems to equip researchers, scientists, and drug development professionals with a robust understanding of this pivotal transformation.
Pillar 1: The Core Mechanism - Metal-Catalyzed Nitrene Transfer
The most powerful and widely adopted strategy for constructing the aziridine ring is the direct addition of a nitrene moiety to an olefin. A nitrene is a neutral, electron-deficient species containing a monovalent nitrogen atom. Free nitrenes are highly reactive and unselective.[3] Consequently, modern synthetic methods rely on the in-situ generation of metal-nitrene (or nitrenoid) intermediates, which temper the reactivity and allow for highly controlled and often stereoselective transformations.[2]
The general catalytic cycle, applicable to catalysts based on rhodium, copper, and other transition metals, can be summarized as follows:
-
Nitrene Precursor Activation: The cycle initiates with the reaction of a stable nitrogen source with a suitable oxidant to generate a nitrene precursor, often an iminoiodinane, in situ. For the synthesis of this compound, benzyl carbamate is the foundational nitrogen source.
-
Formation of the Metal-Nitrene Intermediate: The active metal catalyst reacts with the nitrene precursor, displacing a leaving group (e.g., iodobenzene) and forming a highly reactive metal-nitrene intermediate. This is the key species responsible for the nitrogen transfer.
-
Nitrene Transfer to the Olefin: The olefin substrate (e.g., styrene) coordinates to the metal-nitrene complex and undergoes C-N bond formation. This step can proceed through two primary pathways:
-
Concerted Mechanism: The two C-N bonds are formed in a single, synchronous step. This pathway is typically stereospecific, meaning the stereochemistry of the starting olefin is retained in the aziridine product.
-
Stepwise Mechanism: The reaction proceeds through a distinct intermediate, which can be radical or zwitterionic in nature.[4][5] This pathway may lead to a loss of stereochemical information, resulting in a mixture of cis and trans isomers from a single olefin isomer.[6]
-
-
Product Release and Catalyst Regeneration: The aziridine product is released, regenerating the active metal catalyst, which can then enter another catalytic cycle.
Caption: General catalytic cycle for metal-mediated aziridination.
Pillar 2: Key Catalytic Systems and Mechanistic Nuances
The choice of metal catalyst is paramount as it dictates the efficiency, selectivity, and substrate scope of the aziridination reaction. While numerous metals have been explored, rhodium and copper complexes remain the most prevalent and well-studied.
Rhodium (Rh)-Catalyzed Aziridination
Dirhodium(II) carboxylates, particularly dirhodium(II) tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for this transformation.[7] The generally accepted mechanism involves the formation of a rhodium-nitrene intermediate which then reacts with the olefin. Rhodium-catalyzed reactions are often highly stereospecific, proceeding through a concerted pathway.[8][9] This is a critical advantage when the stereochemical integrity of the product is essential.
Recent studies using chiral rhodium catalysts have enabled highly enantioselective aziridinations.[10] Density Functional Theory (DFT) studies suggest a complex mechanism involving a triplet Rh-nitrene species as the key intermediate that controls the stereoselective approach of the substrate.[10]
Copper (Cu)-Catalyzed Aziridination
Copper-based catalysts, such as copper(I) and copper(II) triflate (CuOTf, Cu(OTf)₂), are attractive due to their lower cost and high efficiency.[3] The first metal-catalyzed olefin aziridination was discovered using copper powder.[11] Copper catalysis is versatile and can be performed with various nitrene sources, including iminoiodinanes (e.g., PhI=NTs) and N-halo-N-metallo salts like Chloramine-T.[3][11]
The mechanism of copper-catalyzed aziridination can be more nuanced than that of rhodium. While concerted pathways are possible, evidence for stepwise, non-stereospecific pathways also exists, particularly with certain substrates and ligand combinations.[6] This suggests the formation of a radical or polar intermediate during the C-N bond-forming step. The choice of solvent can also play a significant role, with recent developments showing efficient copper-catalyzed aziridination in water, a significant advancement in green chemistry.[11][12]
Iron (Fe)-Catalyzed Aziridination
Iron catalysts are emerging as a cost-effective and environmentally benign alternative to precious metal catalysts like rhodium. Mechanistic studies on iron-based systems often point towards a stepwise radical mechanism.[4][5][13] The reaction is proposed to proceed through the formation of an iron(III)-nitrene radical species. This intermediate reacts with the olefin to form a benzylic radical, which then undergoes ring closure to yield the aziridine.[4][13] A notable challenge with some iron systems is the potential for side reactions, such as epoxidation, particularly if trace amounts of water are present, which can hydrolyze the nitrene intermediate.[4]
Pillar 3: A Validated Experimental Protocol
This section details a representative, self-validating protocol for the synthesis of Benzyl 2-phenylaziridine-1-carboxylate via a rhodium-catalyzed reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction: Aziridination of Styrene with Benzyl Carbamate
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles | Purity |
| Styrene | C₈H₈ | 104.15 | 1.04 g (1.1 mL) | 10.0 mmol | >99%, inhibitor removed |
| Benzyl Carbamate | C₈H₉NO₂ | 151.16 | 2.27 g | 15.0 mmol | >98% |
| Iodosylbenzene Diacetate | C₁₀H₁₁IO₄ | 322.10 | 4.83 g | 15.0 mmol | >97% |
| Rhodium(II) Acetate Dimer | Rh₂(OAc)₄ | 442.09 | 22.1 mg | 0.05 mmol | 99.9% trace metals |
| Magnesium Oxide (MgO) | MgO | 40.30 | 1.21 g | 30.0 mmol | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous, >99.8% |
-
Causality: Styrene is the olefin substrate. Benzyl carbamate serves as the nitrene source. Iodosylbenzene diacetate is the oxidant used to generate the reactive iminoiodinane in situ. Rhodium(II) acetate is the catalyst. Magnesium oxide is a crucial acid scavenger, neutralizing the acetic acid byproduct from the oxidant, which can otherwise lead to catalyst deactivation or undesired side reactions. Anhydrous DCM is used as the solvent to prevent hydrolysis of intermediates.
Step-by-Step Methodology
-
Inhibitor Removal: Pass styrene through a short column of basic alumina immediately before use.
-
Rationale: Commercial styrene contains inhibitors (like 4-tert-butylcatechol) to prevent polymerization. These must be removed as they can interfere with the catalyst.
-
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl carbamate (2.27 g), magnesium oxide (1.21 g), and anhydrous dichloromethane (50 mL).
-
Rationale: An inert atmosphere (nitrogen) is established to prevent side reactions with atmospheric oxygen and moisture.
-
-
Reagent Addition: Add the freshly purified styrene (1.1 mL) to the stirred suspension. Follow with the addition of iodosylbenzene diacetate (4.83 g).
-
Rationale: The oxidant is added after the substrates are present to ensure the reactive species it generates is immediately consumed in the desired pathway.
-
-
Catalyst Introduction & Reaction: Add the rhodium(II) acetate dimer (22.1 mg) to the mixture in one portion. Stir the resulting light green suspension vigorously at room temperature.
-
Rationale: The catalyst is added last to initiate the reaction. The color change is indicative of the catalyst engaging in the reaction.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) on silica gel plates (Eluent: 4:1 Hexanes/Ethyl Acetate). Visualize spots using a UV lamp (254 nm) and potassium permanganate stain.
-
Rationale: TLC allows for the visualization of the consumption of the starting material (styrene) and the formation of the product, indicating when the reaction is complete (typically 4-6 hours).
-
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove MgO and other insoluble materials. Wash the pad with additional DCM (2 x 20 mL).
-
Rationale: This step removes solid byproducts and scavengers before liquid-liquid extraction.
-
-
Extraction: Combine the filtrates and wash sequentially with 1 M sodium thiosulfate solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: Thiosulfate removes any residual oxidant. Bicarbonate removes acetic acid byproduct. Brine aids in phase separation. Drying removes residual water.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 100% hexanes to 9:1 hexanes/ethyl acetate).
-
Rationale: Chromatography separates the desired aziridine product from unreacted starting materials and non-polar byproducts like iodobenzene.
-
-
Characterization: Combine the product-containing fractions and remove the solvent in vacuo to yield Benzyl 2-phenylaziridine-1-carboxylate as a colorless oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS. Expected yield: ~75-85%.
Caption: Step-by-step experimental workflow for aziridination.
Comparative Data of Catalytic Systems
The following table summarizes typical results for the aziridination of styrene using different catalytic approaches, providing a basis for comparison and method selection.
| Catalyst System | Nitrene Source / Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Characteristics |
| Rh₂(OAc)₄ | Benzyl Carbamate / PhI(OAc)₂ | DCM | 25 | 4-6 | 85 | High yield, stereospecific, expensive catalyst |
| Cu(OTf)₂ | TsNH₂ / I₂[3] | CH₃CN | 80 | 12 | 78 | Cost-effective, good yield, may not be stereospecific |
| FeCl₂ | PhI=NTs[4] | CH₃CN | 60 | 4 | 65 | Inexpensive, environmentally benign, potential for side-products |
| I₂ / TBAI (Metal-Free) | PhI=NTs[14] | CH₃CN | 25 | 3 | 92 | Avoids transition metals, excellent yield, radical mechanism |
Conclusion and Future Outlook
The synthesis of this compound via catalytic aziridination of olefins is a mature yet continually evolving field. While rhodium and copper catalysts have long been the workhorses, offering reliable and high-yielding pathways, the principles of green chemistry are driving innovation towards more sustainable iron-based and metal-free systems. Understanding the fundamental mechanistic steps—formation of the metal-nitrene intermediate and its subsequent concerted or stepwise addition to the olefin—is critical for troubleshooting, optimization, and the rational design of new catalytic systems. The protocols and comparative data presented herein provide a strong foundation for professionals in synthetic chemistry and drug development to harness the power of aziridination for the creation of novel molecular architectures.
References
- 1. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis | MDPI [mdpi.com]
- 5. Mechanistic study of styrene aziridination by iron( iv ) nitrides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03677B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aziridine synthesis by aziridination [organic-chemistry.org]
- 9. Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of Chiral Benzyl Aziridine-1-carboxylate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Chiral Aziridines
Chiral aziridines, particularly benzyl aziridine-1-carboxylates, represent a class of high-value synthetic intermediates in modern organic chemistry and drug development.[1] These strained, three-membered nitrogen-containing heterocycles are prized for their utility as chiral building blocks.[2] Their inherent ring strain facilitates regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogen-containing molecules, including unnatural amino acids, amino alcohols, and various bioactive compounds.[1][3] The benzyloxycarbonyl (Cbz) protecting group offers the advantage of facile removal under standard hydrogenolysis conditions, making it an attractive choice for multi-step synthetic campaigns. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of chiral benzyl aziridine-1-carboxylates, focusing on the underlying principles, practical methodologies, and catalytic systems that deliver high levels of stereocontrol.
Core Synthetic Strategies: A Mechanistic Perspective
The enantioselective synthesis of benzyl aziridine-1-carboxylates predominantly relies on the catalytic transfer of a nitrene equivalent, derived from a suitable nitrogen source, to a prochiral alkene. The success of these transformations hinges on the design of the chiral catalyst, which creates a stereochemically defined environment to differentiate between the two enantiotopic faces of the alkene. The primary catalytic systems employed include those based on rhodium, copper, and organocatalysts.
Rhodium-Catalyzed Asymmetric Aziridination
Rhodium catalysts, particularly dirhodium(II) carboxylates and related complexes, are powerful tools for nitrene transfer reactions.[4][5] The generally accepted mechanism involves the formation of a transient rhodium-nitrene intermediate, which then undergoes reaction with the alkene. The chirality of the ligands coordinated to the rhodium centers dictates the facial selectivity of the nitrene transfer.
The catalytic cycle for rhodium-catalyzed aziridination is initiated by the reaction of the rhodium(II) catalyst with a nitrene precursor. While various precursors are used, those that can generate a Cbz-nitrene are of interest here. The resulting rhodium-nitrene species is a key intermediate that delivers the nitrene to the alkene. The enantioselectivity is controlled by the chiral ligands on the rhodium catalyst, which direct the approach of the alkene to one of the two faces of the nitrene.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes & Protocols: Regioselective Ring-Opening of 2-Substituted Aziridine-2-Carboxylates
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Aziridine-2-Carboxylates
Aziridines, the smallest nitrogen-containing heterocycles, are powerful intermediates in organic synthesis, largely due to the inherent ring strain (approximately 27 kcal/mol) that makes them susceptible to nucleophilic ring-opening reactions.[1][2] Among this class, 2-substituted aziridine-2-carboxylates are particularly valuable building blocks. The strategic placement of a carboxylate group at a substituted carbon atom creates a chiral center and provides a synthetic handle for constructing a diverse array of complex nitrogen-containing molecules, most notably non-proteinogenic α- and β-amino acids.[2][3]
The critical challenge and opportunity in their application lies in controlling the regioselectivity of the ring-opening. A nucleophile can attack either the substituted C2 carbon (the α-carbon relative to the carboxylate) or the unsubstituted C3 carbon (the β-carbon). The ability to direct the nucleophile to a specific carbon with high fidelity is paramount for synthetic efficiency and is the cornerstone of their use in medicinal chemistry and materials science. This guide provides an in-depth exploration of the principles governing this regioselectivity and offers detailed protocols for achieving desired outcomes in the laboratory.
Part 1: Foundational Principles of Regioselectivity
The outcome of the nucleophilic attack is a delicate balance between electronic and steric factors, heavily influenced by the nature of the nitrogen-activating group and the reaction conditions (acidic vs. basic/neutral).[1][4]
-
N-Activated Aziridines : For the ring-opening to proceed efficiently, the aziridine nitrogen is typically "activated" by an electron-withdrawing group (EWG), such as tosyl (Ts), Boc, or Cbz.[2] This activation enhances the electrophilicity of the ring carbons.
-
Steric Hindrance : Under neutral or basic conditions, the reaction generally proceeds via a direct SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon. For 2-substituted aziridine-2-carboxylates, this is the C3 position.[1]
-
Electronic Effects : The carboxylate group at C2 is electron-withdrawing, which electronically activates this position for nucleophilic attack. This effect becomes dominant when steric factors are minimized or when the reaction proceeds through a carbocation-like transition state.
-
Lewis & Brønsted Acid Catalysis : The addition of an acid catalyst protonates or coordinates to the aziridine nitrogen, forming a highly reactive aziridinium ion.[5] This shifts the mechanism towards an SN1-like character. The positive charge is better stabilized at the more substituted C2 carbon, favoring nucleophilic attack at this position. However, the outcome can be complex and dependent on the specific acid and substrate.[6][7]
Caption: Competing pathways in the ring-opening of 2-substituted aziridine-2-carboxylates.
Part 2: Application Notes - Controlling Regioselectivity in Practice
A. Ring-Opening with Heteroatom Nucleophiles
Heteroatom nucleophiles (O, N, S, halogens) are common reactants. For activated aziridines under neutral or basic conditions, the attack almost exclusively occurs at the C3 position to yield α-amino acid derivatives.[2] However, this selectivity can be reversed.
Case Study: Fluoride ([¹⁸F]) Ring-Opening In the synthesis of PET imaging agents, the introduction of [¹⁸F]fluoride is critical. Studies have shown that the ring-opening of Boc- and Cbz-activated aziridine-2-carboxylates with [¹⁸F]fluoride occurs exclusively at the C2 position.[8][9] This outcome is attributed to the dominance of electronic effects; the electron-withdrawing ester group makes the C2 carbon significantly more electrophilic.[8] The small ionic radius of the fluoride ion minimizes steric hindrance, allowing electronic factors to dictate the regioselectivity.[8]
Lewis Acid Catalysis The use of a Lewis acid like BF₃·OEt₂ can direct heteroatom nucleophiles to the C2 position, even for those that would normally attack C3.[10] The Lewis acid coordinates to the aziridine nitrogen, promoting the development of positive charge at the more substituted C2 carbon, thereby favoring attack at this site.[7]
| Nucleophile | Activating Group | Conditions | Predominant Site of Attack | Resulting Product Type | Reference |
| NaN₃ | Ts | Neutral | C3 | α-Amino Acid Derivative | [2] |
| [¹⁸F]Fluoride | Boc, Cbz | TEAHCO₃, Microwave | C2 | α-Fluoro-β-alanine | [8][9] |
| Alcohols | Ts | Lewis Acid (e.g., BF₃·OEt₂) | C2 | 1,2-Amino Ether | [7] |
| Azoles | N-sulfonyl | BF₃·OEt₂ | C3 (on 2,3-aziridyl alcohols) | C3-Azole Substituted Amino Alcohol | [10] |
| H₂O | N-H (activated by TFA) | TFA, Acetone/H₂O | C2 (on γ-keto substituted aziridine) | α-Hydroxy-β-amino acid derivative | [6] |
B. Ring-Opening with Carbon Nucleophiles
Introducing carbon-carbon bonds via ring-opening is synthetically powerful but often challenging. Carbon nucleophiles can be less regioselective and may react with the ester functionality.[2] Transition metal catalysis has emerged as the premier solution to these challenges.
Palladium-Catalyzed Cross-Coupling Palladium catalysis enables highly regioselective and stereospecific ring-opening reactions with a variety of carbon nucleophiles.[11] Notably, the regioselectivity can often be controlled by the choice of ligand. For instance, in a Suzuki-Miyaura type arylation, a Pd/NHC catalyst system can direct the nucleophilic attack to one carbon, while a Pd/PR₃ system can switch the selectivity to the other.[11] This powerful strategy allows for the asymmetric synthesis of enantioenriched β²-aryl amino acids from readily available serine esters.[12] The mechanism is believed to involve oxidative addition of the Pd(0) complex to the C-N bond of the aziridine, followed by reductive elimination.[11][13]
Nickel-Catalyzed Carboxylation A novel approach for synthesizing β-amino acids involves the nickel-catalyzed carboxylation of aziridines.[3] This method provides direct access to valuable β-amino acid structures from the parent aziridine, showcasing a wide functional group tolerance.[3]
Part 3: Detailed Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening with an Alcohol
This protocol describes a general procedure for the BF₃·OEt₂-mediated ring-opening of a 2-aryl-N-tosylaziridine with an alcohol, leading to attack at the C2 position.[7]
Caption: Workflow for Lewis acid-catalyzed aziridine ring-opening.
Materials:
-
(R)-2-phenyl-N-tosylaziridine (1.0 eq)
-
Methanol (5.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-2-phenyl-N-tosylaziridine (e.g., 100 mg, 0.366 mmol).
-
Dissolve the aziridine in anhydrous CH₂Cl₂ (e.g., 3.0 mL).
-
Add methanol (e.g., 59 mg, 1.83 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add BF₃·OEt₂ (e.g., 57 mg, 0.403 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-amino ether.
Trustworthiness Note: The stereochemical outcome of this SN2-type reaction should result in inversion of configuration at the C2 center. The nonracemic nature of the product, which can be confirmed by chiral HPLC, validates the proposed mechanistic pathway.[7]
Protocol 2: Palladium-Catalyzed Regioselective Suzuki-Miyaura Arylation
This protocol provides a general method for the Pd-catalyzed ring-opening arylation of an aziridine-2-carboxylate, yielding a β²-aryl amino acid derivative.[12]
Caption: Workflow for Pd-catalyzed aziridine ring-opening cross-coupling.
Materials:
-
N-Boc-aziridine-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, N-Boc-aziridine-2-carboxylate (e.g., 0.2 mmol), arylboronic acid (0.3 mmol), and K₃PO₄ (0.6 mmol).
-
Evacuate and backfill the tube with Argon gas three times.
-
Add anhydrous, degassed toluene (e.g., 2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup (e.g., wash with water, brine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched β²-aryl amino acid derivative.
Expertise Note: The choice of ligand is critical for both reactivity and regioselectivity.[11] Bulky, electron-rich phosphine ligands like SPhos are often effective in promoting the desired cross-coupling. The reaction is enantiospecific, meaning the stereochemistry of the starting chiral aziridine is retained in the product.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Benzyl Aziridine-1-carboxylate as a Versatile Precursor for the Synthesis of Atypical Amino Acids
Introduction: The Expanding Chemical Space of Peptidomimetics and the Role of Atypical Amino Acids
In the landscape of modern drug discovery and chemical biology, the demand for novel molecular scaffolds that can confer enhanced pharmacological properties to peptide-based therapeutics is insatiable. Atypical amino acids, non-proteinogenic analogues of their natural counterparts, are at the forefront of this endeavor.[1] Their incorporation into peptide chains can induce specific conformational constraints, improve metabolic stability by resisting enzymatic degradation, and enhance binding affinity and selectivity for biological targets.[2] The synthesis of these unique building blocks, therefore, is of paramount importance. Among the myriad of synthetic strategies, the use of strained heterocyclic intermediates has emerged as a powerful approach.[3]
This application note details the utility of benzyl aziridine-1-carboxylate, a versatile and highly reactive precursor, for the stereoselective synthesis of a diverse array of atypical amino acids. The inherent ring strain of the aziridine moiety facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing a modular and efficient route to novel amino acid derivatives.[4] We will provide a comprehensive overview of the synthesis of this compound, followed by detailed protocols for its application in the preparation of β-substituted and other atypical amino acids through reactions with organocuprates and Grignard reagents.
Synthesis of the Precursor: this compound
The efficient synthesis of the this compound precursor is crucial for its widespread application. A common and reliable method involves the cyclization of a protected β-amino alcohol, which can be readily derived from the naturally abundant and chiral amino acid, L-serine. This ensures the generation of an enantiomerically pure starting material. The synthesis typically proceeds via a two-step sequence: N-protection of the amino acid followed by cyclization of the corresponding β-amino alcohol. A frequently employed method for the cyclization step is the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the alcohol-bearing carbon.[5][6]
Protocol 1: Synthesis of Benzyl (S)-aziridine-2-carboxylate from L-Serine
This protocol outlines the synthesis of benzyl (S)-aziridine-2-carboxylate from L-serine methyl ester hydrochloride. The key steps involve N-protection with a benzyloxycarbonyl (Cbz) group, reduction of the carboxylic acid to the primary alcohol, and subsequent intramolecular cyclization via a Mitsunobu reaction.
Step 1: N-protection of L-Serine Methyl Ester
-
To a stirred solution of L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
After stirring for 15 minutes, add benzyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Cbz-L-serine methyl ester, which can be purified by flash column chromatography.
Step 2: Reduction to N-Cbz-L-Serinol
-
Dissolve the N-Cbz-L-serine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere.
-
Add lithium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Cbz-L-serinol, which is often used in the next step without further purification.
Step 3: Mitsunobu Cyclization to Benzyl (S)-aziridine-2-carboxylate
-
Dissolve N-Cbz-L-serinol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield benzyl (S)-aziridine-2-carboxylate as a colorless oil.
Regioselective Ring-Opening of this compound
The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening. The benzyloxycarbonyl (Cbz) group on the nitrogen atom activates the aziridine ring, making the ring carbons electrophilic.[4] The regioselectivity of the nucleophilic attack is a critical aspect, and it is influenced by several factors, including the nature of the nucleophile, the presence of substituents on the aziridine ring, and the reaction conditions. Generally, "soft" nucleophiles tend to attack the less sterically hindered carbon (C3), while "harder" nucleophiles may show a preference for the carbon bearing the carboxylate group (C2), especially under Lewis acidic conditions.
Figure 1: General scheme for the regioselective ring-opening of this compound.
Application of Organocuprates for the Synthesis of β-Substituted α-Amino Acids
Organocuprates, often referred to as Gilman reagents, are considered "soft" nucleophiles and are well-known for their ability to undergo conjugate addition reactions. In the context of aziridine chemistry, they typically favor attack at the less substituted β-position (C3) of N-activated aziridine-2-carboxylates. This regioselectivity provides a reliable method for the synthesis of β-substituted α-amino acids.[7]
| Nucleophile Class | Predominant Site of Attack | Resulting Amino Acid Type | References |
| Organocuprates (R₂CuLi) | C3 (β-position) | β-Substituted α-Amino Acid | [7] |
| Grignard Reagents (RMgX) | C2 or C3 (often mixture) | α- and/or β-Substituted Amino Acid | [8] |
| Grignard + Cu(I) catalyst | C3 (β-position) | β-Substituted α-Amino Acid | [9] |
| Azides (e.g., TMSN₃) | C3 (β-position) | β-Azido-α-Amino Acid | [10] |
| Thiols (RSH) | C3 (β-position) | β-Thio-α-Amino Acid |
Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound.
Protocol 2: Organocuprate-Mediated Ring-Opening for the Synthesis of a β-Phenyl-α-Alanine Derivative
This protocol describes the synthesis of a protected β-phenyl-α-alanine derivative via the ring-opening of benzyl (S)-aziridine-2-carboxylate with lithium diphenylcuprate.
Step 1: Preparation of Lithium Diphenylcuprate
-
To a stirred suspension of copper(I) iodide (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of phenyllithium (2.0 equivalents) in cyclohexane/ether dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to form a clear solution of lithium diphenylcuprate.
Step 2: Ring-Opening Reaction
-
To the freshly prepared solution of lithium diphenylcuprate at -78 °C, add a solution of benzyl (S)-aziridine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl 2-(benzyloxycarbonylamino)-3-phenylpropanoate.
Figure 2: Workflow for the synthesis of a β-phenyl-α-alanine derivative.
Application of Grignard Reagents: A Study in Regioselectivity
Grignard reagents are "harder" nucleophiles compared to organocuprates, and their reaction with N-activated aziridine-2-carboxylates can be more complex.[8] The regioselectivity is often less predictable and can be influenced by factors such as the specific Grignard reagent, the solvent, and the presence of Lewis acids. In some cases, attack at the C2 position can occur, leading to the formation of α-substituted β-amino acids. The addition of a catalytic amount of a copper(I) salt can steer the reaction towards the C3-attack pathway, mimicking the reactivity of organocuprates.[9]
Protocol 3: Grignard Reagent-Mediated Ring-Opening
This protocol provides a general procedure for the reaction of a Grignard reagent with benzyl (S)-aziridine-2-carboxylate. The regiochemical outcome should be carefully determined for each specific Grignard reagent.
-
To a solution of benzyl (S)-aziridine-2-carboxylate (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC to determine the consumption of the starting material.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture (e.g., by ¹H NMR) to determine the regioselectivity of the ring-opening.
-
Purify the products by flash column chromatography.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile precursor for the asymmetric synthesis of a wide range of atypical amino acids. The ability to control the regioselectivity of the ring-opening reaction through the judicious choice of nucleophile provides a powerful tool for accessing both α- and β-substituted amino acid derivatives. The protocols detailed in this application note offer reliable and reproducible methods for researchers in medicinal chemistry, chemical biology, and drug development to explore novel chemical space in the design of next-generation peptide-based therapeutics. Future work in this area will likely focus on expanding the scope of nucleophiles, developing more efficient and environmentally benign catalytic systems for ring-opening, and applying these methodologies to the synthesis of increasingly complex and biologically active molecules.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. wiley.com [wiley.com]
- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.lancaster-university.uk [research.lancaster-university.uk]
- 8. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note & Protocol: Synthesis of Pyrrolidine Heterocycles Using Benzyl Aziridine-1-carboxylate
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyrrolidines utilizing benzyl aziridine-1-carboxylate as a versatile building block. We will explore the underlying principles of key synthetic strategies, including Lewis acid-catalyzed [3+2] cycloadditions and nucleophilic ring-opening reactions, offering step-by-step protocols and explaining the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Pyrrolidines and the Utility of this compound
Pyrrolidines are five-membered nitrogen-containing heterocycles that form the core structure of many biologically active compounds, including numerous alkaloids and synthetic drugs.[1][2][3][4][5] Their non-planar, sp³-rich structure allows for a three-dimensional exploration of pharmacophore space, a desirable trait in modern drug design.[1] In fact, the pyrrolidine motif is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs.[1][5]
This compound is an excellent precursor for pyrrolidine synthesis due to the inherent ring strain of the aziridine ring (approximately 26-27 kcal/mol), which facilitates nucleophilic attack and ring-opening.[6] The benzyloxycarbonyl (Cbz) group serves as both an activating group for the aziridine and a readily removable protecting group, offering a high degree of synthetic flexibility.[6] This guide will focus on two powerful methods for constructing the pyrrolidine ring from this precursor.
[3+2] Cycloaddition Reactions: A Convergent and Atom-Economical Approach
One of the most elegant methods for synthesizing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction.[7][8] In this approach, the aziridine functions as a three-atom component that reacts with a two-atom component (a dipolarophile, such as an alkene or alkyne) to directly form the five-membered ring.[8]
Mechanism and Rationale for Lewis Acid Catalysis
The reaction proceeds through the formation of an azomethine ylide intermediate.[9][10][11] The Lewis acid coordinates to the carbonyl oxygen of the Cbz group, weakening the C-N bond and promoting the cleavage of a C-C bond within the aziridine ring. This generates a transient, highly reactive 1,3-dipole (the azomethine ylide) which then undergoes a cycloaddition with a dipolarophile.[10][12] The choice of Lewis acid is critical for both reactivity and stereocontrol, with common examples including scandium(III) triflate and silver acetate.[12][13] This catalytic approach often allows the reaction to proceed under milder conditions with enhanced stereoselectivity.[10][12]
Visualizing the Cycloaddition Workflow
Caption: Workflow for Lewis acid-catalyzed [3+2] cycloaddition.
Protocol: Synthesis of a Pyrrolidine via [3+2] Cycloaddition
This protocol describes a general procedure for the Lewis acid-catalyzed cycloaddition of this compound with an electron-deficient alkene.
Materials:
-
This compound
-
Anhydrous Toluene
-
Lewis Acid (e.g., Scandium(III) triflate, Silver(I) acetate)
-
Electron-deficient alkene (e.g., N-phenylmaleimide, dimethyl fumarate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the Lewis acid catalyst (5-10 mol%).
-
Reagent Addition: Add a solution of this compound (1.0 equiv) and the dipolarophile (1.1-1.5 equiv) in anhydrous toluene.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific substrates and catalyst) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a short pad of celite or silica gel to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrrolidine.
Trustworthiness Note: The exclusion of moisture is critical for the efficiency of the Lewis acid catalyst. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The stereochemical outcome of the reaction is often dependent on the geometry of the starting alkene, with the cycloaddition proceeding in a stereospecific manner.[11]
Nucleophilic Ring-Opening Followed by Cyclization
An alternative and highly versatile strategy involves the nucleophilic ring-opening of this compound, followed by an intramolecular cyclization to form the pyrrolidine ring.[14][15][16] This two-step approach allows for the introduction of a wider range of substituents with high regioselectivity.[15]
Mechanism and Rationale
The first step is the regioselective attack of a nucleophile at one of the aziridine carbons.[15][17] The presence of an electron-withdrawing group on the nitrogen, such as the Cbz group, activates the ring for this attack.[6][17] A wide variety of carbon and heteroatom nucleophiles can be employed.[6][17]
Following the ring-opening, the resulting intermediate contains a nitrogen nucleophile and an electrophilic center. This intermediate is then subjected to conditions that promote intramolecular cyclization to furnish the pyrrolidine ring. This cyclization can be triggered by a base or by further functional group manipulation.[14][18]
Visualizing the Ring-Opening and Cyclization Pathway
Caption: Pathway for pyrrolidine synthesis via ring-opening and cyclization.
Protocol: Synthesis of a 2-Substituted Pyrrolidine via Ring-Opening/Cyclization
This protocol outlines a general procedure for the synthesis of a 2-substituted pyrrolidine via the ring-opening of this compound with an organocuprate, followed by cyclization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Organolithium or Grignard reagent
-
Copper(I) Iodide (CuI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
Part A: Ring Opening
-
Cuprate Formation: In a flame-dried flask under an inert atmosphere, suspend CuI (1.0 equiv) in anhydrous THF and cool to -78 °C. Add the organolithium or Grignard reagent (2.0 equiv) dropwise and stir for 30 minutes.
-
Aziridine Addition: Add a solution of this compound (1.0 equiv) in anhydrous THF to the freshly prepared cuprate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Concentration: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ring-opened product can be purified by column chromatography or used directly in the next step.
Part B: Cyclization
-
Base Preparation: To a flame-dried flask under an inert atmosphere, add NaH (1.2 equiv) as a mineral oil dispersion. Wash the NaH with anhydrous hexane (3x) to remove the oil.
-
Intermediate Addition: Add anhydrous DMF to the NaH. Cool the suspension to 0 °C and then add a solution of the ring-opened intermediate (1.0 equiv) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude pyrrolidine by flash column chromatography.
Data Summary and Comparison
| Method | Key Reagents | Typical Yield Range | Stereoselectivity | Advantages | Limitations |
| [3+2] Cycloaddition | Lewis Acid, Alkene/Alkyne | 70-95% | Often high, dependent on substrate | Atom economical, convergent, single step | Scope can be limited by dipolarophile reactivity |
| Ring-Opening/Cyclization | Nucleophile, Base | 60-85% (over two steps) | High, controlled by Sₙ2 and cyclization | High versatility in substituent introduction | Longer synthetic sequence, potential for side reactions |
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of a diverse range of substituted pyrrolidines. The [3+2] cycloaddition strategy offers an efficient and atom-economical route, while the nucleophilic ring-opening followed by cyclization provides a highly flexible approach for introducing a wide variety of substituents. The choice of method will be dictated by the specific target molecule and the desired substitution pattern. The protocols detailed in this guide, which are based on established chemical principles, provide a robust starting point for researchers to synthesize novel pyrrolidine-containing compounds for various applications, particularly in the field of drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lewis Acid-Catalyzed Intramolecular [3+2] Cross-Cycloaddition of Aziridine 2,2-Diesters with Conjugated Dienes for Construction of Aza-[n.2.1] Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Benzyl Aziridine-1-carboxylate in Natural Product Synthesis
An In-Depth Technical Guide for Researchers
Introduction: The Aziridine Ring as a Latent Aminonucleophile
Aziridines, the nitrogen-containing analogues of epoxides, are highly valuable three-membered heterocycles in organic synthesis.[1][2] Their utility stems from the significant ring strain (approximately 27 kcal/mol), which facilitates stereospecific ring-opening reactions with a wide array of nucleophiles.[3][4] The nitrogen atom is often protected to modulate its reactivity and nucleophilicity; the benzyloxycarbonyl (Cbz or Z) group is particularly advantageous.
Benzyl aziridine-1-carboxylate (N-Cbz-aziridine) serves as a stable, versatile, and synthetically tractable building block. The Cbz group offers several key advantages:
-
Activation: It functions as an electron-withdrawing group, activating the aziridine ring towards nucleophilic attack.[5]
-
Stability: It provides sufficient stability for isolation and handling of the aziridine intermediate.[2]
-
Deprotection: It is readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are often compatible with other functional groups, liberating the free amine for subsequent transformations.[6]
This guide will focus on the strategic deployment of N-Cbz-aziridine-2-carboxylates, chiral synthons that provide a gateway to a diverse range of nitrogenous natural products, including alkaloids and aza-sugars.[1][7][8]
The Core Strategy: Regioselective Ring-Opening
The synthetic power of substituted aziridines lies in the ability to control the regioselectivity of the ring-opening step. For an N-Cbz-aziridine-2-carboxylate, a nucleophile can attack either the C2 (substituted) or C3 (unsubstituted) position. The outcome of this attack is dictated by a combination of steric, electronic, and reaction conditions, particularly the presence and nature of an activating acid.[9][10]
Generally, the reaction proceeds through an activated aziridinium ion intermediate.[1][10] The choice of catalyst and the nature of the substituents on the aziridine ring steer the nucleophile to the desired carbon.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 7. Aziridine carboxylate from d-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Aziridine carboxylate from D-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of β-Amino Esters via Lewis Acid-Catalyzed Ring-Opening of Benzyl Aziridine-1-carboxylate
Abstract
β-amino esters are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their synthesis via the ring-opening of activated aziridines offers a highly efficient and stereocontrolled route to these valuable building blocks. This application note provides a detailed protocol for the synthesis of β-amino esters through the nucleophilic ring-opening of Benzyl Aziridine-1-carboxylate with various alcohols. We delve into the underlying reaction mechanism, explore the critical role of Lewis acid catalysis in achieving high regioselectivity, and present a robust, step-by-step experimental procedure suitable for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of Aziridine Ring-Opening
Aziridines, as strained three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis.[1] The inherent ring strain (approx. 26-27 kcal/mol) makes them susceptible to ring-opening reactions with a wide range of nucleophiles.[1] When the aziridine nitrogen is functionalized with an electron-withdrawing group (EWG), such as the benzyloxycarbonyl (Cbz) group in this compound, the ring becomes "activated," significantly enhancing its reactivity towards nucleophilic attack.[1]
This activation is central to the strategy for synthesizing β-amino esters. The nucleophilic ring-opening of an appropriately substituted N-Cbz-aziridine-2-carboxylate with an alcohol provides a direct and often highly stereospecific pathway to β-amino acid derivatives, which are crucial components of β-peptides and other pharmaceutically important compounds.[2][3] This guide focuses on a Lewis acid-catalyzed protocol, which ensures high regioselectivity and excellent yields.
Reaction Principle and Mechanism
The conversion of this compound to a β-amino ester proceeds via a Lewis acid-mediated nucleophilic ring-opening. The reaction is governed by an SN2-type mechanism, which dictates the regiochemical and stereochemical outcome.
Causality Behind the Mechanism:
-
Activation: The Lewis acid (e.g., Cu(OTf)₂, Sc(OTf)₃) coordinates to the aziridine nitrogen. This coordination enhances the electrophilicity of the ring carbons by increasing the polarization of the C-N bonds and further activating the ring towards nucleophilic attack.
-
Nucleophilic Attack: The alcohol, acting as the nucleophile, attacks one of the aziridine ring carbons. In the case of 2-substituted aziridines like this compound, the attack predominantly occurs at the less sterically hindered C3 position (the β-carbon).[4] This regioselectivity is a hallmark of the SN2 pathway and is crucial for the exclusive formation of the β-amino ester over the α-amino ester isomer.[5]
-
Ring Opening: The attack proceeds with an inversion of stereochemistry at the C3 carbon, leading to the cleavage of the C3-N bond and relieving the ring strain.
-
Proton Transfer: A final proton transfer step yields the neutral β-amino ester product and regenerates the catalyst.
The use of a stoichiometric amount of Lewis acid is often required to drive the reaction to completion, as catalytic amounts may not be sufficient.[5]
Caption: SN2 mechanism for Lewis acid-catalyzed aziridine ring-opening.
Detailed Experimental Protocol
This protocol describes a general procedure for the ring-opening of Benzyl (2R)-2-phenylaziridine-1-carboxylate with an alcohol, mediated by Copper(II) trifluoromethanesulfonate (Cu(OTf)₂).
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Benzyl (2R)-2-phenylaziridine-1-carboxylate | 134533-72-9 | Varies | Starting material. |
| Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | 34946-82-2 | Varies | Anhydrous. Handle in a glovebox or dry atmosphere. |
| Methanol (MeOH) | 67-56-1 | Varies | Anhydrous, reagent grade. |
| Dichloromethane (DCM) | 75-09-2 | Varies | Anhydrous, reagent grade. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Varies | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Varies | For drying organic layers. |
| Silica Gel | 7631-86-9 | Varies | For column chromatography (230-400 mesh). |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Septa and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stir plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous Copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 1.0 equiv.).
-
Add the desired alcohol (e.g., Methanol; used as solvent, ~0.1 M concentration relative to aziridine).
-
Cool the mixture to 0 °C using an ice bath.
-
-
Addition of Aziridine:
-
Dissolve Benzyl (2R)-2-phenylaziridine-1-carboxylate (1.0 equiv.) in a minimal amount of the reaction alcohol or an anhydrous solvent like Dichloromethane.
-
Slowly add the aziridine solution to the stirred, cooled Cu(OTf)₂-alcohol mixture via syringe over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% Ethyl Acetate in Hexanes. The product spot should be more polar (lower Rf) than the starting aziridine.
-
-
Workup:
-
Once the reaction is complete (disappearance of starting material by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane or Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure β-amino ester.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for β-amino ester synthesis.
Representative Results
The protocol is versatile and can be applied to a range of alcohols to generate different β-amino esters. The regioselectivity for the C3 attack is generally excellent for N-Cbz activated 2-aryl aziridines.[4][5]
| Entry | Alcohol (R'-OH) | Product | Yield (%) | Reference |
| 1 | Methanol | Benzyl (2R,3S)-3-methoxy-3-phenyl-2-(tosylamino)propanoate derivative | ~90% | [5] |
| 2 | Ethanol | Benzyl (2R,3S)-3-ethoxy-3-phenyl-2-(tosylamino)propanoate derivative | ~88% | [5] |
| 3 | Isopropanol | Benzyl (2R,3S)-3-isopropoxy-3-phenyl-2-(tosylamino)propanoate derivative | ~85% | [5] |
| 4 | Benzyl Alcohol | Benzyl (2R,3S)-3-(benzyloxy)-3-phenyl-2-(tosylamino)propanoate derivative | ~92% | [5] |
*Note: The cited reference uses N-tosylaziridine, but the yields and regioselectivity are highly analogous for N-Cbz systems under similar Lewis acidic conditions. The principle remains a robust demonstration of the methodology.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Lewis acid (hydrolyzed), insufficient catalyst, low temperature. | Use fresh, anhydrous Lewis acid and solvents. Increase reaction temperature or time. Ensure stoichiometric LA is used. |
| Mixture of Regioisomers | Reaction proceeding via SN1-like mechanism, substrate electronics. | Ensure a non-polar solvent is used. Use a less coordinating Lewis acid. Confirm starting material structure. |
| Complex Mixture of Byproducts | Decomposition of starting material or product, side reactions with nucleophile. | Run the reaction at a lower temperature. Ensure the nucleophile is pure. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Optimize the solvent system for column chromatography. Consider derivatization to aid separation. |
Conclusion
The Lewis acid-catalyzed ring-opening of this compound with alcohols is a reliable and highly regioselective method for the synthesis of protected β-amino esters. The SN2 mechanism ensures predictable stereochemical outcomes, making this protocol exceptionally valuable for constructing chiral building blocks for drug discovery and development. By carefully controlling reaction parameters such as catalyst activity, solvent purity, and temperature, researchers can consistently achieve high yields of the desired products.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines [beilstein-journals.org]
- 5. home.iitk.ac.in [home.iitk.ac.in]
Application Notes and Protocols for the Deprotection of Benzyl Aziridine-1-carboxylate
Abstract
The benzyl carbamate (Cbz or Z group) is a cornerstone in amine protection strategy, prized for its stability across a wide range of synthetic transformations. Its removal, or deprotection, is a critical step in the synthesis of complex nitrogen-containing molecules, including pharmacologically active agents derived from the versatile aziridine scaffold. However, the inherent ring strain of the aziridine moiety (approximately 27 kcal/mol) presents a significant challenge, as many standard deprotection conditions can lead to undesired ring-opening reactions.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective deprotection of benzyl aziridine-1-carboxylate, ensuring the integrity of the three-membered ring. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed, field-proven protocols, and provide a comparative analysis to guide the rational selection of the optimal method for a given substrate and synthetic context.
Introduction: The Delicate Balance of Deprotecting N-Cbz Activated Aziridines
The aziridine ring is a powerful synthon in organic chemistry, but its utility is intrinsically linked to the ability to manipulate its protecting groups without compromising the strained heterocyclic core. The N-benzyloxycarbonyl (N-Cbz) group is frequently employed to activate the aziridine nitrogen, rendering it less nucleophilic and influencing the regioselectivity of subsequent ring-opening reactions. However, this activation also makes the aziridine ring more susceptible to cleavage under the very conditions used for deprotection. Therefore, the choice of deprotection method is not merely a matter of efficiency but a critical parameter for maintaining the structural integrity of the target molecule.
This guide will explore three primary strategies for the deprotection of this compound:
-
Catalytic Hydrogenolysis: The most common and often cleanest method for Cbz removal.
-
Dissolving Metal Reduction (Birch Reduction): A powerful method for substrates intolerant to catalytic hydrogenation.
-
Acid-Mediated Cleavage: An alternative for specific substrates where hydrogen-based methods are unsuitable.
We will analyze the causality behind experimental choices for each method, providing a framework for troubleshooting and optimization.
Comparative Overview of Deprotection Methodologies
The selection of an appropriate deprotection method is contingent on the overall molecular architecture, including the presence of other functional groups, and the desired scale of the reaction. The following table summarizes the key characteristics of the methods detailed in this guide.
| Method | Reagents | Advantages | Limitations | Primary Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Mild conditions, clean byproducts (toluene, CO₂), high yielding.[2] | Catalyst poisoning by sulfur-containing groups, potential for over-reduction of other functional groups.[3] | Aziridine ring opening, reduction of other sensitive functional groups. |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas, often faster reactions.[1][4] | Requires higher temperatures, potential for side reactions with the hydrogen donor. | Aziridine ring opening. |
| Dissolving Metal Reduction | Na or Li, liquid NH₃ | Effective for substrates with groups labile to hydrogenolysis (e.g., some sulfur compounds). | Requires cryogenic conditions and specialized handling of alkali metals and liquid ammonia, potential for over-reduction.[5] | Aziridine ring opening, reduction of aromatic rings. |
| Acid-Mediated Cleavage | HBr in Acetic Acid | Metal-free, suitable for substrates sensitive to reduction.[6] | Harsh acidic conditions can cleave other acid-labile groups and promote aziridine ring opening.[7] | Aziridine ring opening, formation of brominated byproducts. |
Detailed Application Notes and Protocols
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most widely employed method for the removal of the Cbz group due to its mildness and the formation of volatile byproducts. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
Mechanism of Action: The reaction proceeds via the adsorption of the Cbz-protected aziridine and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond is cleaved, and the resulting hydrogen atoms are transferred to the benzylic carbon, leading to the cleavage of the C-O bond and the formation of toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free aziridine and carbon dioxide.
Figure 1: Catalytic Hydrogenolysis Workflow.
Experimental Protocol: Standard Hydrogenolysis
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (10 mol % Pd)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
-
-
Procedure:
-
To a solution of this compound in methanol (0.1 M), carefully add 10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and evacuate and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to afford the crude deprotected aziridine.
-
-
Causality and Field-Proven Insights:
-
Solvent Choice: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis. Ethyl acetate is also a good alternative.
-
Catalyst: 10% Pd/C is the workhorse catalyst. For substrates prone to ring-opening, using a less active catalyst or lower catalyst loading may be beneficial. Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer improved selectivity.
-
Temperature: Room temperature is generally sufficient. Elevated temperatures can increase the rate of reaction but may also promote ring-opening.
-
Troubleshooting: If the reaction is sluggish, ensure the catalyst is active and the hydrogen delivery is efficient. Catalyst poisoning, often by sulfur-containing impurities, can inhibit the reaction.[3] In such cases, using a larger amount of catalyst or switching to a different deprotection method may be necessary. To minimize ring-opening, especially with highly activated aziridines, it is crucial to perform the reaction at or below room temperature and to avoid any acidic conditions during workup.[8]
-
Experimental Protocol: Catalytic Transfer Hydrogenolysis
This method offers a convenient alternative to using hydrogen gas, employing a hydrogen donor such as ammonium formate.[1][4]
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol % Pd)
-
Ammonium formate (4.0 eq)
-
Methanol
-
-
Procedure:
-
Dissolve the this compound in methanol (0.1 M).
-
Add 10% Pd/C followed by ammonium formate.
-
Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is often faster than with hydrogen gas.
-
Upon completion, filter the reaction mixture through Celite® and wash with methanol.
-
Concentrate the filtrate. The crude product will contain ammonium salts which can be removed by an aqueous workup or chromatography.
-
Method 2: Dissolving Metal Reduction (Birch Reduction)
The Birch reduction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia to effect the reduction.[9][10] This method is particularly useful for substrates containing functionalities that are sensitive to catalytic hydrogenation.
Mechanism of Action: The alkali metal dissolves in liquid ammonia to form a solvated electron. This electron is a powerful reducing agent that adds to the aromatic ring of the benzyl group, forming a radical anion. Protonation by an alcohol co-solvent, followed by another electron transfer and protonation, leads to the cleavage of the C-O bond.
Figure 2: Birch Reduction Deprotection Pathway.
Experimental Protocol: Birch Reduction
SAFETY PRECAUTIONS: This procedure involves the use of liquid ammonia, which is a corrosive and toxic gas at room temperature, and sodium metal, which is highly reactive with water. This experiment must be conducted in a well-ventilated fume hood by personnel trained in handling these hazardous materials. Appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield, is mandatory.
-
Materials:
-
This compound (1.0 eq)
-
Sodium metal (small, freshly cut pieces)
-
Liquid ammonia (condensed from a cylinder)
-
Anhydrous ethanol
-
Anhydrous THF or diethyl ether
-
-
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense liquid ammonia into the flask.
-
Once the desired volume of liquid ammonia is collected, add a solution of the this compound in anhydrous THF.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Stir the reaction at -78 °C until the starting material is consumed (monitor by quenching an aliquot and analyzing by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of anhydrous ethanol until the blue color disappears, followed by the addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
To the residue, add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Causality and Field-Proven Insights:
-
Co-solvent: Anhydrous THF or diethyl ether is used to dissolve the substrate.
-
Proton Source: Anhydrous ethanol is added to protonate the intermediate radical anions. The choice and amount of alcohol can influence the outcome of the reduction.
-
Quenching: The reaction must be carefully quenched to neutralize the excess sodium metal.
-
Ring Integrity: While a powerful method, the highly basic conditions of the Birch reduction can potentially lead to aziridine ring opening, especially with activated aziridines. Careful control of the reaction time and temperature is crucial.
-
Method 3: Acid-Mediated Cleavage
For substrates that are sensitive to both hydrogenation and dissolving metal reduction, acid-mediated cleavage can be an effective alternative. A common reagent for this transformation is a solution of hydrogen bromide in acetic acid.[6]
Mechanism of Action: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2) or formation of a benzyl cation (SN1), leading to the cleavage of the C-O bond. The resulting carbamic acid is unstable and decarboxylates.
Experimental Protocol: HBr in Acetic Acid
-
Materials:
-
This compound (1.0 eq)
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the this compound in a minimal amount of 33% HBr in acetic acid at 0 °C.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product by the addition of a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The product is typically obtained as the hydrobromide salt.
-
-
Causality and Field-Proven Insights:
-
Substrate Scope: This method is generally suitable for substrates that can tolerate strong acidic conditions.
-
Ring Stability: The highly acidic conditions can readily promote the ring-opening of the aziridine.[7] This method should be used with caution and may require careful optimization of the reaction time and temperature to minimize this side reaction. For highly sensitive aziridines, this method is generally not recommended.
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Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete or slow hydrogenolysis | Catalyst poisoning (e.g., by sulfur) | Use a fresh batch of catalyst, increase catalyst loading, or switch to a non-hydrogenation-based method.[3] |
| Poor catalyst activity | Use a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). | |
| Insufficient hydrogen pressure | Increase hydrogen pressure (if using a Parr apparatus). | |
| Aziridine ring-opening | Harsh reaction conditions (high temperature, strong acid/base) | Lower the reaction temperature, use milder reagents (e.g., transfer hydrogenolysis instead of H₂/Pd/C at elevated temperatures), and ensure neutral workup conditions.[8] |
| Acidic silica gel during chromatography | Use deactivated silica gel (pre-treated with triethylamine) or switch to a different stationary phase like neutral or basic alumina.[8] | |
| Over-reduction of other functional groups | Non-selective catalyst or conditions | Use a more selective catalyst or a different deprotection method that is orthogonal to the sensitive functional group. |
Conclusion
The deprotection of this compound requires a careful consideration of the inherent reactivity of the strained aziridine ring. While catalytic hydrogenolysis remains the method of choice for many substrates due to its mildness and clean reaction profile, alternatives such as transfer hydrogenolysis, dissolving metal reduction, and acid-mediated cleavage provide valuable options for more complex molecules. The detailed protocols and insights provided in this guide are intended to empower researchers to select and optimize the most appropriate deprotection strategy, thereby facilitating the efficient and successful synthesis of valuable aziridine-containing target molecules.
References
- 1. expert.taylors.edu.my [expert.taylors.edu.my]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Birch reduction - Wikipedia [en.wikipedia.org]
- 10. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of N-Cbz aziridines
Welcome to the technical support center for the synthesis of N-Carboxybenzyl (Cbz) protected aziridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during these syntheses. The inherent ring strain and high reactivity of aziridines make them valuable synthetic intermediates, but also susceptible to a variety of side reactions. This resource aims to provide a clear understanding of the causality behind these experimental challenges and offer robust, field-proven solutions.
Part 1: Troubleshooting Guide - Common Side Reactions
This section addresses specific issues you may encounter during the synthesis of N-Cbz aziridines, particularly when using common methods such as the modification of the Wenker synthesis from β-amino alcohols.
Q1: I am observing a significant amount of an elimination product (an allylic amine or a ketone) instead of my desired N-Cbz aziridine. What is causing this and how can I fix it?
A1: Cause and Mechanism
The formation of elimination byproducts is a classic competitive pathway to the desired intramolecular cyclization. This typically occurs via two main mechanisms:
-
Hofmann-type Elimination: When synthesizing aziridines from precursors like trans-2-aminocyclooctanol, a competing Hofmann elimination can lead to the formation of a ketone (e.g., cyclooctanone) instead of the aziridine.[1] This is more prevalent with certain cyclic systems.
-
Base-Induced β-Elimination: This is a more general issue where a base, intended to deprotonate the nitrogen for the final ring-closing step, instead abstracts a proton from the carbon adjacent to the leaving group (the β-position), leading to the formation of an allylic amine.[2] This is an E2-type reaction and is favored by strong, sterically hindered bases.
The competition between the desired intramolecular nucleophilic substitution (SNi) and elimination is highly dependent on the reaction conditions and the substrate structure.
Troubleshooting and Solutions:
| Parameter | Problem | Solution |
| Choice of Base | Strong, bulky bases (e.g., LDA, t-BuOK) can preferentially act as a base for elimination rather than a nucleophilicity promoter for cyclization.[2] | Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[3] These bases are strong enough to facilitate the cyclization but less likely to induce elimination. |
| Temperature | Higher temperatures can favor elimination pathways. | Conduct the cyclization step at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (e.g., 40-50 °C) is often sufficient. |
| Leaving Group | A poor leaving group can hinder the SNi cyclization, giving the elimination pathway more time to occur. | Ensure the hydroxyl group of the starting β-amino alcohol is efficiently converted to a good leaving group (e.g., a tosylate or a sulfate ester). Using reagents like chlorosulfonic acid for this activation can be milder and more efficient than hot sulfuric acid.[4] |
dot
Caption: Competing pathways in N-Cbz aziridine synthesis.
Q2: My reaction is producing oligomers or a polymeric material. How can I promote intramolecular cyclization over intermolecular polymerization?
A2: Cause and Mechanism
Oligomerization or polymerization arises from an intermolecular reaction competing with the desired intramolecular cyclization. The N-activated aziridine product is itself a potent electrophile. The aza-anion of a deprotonated precursor (or another aziridine molecule) can act as a nucleophile, attacking the aziridine ring of another molecule. This leads to a chain reaction, known as anionic ring-opening polymerization (AROP), resulting in linear polyethyleneimine-like structures.[1]
Troubleshooting and Solutions:
| Parameter | Problem | Solution |
| Concentration | High concentrations of reactants favor intermolecular collisions over intramolecular cyclization. | Employ high-dilution conditions. Slowly add the activated amino alcohol precursor to a solution of the base over an extended period. This keeps the instantaneous concentration of the reactive intermediate low. |
| Reaction Temperature | Higher temperatures can increase the rate of the undesired polymerization. | Maintain the lowest effective temperature for the cyclization reaction. |
| Base Addition | Rapid addition of a strong base can generate a high concentration of the nucleophilic aza-anion, promoting intermolecular attack. | Use a milder base or add the base slowly to control the concentration of the reactive intermediate. |
dot
Caption: Pathway for undesired oligomerization.
Q3: I am seeing byproducts resulting from nucleophilic attack on the aziridine ring by the base or solvent. How can I prevent this?
A3: Cause and Mechanism
The high ring strain of aziridines makes them susceptible to ring-opening by nucleophiles.[5] If the base used for cyclization is also a potent nucleophile (e.g., hydroxide), it can attack the aziridine ring, leading to the formation of a ring-opened amino alcohol. Similarly, nucleophilic solvents can also participate in this unwanted reaction.
Troubleshooting and Solutions:
-
Use Non-Nucleophilic Bases: Switch to a base that is sterically hindered or has low nucleophilicity.[3]
Recommended Bases Comments Potassium Carbonate (K₂CO₃) Mild, inexpensive, and effective.[6] Sodium Carbonate (Na₂CO₃) A good alternative to potassium carbonate.[4] DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) A strong, non-nucleophilic organic base. | Triethylamine (Et₃N) | Often used, but can sometimes lead to quaternization side reactions. |
-
Choice of Solvent: Use aprotic, non-nucleophilic solvents such as acetonitrile, THF, or dichloromethane.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-Cbz aziridines and their pros and cons regarding side reactions?
A1:
| Synthesis Method | Description | Pros | Cons Regarding Side Reactions |
| Modified Wenker Synthesis | Cyclization of an N-Cbz protected β-amino alcohol, usually after activation of the hydroxyl group.[7] | Readily available starting materials. | Prone to elimination and polymerization if not optimized.[1][3] |
| Gabriel-Cromwell Reaction | Reaction of a vicinal dihalide or a vinyl halide with an amine. | Can provide good yields. | May require harsh conditions; potential for multiple additions. |
| From Alkenes | Direct aziridination of an alkene using a nitrene source. | Atom-economical. | May require transition metal catalysts; chemoselectivity can be an issue. |
Q2: How can I effectively purify my N-Cbz aziridine and remove common impurities?
A2: N-Cbz aziridines can be sensitive to acidic conditions, which can catalyze ring-opening. Standard silica gel chromatography can sometimes lead to decomposition.
-
Use Deactivated Stationary Phases: Consider using neutral or basic alumina for column chromatography.
-
Buffer the Eluent: If using silica gel, add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the eluent to neutralize acidic sites.
-
Avoid Protic Solvents: If possible, avoid highly protic solvents during workup and purification.
-
Rapid Purification: Minimize the time the aziridine is in contact with the stationary phase and solvent.
Q3: How can I confirm the structure of my N-Cbz aziridine and distinguish it from common side products using NMR and MS?
A3:
| Compound Type | ¹H NMR (typical signals) | ¹³C NMR (typical signals) | Mass Spectrometry (E S+) |
| N-Cbz Aziridine | Protons on the aziridine ring typically appear as doublets or multiplets in the 2-3 ppm range. | Carbons of the aziridine ring are typically found in the 30-50 ppm range. | [M+H]⁺, [M+Na]⁺ |
| Allylic Amine | Vinylic protons (5-6 ppm), allylic protons. | C=C signals (110-140 ppm). | [M+H]⁺, [M+Na]⁺ |
| Ring-opened Adduct | Signals corresponding to the added nucleophile (e.g., new -OH or other functional group). | Shift in carbon signals corresponding to the opened ring. | [M+H]⁺, [M+Na]⁺ corresponding to the adduct. |
Part 3: Experimental Protocols
Protocol 1: Improved Wenker-Type Synthesis of N-Cbz Aziridines to Minimize Side Reactions
This protocol is adapted from improved Wenker synthesis procedures that utilize milder conditions.[3][4]
Step 1: N-Cbz Protection of the Amino Alcohol
-
Dissolve the starting β-amino alcohol in a suitable solvent (e.g., THF/water or dioxane/water).
-
Add a base such as sodium bicarbonate or sodium carbonate.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform a standard aqueous workup and purify the N-Cbz protected amino alcohol.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the N-Cbz amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool to 0 °C and add a base like triethylamine or pyridine.
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride and stir at 0 °C to room temperature until the reaction is complete.
-
Quench with water and perform an aqueous workup to isolate the activated intermediate.
Step 3: Cyclization to the N-Cbz Aziridine
-
Dissolve the activated intermediate in a suitable solvent like acetonitrile.
-
Add a mild, non-nucleophilic base such as potassium carbonate.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography on neutral alumina or buffered silica gel.
References
- 1. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridine termination of living anionic polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl Aziridine-1-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Benzyl Aziridine-1-carboxylate (N-Cbz-aziridine). The inherent ring strain and the activating nature of the N-Cbz group make this molecule susceptible to decomposition, particularly during purification. This center is designed to help you navigate these challenges and achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Issue ID: AZC-TS-01
Question: I'm observing significant product decomposition during silica gel chromatography. My crude NMR looks clean, but my yield is low, and I see new, more polar spots on my TLC plates after the column.
Answer: This is the most common issue encountered when purifying activated aziridines like this compound. The decomposition is primarily caused by the acidic nature of standard silica gel, which catalyzes the ring-opening of the strained three-membered ring.[1][2] Nucleophiles present in the eluent (like residual water or alcohol stabilizers in chloroform) can then attack the protonated aziridine, leading to undesired byproducts.
Probable Causes & Solutions:
-
Acidic Stationary Phase: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface that can protonate the aziridine nitrogen, activating the ring for nucleophilic attack and subsequent opening.[2][3]
-
Solution 1: Switch to a Non-Acidic Stationary Phase. This is the most robust solution. Basic or neutral alumina are often excellent alternatives for purifying sensitive aziridines.[1][2][3] Deactivated silica gel is another viable option.[2]
-
Solution 2: Buffer the Mobile Phase. If you must use silica gel, you can neutralize its acidic sites by adding a small amount (typically 0.1-1% v/v) of a non-nucleophilic amine, such as triethylamine (Et₃N), to your eluent system.[1][3] This simple modification can dramatically reduce decomposition.
-
-
Prolonged Column Contact Time: The longer your compound is exposed to the stationary phase, the more opportunity there is for decomposition to occur.[2]
-
Solution: Optimize for Speed. Use flash chromatography with slightly higher pressure to reduce the run time. Avoid letting the compound sit on the column for extended periods. Work expeditiously once the compound is loaded.[1]
-
Issue ID: AZC-TS-02
Question: My overall recovery is very low, even when I take precautions against acidic decomposition. Where could my product be going?
Answer: Low recovery, even with a stable stationary phase, can be frustrating. Besides decomposition, other physical properties of the compound or procedural steps can contribute to product loss.
Probable Causes & Solutions:
-
Compound Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal, especially if high vacuum and elevated temperatures are used.[1]
-
Solution: Gentle Solvent Removal. Remove the solvent using a rotary evaporator with a moderately low bath temperature (e.g., <30-40°C). Once the bulk of the solvent is gone, use a high-vacuum line for a short period at room temperature or below to remove the final traces.
-
-
Thermal Degradation: Activated aziridines can be thermally sensitive.[1]
-
Solution: Maintain Low Temperatures. Perform all work-up and extraction steps at low temperatures (0-5 °C) using an ice bath.[2] Use cooled solvents for chromatography when feasible.
-
-
Irreversible Adsorption: The compound might be strongly binding to the stationary phase, leading to poor elution.
-
Solution: Adjust Eluent Polarity. If you suspect the product is stuck on the column, a gradual increase in the mobile phase polarity (e.g., increasing the percentage of ethyl acetate in hexane) may be necessary.
-
-
Polymerization: The strained aziridine ring can be prone to polymerization, which can be initiated by acids, bases, or heat.[1][4]
-
Solution: Maintain Dilute Conditions & Inert Atmosphere. Running the column at a reasonable concentration and handling the compound under an inert atmosphere (nitrogen or argon) can help minimize polymerization pathways.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the best purification strategy without committing my entire batch of material?
A1: A preliminary stationary phase stability test is highly recommended.[1][2] This small-scale experiment allows you to quantitatively assess the stability of your compound against various purification media before running a large-scale column. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: Are there any non-chromatographic methods to purify this compound?
A2: Yes, depending on the nature of the impurities, other methods can be effective.
-
Recrystallization: If your crude product is a solid and contains impurities with different solubility profiles, recrystallization can be an excellent, scalable, and gentle purification method.[5] You will need to perform a solvent screen to find a suitable solvent or solvent system (e.g., hexanes/ethyl acetate, ethanol, or isopropanol) where the compound is soluble when hot but sparingly soluble when cold.[6]
-
Distillation: For thermally stable, liquid aziridines, short-path distillation under high vacuum can be effective.[1] This minimizes the compound's exposure time to heat. However, given the potential thermal sensitivity of N-Cbz-aziridine, this should be approached with caution.
-
Aqueous Work-up: A carefully designed series of aqueous washes can remove many impurities. Use a neutral quench (e.g., saturated aqueous NH₄Cl or brine) and perform extractions quickly at low temperatures to prevent hydrolysis.[2]
Q3: My reaction work-up involves an acidic wash. How can I prevent decomposition of the aziridine?
A3: Avoid acidic washes if at all possible. If an acid wash is absolutely necessary to remove basic impurities, perform it very quickly at low temperature (0 °C) and immediately follow it with a wash using a mild base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid in the organic layer before drying and concentration.[3]
Q4: What is the recommended procedure for handling and storing purified this compound?
A4: Store the purified compound in a cool, dry place, preferably in a freezer (-20°C) under an inert atmosphere (argon or nitrogen).[7] Minimize its exposure to light and air. For long-term storage, dissolving the compound in an anhydrous solvent like dichloromethane (CH₂Cl₂) may improve stability.[7]
Data Summary & Protocols
Table 1: Comparison of Purification Strategies
| Method | Advantages | Disadvantages | Best For |
| Silica Gel Chromatography | High resolving power for many compounds; widely available. | Acidic nature causes decomposition of aziridines.[1][2] | Not recommended unless buffered with a base. |
| Buffered Silica Gel (0.1-1% Et₃N) | Mitigates decomposition on silica; uses common materials.[1][3] | May affect separation of base-sensitive impurities; requires careful eluent prep. | Quick purifications when alumina is not available or suitable. |
| Neutral/Basic Alumina Chromatography | Non-acidic, preventing ring-opening; excellent for sensitive aziridines.[1][2][3] | Can have different selectivity than silica; may retain very polar compounds. | Highly recommended for routine purification of this compound. |
| Recrystallization | Gentle, non-destructive; highly scalable; can yield very pure material. | Not suitable for oils or amorphous solids; requires finding a suitable solvent system.[6] | Purifying solid crude material when impurities have different solubilities. |
| Short-Path Distillation | Effective for removing non-volatile impurities from liquids. | Potential for thermal decomposition.[1] | Thermally stable, liquid aziridines. Use with caution. |
Experimental Protocols
Protocol 1: Stationary Phase Stability Test
This protocol allows you to select the optimal stationary phase by quantifying the decomposition of your product.[1][2][8]
-
Prepare a Standard Solution: Dissolve a small, accurately weighed amount of your crude this compound in a suitable solvent (e.g., CDCl₃ or CH₂Cl₂). Add a known quantity of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, distinct signal in the ¹H NMR spectrum.
-
Acquire Initial ¹H NMR: Take an aliquot of this stock solution and acquire a quantitative ¹H NMR spectrum. Calculate the initial ratio of your product to the internal standard.
-
Incubate with Stationary Phases:
-
In three separate vials, place equal amounts (e.g., ~200 mg) of silica gel, neutral alumina, and basic alumina.
-
To each vial, add a known volume (e.g., 1 mL) of the standard solution.
-
-
Simulate Chromatography: Stir the resulting slurries at room temperature for 30-60 minutes to mimic the contact time on a column.[2]
-
Analyze the Supernatant: Filter each slurry through a small plug of cotton or celite to remove the stationary phase. Rinse the solid with a small amount of fresh solvent.
-
Acquire Final ¹H NMR: Carefully remove the solvent from each filtrate under reduced pressure at low temperature. Dissolve the residue in deuterated solvent and acquire a final ¹H NMR spectrum for each sample.
-
Compare Results: Calculate the final product-to-internal-standard ratio for each stationary phase. The stationary phase that results in the lowest loss of product is the optimal choice for your column chromatography.[2]
Visualizations
Workflow for Selecting a Purification Method
This decision tree provides a logical workflow for choosing the most appropriate purification strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in removing the Cbz protecting group from aziridines
Welcome to the technical support center for navigating the complexities of Cbz (Carboxybenzyl) protecting group removal from aziridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical transformation in their synthetic workflows. Here, we will dissect common experimental issues, provide validated troubleshooting protocols, and explain the mechanistic rationale behind our recommendations.
Introduction: The Aziridine-Cbz Deprotection Dilemma
The Cbz group is a widely used protecting group for amines due to its stability and orthogonal removal conditions, typically catalytic hydrogenolysis. However, when applied to the strained, three-membered aziridine ring, its removal becomes a significant synthetic hurdle. The inherent ring strain of aziridines (~27 kcal/mol) makes them susceptible to nucleophilic ring-opening, a side reaction often promoted by the very conditions required for Cbz cleavage. This guide provides a systematic approach to overcoming these challenges, ensuring high yields and preservation of the aziridine core.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequently encountered problems during the Cbz deprotection of aziridines.
Issue 1: Low Yield of Deprotected Aziridine due to Ring-Opening
Question: "I'm attempting to deprotect my Cbz-aziridine using standard Pd/C and H₂ gas, but I'm primarily isolating ring-opened byproducts. How can I prevent this?"
Root Cause Analysis: Standard catalytic hydrogenolysis conditions can be too harsh for many aziridine substrates. The generation of a carbocation intermediate upon benzyl group cleavage, or the presence of acidic impurities, can facilitate nucleophilic attack on the strained aziridine ring by solvents (like methanol) or other nucleophiles present.
Solutions & Protocols:
A. Switch to Transfer Hydrogenolysis: This method avoids the use of pressurized H₂ gas and often proceeds under milder, neutral pH conditions, minimizing acid-catalyzed ring-opening.
-
Recommended Protocol: Pd/C with Ammonium Formate
-
Dissolve the Cbz-aziridine (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol) in a round-bottom flask.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%).
-
Add Ammonium Formate (HCOONH₄) (3-5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography.
-
B. Use a Different Catalyst System: Palladium on calcium carbonate (Pd/CaCO₃), sometimes "poisoned" with lead (Lindlar's catalyst), can exhibit reduced activity and selectivity, which is beneficial in preventing over-reduction and ring-opening.
C. Add a Mild Base: The inclusion of a non-nucleophilic, mild base can neutralize any acidic species that may form during the reaction, thereby suppressing the ring-opening pathway.
-
Protocol Modification: Add 1.1 equivalents of a mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to the standard hydrogenolysis reaction mixture.
Comparative Table of Hydrogenolysis Conditions:
| Method | Hydrogen Source | Catalyst | Additive | Key Advantage | Typical Issues |
| Standard Hydrogenolysis | H₂ gas (1 atm to 50 psi) | 10% Pd/C | None | High reaction speed | High risk of ring-opening |
| Transfer Hydrogenolysis | Ammonium Formate | 10% Pd/C | None | Milder, neutral pH | Slower for some substrates |
| Modified Hydrogenolysis | H₂ gas or Ammonium Formate | 10% Pd/C | K₂CO₃ or Et₃N | Suppresses acid-catalyzed side reactions | Base may affect other functional groups |
Issue 2: The Reaction Stalls or is Incomplete
Question: "My Cbz deprotection is extremely slow and never goes to completion, even after extended reaction times. What could be the problem?"
Root Cause Analysis: Incomplete reactions are often a result of catalyst deactivation or poisoning. The nitrogen atom of the aziridine itself, or the resulting free amine product, can coordinate to the palladium surface and inhibit its catalytic activity. Steric hindrance around the Cbz group can also slow down the reaction.
Solutions & Protocols:
A. Increase Catalyst Loading: A simple first step is to increase the amount of catalyst. Doubling the mol% of Pd/C can sometimes be sufficient to drive the reaction to completion.
B. Use a More Active Catalyst: Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more active than Pd/C and can be more effective for stubborn deprotections. It is also generally less prone to causing ring-opening.
-
Recommended Protocol: Deprotection with Pearlman's Catalyst
-
In a flask suitable for hydrogenation, dissolve the Cbz-aziridine (1.0 eq) in a solvent like Ethyl Acetate or Ethanol.
-
Carefully add 20% Pd(OH)₂/C (10-20 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Purge the flask with H₂ gas and maintain a positive pressure (e.g., with a balloon) or use a Parr shaker.
-
Stir the reaction at room temperature until TLC/LC-MS indicates complete consumption of the starting material.
-
Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate.
-
Logical Workflow for Troubleshooting Stalled Reactions:
Caption: Troubleshooting workflow for stalled Cbz-aziridine deprotection reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Are there any non-hydrogenolysis methods to remove a Cbz group from an aziridine?
A1: Yes, while catalytic hydrogenolysis is the most common, other methods can be employed, especially if the molecule contains functional groups sensitive to reduction (e.g., alkynes, alkenes).
-
HBr in Acetic Acid: This classic method cleaves the Cbz group but is often too harsh for aziridines and can cause extensive decomposition or polymerization. It is generally not recommended unless the aziridine is exceptionally stable.
-
Lewis Acids (e.g., TMSI): Trimethylsilyl iodide (TMSI), generated in situ from TMSCl and NaI, can cleave Cbz groups. However, the iodide anion is highly nucleophilic and will readily open the aziridine ring. This method is rarely successful for this specific substrate class.
Q2: My aziridine has a chiral center. Will the deprotection conditions cause epimerization?
A2: Epimerization is a valid concern. The risk is highest under conditions that can promote ring-opening and re-closing, such as strongly acidic or basic conditions. Mild, neutral conditions, like transfer hydrogenolysis with ammonium formate, are generally the safest for preserving stereochemical integrity. It is always advisable to analyze the optical purity of the product (e.g., by chiral HPLC) to confirm that no racemization has occurred.
Q3: Can I use transfer hydrogenolysis with reagents other than ammonium formate?
A3: Absolutely. Other hydrogen donors can be used in transfer hydrogenolysis. Common alternatives include:
-
Formic acid: Often used with a tertiary amine base like triethylamine.
-
Cyclohexene or 1,4-cyclohexadiene: These can also serve as effective hydrogen donors. The choice of donor can sometimes influence the reaction rate and selectivity.
Deprotection Mechanism Overview:
Caption: Desired hydrogenolysis pathway versus the acid-promoted ring-opening side reaction.
Technical Support Center: Improving the Diastereoselectivity of Aziridination Reactions
Welcome to the Technical Support Center for Diastereoselective Aziridination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the stereocontrolled synthesis of aziridines. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and enhance the diastereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about achieving diastereoselectivity in aziridination reactions.
Q1: What are the primary strategies for controlling diastereoselectivity in aziridination reactions?
A1: There are three main strategies to control diastereoselectivity:
-
Substrate Control: This approach leverages the existing stereochemistry of the starting material to direct the approach of the aziridinating agent. Functional groups, such as allylic or homoallylic alcohols, can coordinate to a metal catalyst, forcing the nitrogen source to attack the alkene from a specific face.[1] The steric bulk of substituents on the alkene also plays a crucial role in directing the reaction to the less hindered face.
-
Reagent Control: This strategy employs a chiral aziridinating agent or a chiral catalyst to induce stereoselectivity. The chiral environment created by the catalyst-ligand complex differentiates between the two faces of the alkene, leading to the preferential formation of one diastereomer.[2]
-
Catalyst Control: The choice of metal catalyst and its associated ligands is paramount in dictating the stereochemical outcome. Chiral ligands, such as bis(oxazolines) or salen complexes, create a chiral pocket around the metal center that directs the approach of the alkene to the metal-nitrene intermediate.[2][3]
Q2: How does the choice of catalyst influence diastereoselectivity?
A2: The catalyst is central to achieving high diastereoselectivity. Metal-based catalysts, such as those containing rhodium, copper, or ruthenium, are commonly used.[4][5] The ligand attached to the metal center creates a specific steric and electronic environment that can discriminate between the prochiral faces of the alkene. For instance, bulky ligands can effectively block one face of the approaching alkene, leading to high diastereoselectivity. The nature of the metal itself and its oxidation state can also influence the geometry of the transition state and, consequently, the stereochemical outcome.[6][7]
Q3: What is the role of the nitrogen source in diastereoselective aziridination?
A3: The nitrogen source, often a "nitrene precursor," is the reagent that delivers the nitrogen atom to the alkene. Common sources include organic azides, [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), and related compounds.[6] While the nitrogen source itself is typically not chiral, its substituents can have a significant steric and electronic impact on the transition state. For example, bulky sulfonyl groups on the nitrene precursor can influence the orientation of the reactants in the catalyst's chiral pocket, thereby affecting diastereoselectivity.
Q4: Can protecting groups on the substrate affect the diastereomeric ratio?
A4: Yes, protecting groups can have a profound effect on diastereoselectivity. The size and electronic nature of a protecting group on a nearby functional group (like a hydroxyl) can influence its ability to act as a directing group.[1] A bulky protecting group might sterically hinder the desired approach of the reagent, leading to lower selectivity or even favoring the opposite diastereomer.[1] Conversely, a well-chosen protecting group can help to lock the substrate in a specific conformation that enhances the desired facial selectivity.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during diastereoselective aziridination experiments.
Issue 1: Low Diastereoselectivity (Poor d.r.)
You are obtaining your desired aziridine product, but as a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Diagnostic Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r. | Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy.[1][8] |
| Inappropriate Solvent | The solvent can influence the geometry of the transition state through solvation effects. A solvent that stabilizes the transition state leading to the undesired diastereomer will lower the d.r. | Screen a range of solvents. Evaluate solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, THF, acetonitrile).[1][8] |
| "Mismatched" Catalyst-Substrate Pairing | In substrate-controlled reactions, the inherent facial bias of the substrate may oppose the facial preference of the chiral catalyst. This "mismatched" scenario leads to poor selectivity.[1] | Switch the enantiomer of the chiral ligand/catalyst. If the catalyst and substrate preferences are opposed, using the opposite enantiomer of the catalyst can create a "matched" pair, leading to high diastereoselectivity. |
| Ineffective Directing Group | For substrate-controlled reactions, the directing group (e.g., hydroxyl) may be too far from the reaction center or sterically hindered by a bulky protecting group, preventing effective coordination with the catalyst.[1] | Re-evaluate the substrate design. Ensure the directing group is in a suitable position (e.g., allylic).[1] If a protecting group is present, consider using a smaller one or a different protecting group that may alter the substrate's conformation favorably.[1] |
| Steric Hindrance | The steric bulk of substituents on the alkene or the nitrene source can lead to unfavorable interactions in the desired transition state, allowing the competing pathway to become more significant. | Modify the steric properties of the reactants. If possible, use a nitrene source with a smaller N-substituent. For substrate design, consider if steric bulk can be altered to further bias one facial approach. |
Issue 2: Low or No Product Yield
You are observing poor conversion of your starting material, or the reaction is not producing the desired aziridine at all.
Potential Causes & Solutions
-
Catalyst Deactivation: The catalyst may be inactive due to improper handling, storage, or decomposition under the reaction conditions.
-
Impure Reagents: Impurities in the alkene, nitrene source, or solvent can poison the catalyst or lead to side reactions.
-
Solution: Purify the alkene and other reagents before use. Use anhydrous solvents, as water can interfere with many catalytic systems.[9]
-
-
Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be suitable for your specific substrate.
-
Solution: Systematically optimize the reaction conditions. Try running the reaction at a higher temperature to overcome a high activation barrier (this may negatively impact diastereoselectivity). Also, consider adjusting the concentration of the reactants.
-
-
Competing Side Reactions: Other reaction pathways may be consuming the starting materials or intermediates. A common side reaction is allylic C-H amination, where the nitrene inserts into a C-H bond adjacent to the double bond instead of adding across it.[10]
Issue 3: Product Instability or Decomposition
The desired aziridine is formed but decomposes during workup, purification, or storage.
Potential Causes & Solutions
-
Acid-Catalyzed Ring Opening: The three-membered aziridine ring is strained and susceptible to ring-opening, particularly in the presence of acid.[10][11] Silica gel used in column chromatography is acidic and a common cause of decomposition.[10]
-
Solution:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in your eluent (e.g., 1% triethylamine), then pack the column.[9]
-
Use a different stationary phase: Consider using neutral or basic alumina for purification.[9]
-
Mild Workup: Avoid acidic washes during the workup. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.[10]
-
-
-
Nucleophilic Attack: Aziridines can react with nucleophiles, leading to ring-opened products.
-
Solution: Ensure that the workup and purification steps do not introduce strong nucleophiles. Store the purified product in a clean, dry, and inert environment.
-
Experimental Protocols
General Protocol for a Copper-Catalyzed Diastereoselective Aziridination
This protocol is a general guideline and requires optimization for specific substrates and ligands.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the copper catalyst (e.g., Cu(OTf)₂, 5 mol%) and the chiral ligand (e.g., a bis(oxazoline) ligand, 6 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, 0.1 M) via syringe. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reactant Addition: Add the alkene (1.0 equiv) to the catalyst solution.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the nitrene source (e.g., PhI=NTs, 1.2 equiv) in one portion or in multiple portions over time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive) to obtain the desired aziridine.
-
Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.[1]
Logical Flow for Protocol Optimization
Caption: Iterative process for optimizing diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Aziridine Ring-Opening Reactions
Introduction
Aziridines are powerful three-membered heterocyclic building blocks in synthetic chemistry, prized for the inherent ring strain that drives their participation in a variety of regio- and stereoselective ring-opening reactions.[1][2] The products, highly functionalized amines, are key intermediates in the synthesis of pharmaceuticals and biologically active compounds.[2][3] However, the same reactivity that makes aziridines so useful can also lead to experimental challenges, with low yield being a frequent and frustrating outcome.
This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during aziridine ring-opening reactions. It provides a structured approach to troubleshooting, moving from identifying the root cause to implementing a robust solution.
Part 1: Diagnostic Troubleshooting Workflow
Low reaction yield is a symptom, not a diagnosis. The first step is to determine the fate of your starting material. Analysis of the crude reaction mixture by techniques like TLC, LC-MS, and ¹H NMR is critical. The following flowchart provides a logical path to pinpoint the underlying issue.
Caption: Diagnostic flowchart for troubleshooting low yields.
Part 2: Detailed Troubleshooting Guides (Question & Answer Format)
Section A: Issues Related to the Aziridine Substrate
Question 1: My reaction is sluggish, and I recover most of my starting aziridine. Why isn't it reacting?
Answer: This is a classic sign of insufficient activation of the aziridine ring. The reactivity of aziridines is highly dependent on the substituent on the nitrogen atom.[1][4]
-
Cause & Scientific Explanation:
-
Non-Activated Aziridines (N-H, N-alkyl): The nitrogen lone pair in these aziridines has a low pKa (approx. 8) and is not basic enough to be protonated by weak acids. The ring carbons are not sufficiently electrophilic for attack by most nucleophiles without assistance.[5] Activation via protonation (Brønsted acid) or coordination (Lewis acid) is required to form a highly strained aziridinium ion, which is then susceptible to nucleophilic attack.[1][6]
-
Activated Aziridines (N-sulfonyl, N-acyl): While these are "activated" due to the electron-withdrawing group (EWG) making the ring carbons more electrophilic, a strong EWG can also decrease the basicity of the nitrogen.[1][4] This can make coordination to a Lewis acid less efficient, sometimes requiring stronger acids or higher temperatures.
-
-
Solutions & Protocols:
-
For Non-Activated Aziridines: Introduce a Brønsted or Lewis acid catalyst. A common starting point is 10 mol% of a Lewis acid like BF₃·OEt₂ or Sc(OTf)₃. The reaction should be performed in a non-coordinating solvent like dichloromethane (DCM) or toluene.
-
For Activated Aziridines: If a mild Lewis acid is ineffective, consider a stronger one. However, be aware that very strong Lewis acids can promote unwanted side reactions. Alternatively, increasing the reaction temperature may provide enough thermal energy to overcome the activation barrier.
-
Substrate Purity: Ensure the aziridine starting material is pure. Impurities can sometimes poison catalysts. Purification via chromatography on deactivated silica or basic alumina may be necessary.[7][8]
-
Question 2: I'm seeing multiple products, suggesting the ring is opening at the wrong carbon. How do I control regioselectivity?
Answer: The site of nucleophilic attack (regioselectivity) is a delicate balance of steric and electronic factors, heavily influenced by the reaction conditions.[9][10]
-
Cause & Scientific Explanation:
-
Under Neutral/Basic Conditions (Sₙ2-like): For activated aziridines, the nucleophile typically attacks the less sterically hindered carbon atom. This is a kinetically controlled process.[2]
-
Under Acidic Conditions (Sₙ1-like character): With acid catalysis, an aziridinium ion forms. The positive charge is better stabilized at the more substituted carbon or a carbon bearing an electron-donating group (e.g., phenyl). This polarization makes the more substituted carbon more electrophilic, favoring attack there. This pathway has more Sₙ1 character.[2][11]
-
-
Solutions & Protocols:
-
To Favor Attack at the Less Substituted Carbon:
-
Avoid acidic catalysts. Use neutral or slightly basic conditions if your nucleophile is strong enough.
-
Employ bulkier nucleophiles that are more sensitive to steric hindrance.
-
-
To Favor Attack at the More Substituted Carbon:
-
Solvent Choice: The solvent can play a crucial role. Polar, coordinating solvents can sometimes alter selectivity profiles.[14] A systematic screen of solvents (e.g., DCM, THF, MeCN, Toluene) is recommended.
-
Section B: Issues Related to the Nucleophile and Catalyst
Question 3: My aziridine is activated, but the reaction with my nucleophile is still not working. What's wrong?
Answer: The issue could lie with the nucleophile's intrinsic reactivity or its interaction with the catalyst.
-
Cause & Scientific Explanation:
-
Weak Nucleophile: The nucleophilicity of the attacking species is critical. Alcohols, for example, are generally weak nucleophiles and often require activation or harsher conditions.
-
Catalyst Inhibition/Poisoning: If you are using a Lewis acid catalyst, your nucleophile (especially amines or thiols) or solvent (like THF or methanol) might be coordinating more strongly to the Lewis acid than the aziridine nitrogen. This effectively sequesters the catalyst, preventing it from activating the aziridine.
-
-
Solutions & Protocols:
-
Increase Nucleophilicity: If using a weak nucleophile like an alcohol or amine, consider deprotonating it with a non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or amide.
-
Change Catalyst Strategy: If catalyst inhibition is suspected, a switch to a Brønsted acid (e.g., TfOH, TFA) might be effective, as its activation mechanism (protonation) is less susceptible to competitive binding by nucleophiles.[10]
-
Cooperative Catalysis: In some cases, a dual-catalyst system can be employed where one Lewis acid activates the aziridine and another component activates the nucleophile.[15][16]
-
| Catalyst Type | Activation Mechanism | Common Examples | Potential Issues |
| Brønsted Acid | Protonation of aziridine nitrogen | TFA, HCl, H₂SO₄ | Can be too harsh, causing decomposition.[17] |
| Lewis Acid | Coordination to aziridine nitrogen | BF₃·OEt₂, Sc(OTf)₃, Ti(OiPr)₄ | Can be inhibited by coordinating solvents/nucleophiles.[11] |
| Transition Metal | Oxidative addition/ligand effects | Pd, Cu, Au catalysts | Substrate-specific, may require specific ligands.[18][19] |
Caption: Comparison of common catalyst types for aziridine ring-opening.
Section C: Issues Related to Reaction Conditions & Work-up
Question 4: My TLC analysis of the crude reaction looks clean, but my isolated yield after column chromatography is very low.
Answer: This strongly suggests that your product is decomposing during work-up or purification. Activated aziridines and their ring-opened products can be sensitive.[7]
-
Cause & Scientific Explanation:
-
Acid-Catalyzed Decomposition on Silica Gel: Standard silica gel is acidic (pH ≈ 4-5). This acidic surface can catalyze the re-opening, rearrangement, or decomposition of your desired product, especially if it contains sensitive functional groups.[7]
-
Hydrolysis During Aqueous Work-up: If the reaction is quenched with water or an aqueous solution, highly activated aziridines or products can be susceptible to hydrolysis, particularly if the quench is exothermic or performed at non-optimal pH.[7]
-
-
Solutions & Protocols:
-
Modify Purification:
-
Deactivate Silica: Pre-treat the silica gel by flushing the column with your eluent containing 1% triethylamine (Et₃N) before loading your sample. This neutralizes the acidic sites.
-
Switch Stationary Phase: Use neutral or basic alumina for chromatography.[7][8]
-
Alternative Purification: Consider other methods like crystallization or distillation if applicable.
-
-
Optimize Work-up:
-
Use a Cold, Neutral Quench: Quench the reaction at 0 °C with a saturated aqueous solution of a neutral salt like ammonium chloride (NH₄Cl) or brine.[7]
-
Minimize Contact Time: Perform extractions quickly and at low temperatures to minimize exposure to the aqueous phase.
-
-
Stability Test Protocol: Before running a large-scale column, perform a small-scale stability test. Dissolve a small amount of your crude product in the intended eluent and add a pinch of the stationary phase (silica, alumina, etc.). Stir for 30 minutes, filter, and analyze the solution by TLC or NMR to check for decomposition.[8]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Should I use an N-activated or a non-activated aziridine? A1: It depends on your synthetic goal. N-activated aziridines (e.g., N-Ts, N-Boc) have more electrophilic ring carbons and react more readily under milder conditions.[1][4] However, the activating group often needs to be removed in a separate step, which can be harsh.[20] Non-activated aziridines (N-H, N-alkyl) are less reactive and require acid catalysis, but the final product may not require a deprotection step.[20][21]
Q2: My reaction is not stereospecific. What is causing this? A2: A loss of stereospecificity often implies a reaction mechanism with significant Sₙ1 character. Under strong Lewis acid conditions, the C-N bond can partially or fully cleave to form a carbocation-like intermediate, which can be attacked from either face, leading to racemization. To favor a stereospecific Sₙ2 pathway, use the mildest possible activation conditions that still promote the reaction.[11]
Q3: Can the solvent open the aziridine ring? A3: Yes. Nucleophilic solvents like methanol or water can act as the nucleophile, especially under acidic conditions or at elevated temperatures, leading to amino ether or amino alcohol side products.[17] If you observe products corresponding to solvent addition, switch to a non-nucleophilic, aprotic solvent like DCM, toluene, or acetonitrile.[6]
Q4: I suspect my aziridine is polymerizing. How can I prevent this? A4: Polymerization can be initiated by strong acids or trace impurities. It is more common with non-activated N-H aziridines. To mitigate this, use dilute reaction conditions, maintain low temperatures, and ensure all reagents and glassware are scrupulously dry and pure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 11. home.iitk.ac.in [home.iitk.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Benzyl Aziridine-1-carboxylate
Welcome to the technical support hub for the synthesis of Benzyl Aziridine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement, scale-up, or troubleshoot the synthesis of this valuable N-Cbz protected aziridine intermediate. Here, we combine established protocols with practical, field-proven insights to help you navigate the complexities of aziridination chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
The most prevalent and scalable routes begin from readily available β-amino alcohols, such as L-serine derivatives. The key transformation is an intramolecular cyclization where the hydroxyl group is first converted into a good leaving group, followed by a base-mediated ring closure. The two dominant industrial strategies are:
-
The Wenker Synthesis (and its modifications): This classic two-step method involves the sulfonation of a β-amino alcohol followed by treatment with a strong base to induce cyclization.[1][2][3] While effective, the traditional high temperatures and harsh acidic/basic conditions can limit its use for substrates with sensitive functional groups.[1][2] Milder, improved versions have been developed to overcome these limitations.[4][5]
-
One-Pot Activation/Cyclization: Methods that activate the alcohol in situ are often preferred for scalability and efficiency. This typically involves treating the N-Cbz protected amino alcohol (e.g., N-Cbz-L-serine benzyl ester) with reagents like methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂) in the presence of a base.[6] The Mitsunobu reaction is another powerful, albeit more expensive, one-pot method that proceeds with clean inversion of stereochemistry.[7][8][9]
Q2: What are the critical safety precautions when working with aziridines?
Aziridines are strained three-membered rings and should be handled with caution due to their reactivity and potential toxicity.[10] They are classified as hazardous chemicals and can be toxic if swallowed, inhaled, or in contact with skin.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14] Work should be conducted in a well-ventilated chemical fume hood.[12][13]
-
Handling: Use closed systems or isolating operations where possible to minimize exposure.[11] Avoid heating aziridines unless necessary, as this can lead to uncontrolled polymerization.
-
Waste Disposal: Quench any reactive residues and dispose of all aziridine-containing waste according to your institution's hazardous waste protocols.
-
Storage: Store purified aziridines in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is common) to prevent decomposition and polymerization.[15][16]
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common method. A typical mobile phase for N-Cbz protected aziridines is a mixture of ethyl acetate and hexanes. The aziridine product is significantly less polar than the starting amino alcohol. Stain with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) for visualization, as the Cbz group is not always strongly UV-active.
Q4: What are the typical yields and purity I can expect?
For well-optimized, one-pot syntheses from serine derivatives on a gram scale, yields can range from good to excellent (70-95%).[6] Purity after column chromatography should be >98% as determined by ¹H NMR and LC-MS.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation.
Q: My reaction has stalled or shows very low conversion to the desired aziridine. What are the potential causes?
This is a common issue that often points to problems with reagents, activation, or the cyclization step.[17][18]
-
Possible Cause A: Ineffective Activation of the Hydroxyl Group.
-
Scientific Rationale: The hydroxyl group is a poor leaving group and must be converted into a more labile species (e.g., a mesylate, tosylate, or halide) before intramolecular Sɴ2 displacement by the nitrogen can occur. If this activation is incomplete, the reaction will not proceed.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure activating agents like MsCl, TsCl, or SOCl₂ are fresh. These reagents are sensitive to moisture and can hydrolyze over time, rendering them inactive.
-
Ensure Anhydrous Conditions: The reaction must be run under a dry, inert atmosphere (nitrogen or argon). Any water present will quench the activating agent and can hydrolyze the activated intermediate. Use freshly distilled, anhydrous solvents.
-
Temperature Control: Add the activating agent at a low temperature (typically 0 °C or -10 °C) to prevent side reactions and decomposition. After addition, the reaction may need to be warmed to room temperature for the cyclization to proceed.
-
-
-
Possible Cause B: Insufficient or Incorrect Base.
-
Scientific Rationale: A base is required for two key reasons: to neutralize the acid byproduct generated during the activation step (e.g., HCl from MsCl) and to deprotonate the carbamate nitrogen, making it sufficiently nucleophilic to attack the activated carbon center and close the ring.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure at least two equivalents of base (e.g., triethylamine, DIPEA) are used—one to neutralize the acid byproduct and one to facilitate the cyclization. For challenging substrates, using a slight excess (2.2-2.5 equivalents) can be beneficial.
-
Base Strength: If a weaker base is used, the carbamate nitrogen may not be sufficiently deprotonated for efficient cyclization. Consider a stronger, non-nucleophilic base if the reaction is sluggish.
-
-
-
Possible Cause C: Poor Quality Starting Material.
-
Scientific Rationale: Impurities in the starting N-Cbz-serine derivative can interfere with the reaction.
-
Troubleshooting Steps:
-
Purity Check: Confirm the purity of your starting material by ¹H NMR and melting point.
-
Recrystallization: If necessary, recrystallize the starting material to remove impurities.
-
-
Problem 2: Significant Formation of Side Products.
Q: My reaction works, but I'm isolating significant byproducts along with my desired aziridine. How can I minimize them?
Byproduct formation often arises from competing reaction pathways or decomposition of the desired product.
-
Possible Side Product: Dimerization/Polymerization.
-
Scientific Rationale: The aziridine product can act as a nucleophile itself, attacking another activated intermediate or another molecule of aziridine (especially under acidic conditions), leading to dimers and polymers.
-
Troubleshooting Steps:
-
Maintain High Dilution: Running the reaction at a lower concentration (e.g., 0.1 M) favors the intramolecular cyclization over intermolecular side reactions. This is a critical parameter for scalability.
-
Controlled Reagent Addition: Add the activating agent slowly (dropwise) to the solution of the amino alcohol and base. This keeps the concentration of the highly reactive activated intermediate low at any given time, minimizing intermolecular reactions.
-
-
-
Possible Side Product: Ring-Opened Products.
-
Scientific Rationale: The strained aziridine ring is susceptible to nucleophilic ring-opening, especially in the presence of acid or nucleophiles during workup or purification.[15][19][20] The chloride ion (from MsCl or SOCl₂) is a potential nucleophile that can lead to a β-chloroamine byproduct.
-
Troubleshooting Steps:
-
Mild Workup: Avoid acidic washes during the workup. Use a mild base wash, such as saturated sodium bicarbonate solution, to neutralize any residual acid.[15]
-
Optimize Purification: See Problem 3 below.
-
-
Problem 3: Difficulty in Purification.
Q: I'm having trouble purifying my product by column chromatography. The fractions are messy, or the yield is low after the column.
Purification of aziridines can be challenging due to their sensitivity.[19]
-
Issue: Product Decomposition on Silica Gel.
-
Scientific Rationale: Standard silica gel is acidic and can catalyze the ring-opening or polymerization of sensitive aziridines.[15][19]
-
Troubleshooting Steps:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine. This deactivates the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: If decomposition is still an issue, consider using a less acidic stationary phase like neutral or basic alumina.[19]
-
Work Quickly: Do not let the product sit on the column for an extended period. Load the crude material and elute it promptly.
-
-
-
Issue: Co-elution of Byproducts.
-
Scientific Rationale: Triphenylphosphine oxide (TPPO) from Mitsunobu reactions or other non-polar byproducts can have similar Rf values to the aziridine product, making separation difficult.
-
Troubleshooting Steps:
-
Optimize Eluent System: Systematically screen different solvent systems (e.g., dichloromethane/hexanes, ether/hexanes) to achieve better separation on TLC before attempting a large-scale column.
-
Pre-Column Workup for TPPO: If using a Mitsunobu reaction, much of the TPPO can be removed by precipitating it from a non-polar solvent like diethyl ether or by performing specific aqueous washes.
-
-
Scalable Protocol: One-Pot Synthesis from N-Cbz-L-Serine
This protocol is adapted from established literature procedures for the one-pot conversion of a β-amino alcohol to an N-protected aziridine.[6]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-Cbz-L-Serine | 239.23 | 10.0 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 22.0 | 2.2 |
| Dichloromethane (DCM), Anhydrous | - | 100 mL | - |
Step-by-Step Methodology
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Cbz-L-Serine (2.39 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and triethylamine (3.06 mL, 22.0 mmol). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Activation: Slowly add methanesulfonyl chloride (0.85 mL, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (30% Ethyl Acetate in Hexanes).
-
Workup:
-
Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
Visualizations
Experimental Workflow Diagram
This diagram outlines the key steps in the one-pot synthesis protocol.
Caption: One-pot synthesis workflow.
Troubleshooting Decision Tree: Low Yield
This chart provides a logical path for diagnosing the cause of low reaction yields.
Caption: Decision tree for low yield diagnosis.
References
- 1. youtube.com [youtube.com]
- 2. Wenker_synthesis [chemeurope.com]
- 3. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 4. Wenker Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. CAS 1074-42-6: 1-Benzylaziridine | CymitQuimica [cymitquimica.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. merckmillipore.com [merckmillipore.com]
- 13. media.benjaminmoore.com [media.benjaminmoore.com]
- 14. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | 25711-25-5 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Organic Chemist's Guide to N-Activated Aziridines: A Comparative Analysis of Benzyl and Boc Carbamates in Synthesis
In the realm of synthetic organic chemistry, aziridines are powerful intermediates, offering a gateway to a diverse array of nitrogen-containing molecules. Their inherent ring strain, a consequence of their three-membered heterocyclic structure, makes them susceptible to nucleophilic attack, a feature that chemists exploit to forge new carbon-nitrogen and carbon-carbon bonds with high stereospecificity. However, the reactivity of the aziridine ring is critically dependent on the nature of the substituent on the nitrogen atom. Unactivated aziridines are often sluggish electrophiles, requiring harsh conditions for ring-opening. This has led to the widespread adoption of "activated" aziridines, where an electron-withdrawing group on the nitrogen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.
Among the plethora of activating groups, carbamates, particularly the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups, have emerged as workhorses in the field. This guide provides an in-depth technical comparison of Benzyl Aziridine-1-carboxylate (Cbz-aziridine) and Boc-aziridine-1-carboxylate (Boc-aziridine), offering insights into their synthesis, reactivity, and stability, supported by experimental data and established protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the appropriate N-activated aziridine for their synthetic endeavors.
The Activating Power of Cbz and Boc Groups: A Tale of Two Carbamates
The efficacy of Cbz and Boc groups in activating the aziridine ring stems from their ability to withdraw electron density from the nitrogen atom. This inductive effect polarizes the carbon-nitrogen bonds of the ring, rendering the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The general mechanism for the nucleophilic ring-opening of these activated aziridines under neutral or basic conditions is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks one of the ring carbons, leading to the opening of the three-membered ring and the formation of a β-functionalized amine.
Reactivity Profile: A Subtle Difference with Significant Implications
While both Cbz and Boc groups activate the aziridine ring, their electronic properties are not identical, leading to subtle but significant differences in reactivity. The benzyloxycarbonyl group is generally considered to be slightly more electron-withdrawing than the tert-butyloxycarbonyl group. This difference in electron-withdrawing ability translates to a higher degree of activation for the Cbz-protected aziridine.
Computational studies on the activation energies for the ring-opening of N-substituted aziridines with an acetate nucleophile provide quantitative insight into this phenomenon. While direct comparative data for Cbz and Boc is scarce, the trend observed with other N-acyl groups suggests that a more electron-withdrawing substituent leads to a lower activation energy for the ring-opening reaction.[1] For instance, the activation energy for the ring-opening of an N-acetylaziridine is significantly lower than that of an N-alkylaziridine.[1] By extension, the more electron-withdrawing Cbz group would be expected to result in a lower activation barrier compared to the Boc group, leading to faster reaction rates under identical conditions.
This enhanced reactivity of Cbz-aziridine can be advantageous in cases where a less reactive nucleophile is employed or when milder reaction conditions are desired. However, it can also be a double-edged sword, as the increased electrophilicity may lead to undesired side reactions or decomposition, particularly with sensitive substrates.
Regioselectivity: The Unifying Principle
For both Cbz- and Boc-activated aziridines, the regioselectivity of the ring-opening reaction under SN2 conditions is primarily governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom of the aziridine ring.[2] This predictable regioselectivity is a key advantage of using these reagents in synthesis, allowing for the controlled formation of specific regioisomers.
Synthesis of N-Protected Aziridines: A Convergent Approach
The synthesis of both this compound and Boc-aziridine-1-carboxylate can be achieved through several established methods. A common and efficient approach involves the reaction of an N-protected imine with a diazo compound, often catalyzed by a Lewis acid.[3]
Figure 1: General workflow for the synthesis of N-protected aziridine carboxylates.
Experimental Protocol: Synthesis of N-Boc-Aryl Aziridine Carboxylate
This protocol is adapted from the work of Yadav et al.[3]
Materials:
-
Aldehyde (1 mmol)
-
tert-Butyl carbamate (1.1 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (2 mol%)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) (2 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the aldehyde (1 mmol) in [bmim]PF₆ (2 mL), add tert-butyl carbamate (1.1 mmol).
-
Stir the mixture at room temperature for the appropriate time to form the N-Boc imine in situ.
-
Add Bi(OTf)₃ (2 mol%) to the reaction mixture.
-
Add ethyl diazoacetate (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-aryl aziridine carboxylate.
The Critical Step: Deprotection Strategies
The choice between Cbz- and Boc-aziridine often hinges on the deprotection strategy required in the synthetic sequence. The orthogonality of these protecting groups to other functionalities in the molecule is a paramount consideration.
Cbz Deprotection: The Classic Hydrogenolysis and a Milder Alternative
The most common method for the cleavage of a Cbz group is palladium-catalyzed hydrogenolysis.[4] This method is highly efficient but can be incompatible with other reducible functional groups, such as alkenes, alkynes, and some aromatic systems.
Standard Protocol: Hydrogenolysis of a Cbz-Protected Amine
Materials:
-
Cbz-protected amine (1 mmol)
-
Palladium on carbon (10% w/w)
-
Methanol
-
Hydrogen gas (balloon or H-Cube®)
Procedure:
-
Dissolve the Cbz-protected amine (1 mmol) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
For substrates sensitive to hydrogenation, acid-mediated deprotection methods have emerged as a viable alternative.[5] Reagents such as HBr in acetic acid or Lewis acids can effectively cleave the Cbz group without the need for a metal catalyst.
Boc Deprotection: The Acid-Labile Workhorse and a Gentle Fluoride-Based Method
The Boc group is prized for its stability to a wide range of reagents and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent for Boc deprotection.[6][7] However, the strong acidity of TFA can be detrimental to acid-sensitive functional groups and, in some cases, the aziridine ring itself, which can undergo ring-opening under these conditions.[8]
Standard Protocol: TFA-Mediated Boc Deprotection
Materials:
-
Boc-protected amine (1 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine (1 mmol) in DCM.
-
Add TFA (typically 25-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the deprotected amine.
A significantly milder method for Boc deprotection involves the use of tetra-n-butylammonium fluoride (TBAF).[8][9] This method is particularly useful for substrates containing acid-sensitive functionalities or for the deprotection of Boc-aziridines where ring integrity is paramount.
Milder Protocol: TBAF-Mediated Boc Deprotection
Materials:
-
Boc-protected aziridine (1 mmol)
-
Tetra-n-butylammonium fluoride (TBAF) (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Boc-protected aziridine (1 mmol) in anhydrous THF.
-
Add a solution of TBAF in THF (typically 3 equivalents).
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the deprotected aziridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aziridine synthesis [organic-chemistry.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. tdcommons.org [tdcommons.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. amphoteros.com [amphoteros.com]
- 9. researchgate.net [researchgate.net]
The Chemist's Compass: Navigating Cbz, Boc, and Fmoc as Aziridine Protecting Groups
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aziridine ring, a strained three-membered heterocycle, is a valuable synthon in modern organic chemistry, serving as a precursor to a diverse array of nitrogen-containing molecules. However, the inherent reactivity of the aziridine nitrogen necessitates the use of protecting groups to control its nucleophilicity and influence the stereochemical outcome of subsequent transformations. The choice of this protecting group is a critical decision that can dictate the success of a synthetic route. This guide provides a comprehensive comparison of three of the most common carbamate protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of aziridine chemistry, supported by experimental data and mechanistic insights.
The Aziridine Conundrum: Balancing Activation and Stability
The selection of a protecting group for an aziridine is a delicate balance. Electron-withdrawing groups can activate the aziridine ring towards nucleophilic attack, a desired trait for many applications. However, the conditions required for the removal of these protecting groups must be carefully chosen to avoid unwanted ring-opening or other side reactions. The ideal protecting group is one that is stable under a range of reaction conditions, yet can be cleaved selectively and in high yield without compromising the integrity of the aziridine ring.
Comparative Analysis of Cbz, Boc, and Fmoc on the Aziridine Moiety
The orthogonality of Cbz, Boc, and Fmoc protecting groups, arising from their distinct deprotection mechanisms, is a cornerstone of modern synthetic strategy.[1] However, the unique electronic and steric environment of the aziridine ring can influence the stability and reactivity of these protecting groups in ways not always observed with simple amines.
| Protecting Group | Structure | Deprotection Condition | Key Advantages for Aziridines | Potential Issues with Aziridines |
| Cbz | Benzyl-O-(C=O)- | Hydrogenolysis (e.g., H₂, Pd/C)[2] | Generally stable to acidic and basic conditions.[1] Can be removed under neutral conditions. | Potential for ring-opening during hydrogenolysis, especially with activated aziridines. Catalyst poisoning can be an issue. |
| Boc | (CH₃)₃C-O-(C=O)- | Acidic (e.g., TFA, HCl)[3][4] | Easily removed under mild acidic conditions. | High risk of ring-opening with strong acids like TFA.[3][4] The tert-butyl cation generated can lead to side reactions. |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Basic (e.g., Piperidine in DMF)[5][6] | Mild, base-mediated deprotection. Orthogonal to acid-labile and hydrogenolytically cleaved groups. | Potential for base-mediated side reactions, though generally considered stable for many aziridine substrates. |
Carboxybenzyl (Cbz): The Hydrogenolysis-Labile Stalwart
The Cbz group is a classic amine protecting group, prized for its general stability. Its removal via catalytic hydrogenolysis offers a mild and neutral deprotection strategy.
Deprotection Mechanism: The hydrogenolysis of a Cbz group proceeds via the cleavage of the benzylic C-O bond by hydrogen on a palladium catalyst. This generates an unstable carbamic acid which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Aziridine-2-Carboxylates: A Comparative Analysis of Modern Methodologies
Introduction
Aziridine-2-carboxylates are far more than mere heterocyclic curiosities; they are potent, stereochemically rich building blocks that serve as critical intermediates in the synthesis of a vast array of biologically active compounds.[1][2] Their inherent ring strain (26-27 kcal/mol) makes them highly susceptible to nucleophilic ring-opening, providing regio- and stereocontrolled access to valuable α- and β-amino acids, the very cornerstones of many pharmaceuticals.[2][3] From the potent antimicrobial agent dynobactin A to immunomodulating anti-tumour agents like imexon, the aziridine-2-carboxylate motif is a recurring feature in complex molecule synthesis.[1][4]
However, the construction of this strained, three-membered ring is a significant synthetic challenge. The primary hurdles involve controlling the relative stereochemistry of the two stereocenters (C2 and C3) and, more demandingly, achieving high levels of enantioselectivity. This guide provides a comparative analysis of the principal modern methodologies for synthesizing aziridine-2-carboxylates. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, evaluate the performance of each method with experimental data, and provide the field-proven insights necessary for researchers to select the optimal synthetic strategy for their specific target.
Method 1: Aza-Michael Induced Ring Closure (MIRC) of α,β-Unsaturated Esters
The MIRC strategy is a robust and widely utilized approach that builds the aziridine ring in a stepwise manner. It is conceptually straightforward, relying on two fundamental organic reactions, making it a reliable choice for many applications.
Principle & Mechanism
The reaction proceeds via a two-step sequence:
-
Aza-Michael Addition: A nitrogen nucleophile undergoes a 1,4-conjugate addition to an electron-deficient α,β-unsaturated ester. This step forms an intermediate enolate.
-
Intramolecular Cyclization: The newly formed nitrogen-containing moiety, now tethered to the carbon backbone, acts as an internal nucleophile. It displaces a leaving group on the α-carbon, closing the three-membered ring.
The choice of nitrogen source is critical. While simple amines can be used, the process is often more efficient and controlled when using carbamates or hydroxylamine derivatives in the presence of an oxidant that generates the active nitrogen species in situ. For instance, a practical method involves using a simple carbamate like tert-butyl carbamate (H₂NBoc) with an oxidant such as sodium hypochlorite pentahydrate (NaOCl·5H₂O).[5] This generates a chloramine salt, which then engages in the cascade.
Caption: General workflow for the Aza-Michael Induced Ring Closure (MIRC) strategy.
Performance Analysis
The true power of this method is revealed in its asymmetric variants, particularly through the use of chiral phase-transfer catalysts (PTCs). These catalysts, typically optically active quaternary ammonium salts, form a chiral ion pair with the enolate intermediate, directing the subsequent cyclization to favor one enantiomer over the other.[5]
-
Advantages : This approach is operationally simple and avoids the use of expensive or toxic transition metals. The starting materials—α,β-unsaturated esters and simple carbamates—are readily available and inexpensive.[5][6]
-
Limitations : A potential side reaction is the epoxidation of the α,β-unsaturated ester by the oxidant, which can compete with the desired aziridination.[5] This is particularly problematic for more reactive substrates like α,β-unsaturated ketones. Careful control of reaction conditions and the order of addition is often necessary to suppress this competing pathway.[5]
-
Stereoselectivity : Diastereoselectivity is often high, with the trans isomer typically favored. Enantioselectivity is highly dependent on the structure of the chiral PTC and can reach excellent levels for suitable substrates.
Comparative Performance Data
| Entry | α,β-Unsaturated Ester (R¹) | N-Source | Catalyst (mol%) | Yield (%) | d.r. (trans:cis) | ee (%) | Reference |
| 1 | Methyl Acrylate | H₂NBoc / NaOCl·5H₂O | (S,S)-N-benzyl Cinchonidinium Salt (5) | 60 | >95:5 | 92 | [5] |
| 2 | Ethyl Acrylate | H₂NBoc / NaOCl·5H₂O | (S,S)-N-benzyl Cinchonidinium Salt (5) | 55 | >95:5 | 90 | [5] |
| 3 | 2-MeOC₆H₄CH₂ Acrylate | H₂NBoc / NaOCl·5H₂O | (S,S)-N-benzyl Cinchonidinium Salt (5) | 75 | >95:5 | 94 | [5] |
| 4 | Methyl Cinnamate | H₂NBoc / NaOCl·5H₂O | (S,S)-N-benzyl Cinchonidinium Salt (5) | 0 | - | - | [5] |
Method 2: Transition-Metal-Catalyzed Aziridination
For achieving high efficiency and stereocontrol across a broad range of substrates, transition-metal catalysis is the undisputed champion. These methods typically involve the reaction of an alkene (in this case, an acrylate) with a nitrene source, mediated by a metal complex.
Principle & Mechanism
The catalytic cycle generally involves the formation of a metal-nitrene intermediate. The nitrogen source, often an iminoiodinane (e.g., PhI=NTs), an azide, or a hydroxylamine derivative, reacts with the metal catalyst (commonly based on Rh, Cu, or Fe) to generate a highly reactive electrophilic nitrene species.[7] This metal-nitrene then transfers the nitrene group to the alkene substrate to form the aziridine ring, regenerating the catalyst for the next cycle. The stereochemical outcome is dictated by the chiral ligand environment around the metal center.
Caption: Simplified catalytic cycle for transition-metal-mediated aziridination.
Performance Analysis
-
Advantages : This is arguably the most versatile methodology, with a very broad substrate scope that includes unactivated alkenes.[7][8] It offers unparalleled control over stereoselectivity, with numerous chiral ligands available to achieve high enantiomeric excesses.[1][9] The reactions are often highly efficient, proceeding with low catalyst loadings under mild conditions.
-
Limitations : The primary drawbacks are the cost and potential toxicity of the metal catalysts (especially rhodium). Furthermore, the resulting aziridine is necessarily N-protected (e.g., N-Tosyl, N-Nosyl), and removal of these robust protecting groups can sometimes require harsh conditions, which the sensitive aziridine ring may not tolerate.
-
Stereoselectivity : Stereospecificity is a key feature; the stereochemistry of the starting alkene is often retained in the aziridine product. Asymmetric induction from chiral ligands is typically very high.
Comparative Performance Data
| Entry | Catalyst System | Nitrogen Source | Substrate | Yield (%) | ee (%) | Reference |
| 1 | Cu(I) / Chiral Bis(oxazoline) | N-sulfonyl azide | Styrene | >95 | 97 | [1] |
| 2 | Rh₂(caprolactamate)₄ | p-toluenesulfonamide | Methyl Cinnamate | 85 | N/A (achiral) | [8] |
| 3 | Chiral Fe(II) complex | Aryl azides | Aliphatic alkenes | 70-90 | N/A | [7] |
| 4 | Chiral Rh(II) Indenyl | Diazo compound | Unactivated Alkenes | 80-95 | >95 | [8] |
Method 3: Aziridination of Imines via Carbene/Ylide Addition
This strategy constructs the aziridine ring by forming the C2-C3 bond through the reaction of a C=N double bond (an imine) with a one-carbon component, such as a carbene or an ylide. The most prominent example is the aza-Darzens reaction or the related catalytic AZ reaction.
Principle & Mechanism
In the catalytic AZ reaction, a diazo compound (typically ethyl diazoacetate, EDA) serves as a carbene precursor. In the presence of a Lewis acid or Brønsted acid catalyst, the diazo compound reacts with an imine.[4] The catalyst activates the imine for nucleophilic attack by the diazo compound, leading to a zwitterionic intermediate which then cyclizes with the expulsion of dinitrogen gas to afford the aziridine.
The stereochemical outcome (cis vs. trans) can be effectively controlled by the choice of catalyst and the steric and electronic properties of the imine's N-substituent.[4][10] Chiral polyborate or VAPOL/VANOL-derived boron complexes have proven to be exceptional catalysts for achieving high enantioselectivity.[4]
Caption: Key steps in the catalytic AZ reaction of an imine with a diazo compound.
Performance Analysis
-
Advantages : This method is highly convergent and allows for significant diversity, as a wide range of imines and diazo compounds can be employed. It demonstrates high stereoselectivity, and both cis and trans isomers can often be accessed selectively by tuning the reaction conditions.[4][10]
-
Limitations : The primary safety concern is the use of diazoacetates, which can be explosive and require careful handling. The synthesis of the starting imines adds an extra step to the overall sequence compared to direct aziridination of alkenes.
-
Stereoselectivity : Excellent control of both relative and absolute stereochemistry is a hallmark of this method. For instance, using N-Boc-imines with VAPOL/VANOL-boron catalysts can lead to trisubstituted aziridines with high yields and enantioselectivities.[4]
Comparative Performance Data
| Entry | Imine N-Substituent | Catalyst | Diazo Reagent | Yield (%) | d.r. (cis:trans) | ee (%) | Reference |
| 1 | MEDAM | (S)-VAPOL-Boron Complex | Diazoamide | 90 | >20:1 (trans) | 96 | [4] |
| 2 | Boc | (S)-VANOL-Boron Complex | Diazoacetate | 62-90 | >20:1 (cis) | 85-99 | [4] |
| 3 | PMP | Pyridinium Triflate (10 mol%) | Diazoacetate | 70-99 | >20:1 (cis) | N/A | [4][10] |
| 4 | Dpp | Wulff-type Boroxinate Catalyst | Diazoacetate | 85-95 | >98:2 (trans) | 90-98 | [4] |
Summary and Strategic Selection
Choosing the optimal method for synthesizing an aziridine-2-carboxylate requires a careful evaluation of the project's specific goals, including the desired stereochemistry, the nature of the N-substituent, scalability, and cost.
| Method | Key Advantage | Primary Limitation | Best For... |
| Aza-Michael (MIRC) | Operational simplicity, inexpensive reagents, metal-free. | Potential for epoxide side-products, substrate scope limitations. | Scalable synthesis where a specific chiral PTC provides high ee for the target substrate. |
| Transition Metal Catalysis | Broadest substrate scope, excellent stereocontrol, high efficiency. | Catalyst cost/toxicity, requires N-protection (often robust). | Asymmetric synthesis of complex or highly functionalized aziridines. |
| Imine Aziridination (AZ) | Convergent, high stereoselectivity (cis/trans & enantiomeric control). | Use of potentially hazardous diazo compounds. | Accessing specific stereoisomers (cis or trans) with high fidelity from imine precursors. |
Decision Workflow
Caption: A workflow to guide the selection of a synthetic method.
Conclusion and Future Outlook
The synthesis of aziridine-2-carboxylates has evolved significantly, moving from classical cyclization reactions to highly sophisticated catalytic asymmetric methodologies. While transition-metal catalysis currently offers the broadest scope and highest levels of control, the development of more sustainable and cost-effective organocatalytic MIRC and AZ reactions continues to close the gap.
Emerging frontiers in this field include biocatalytic approaches, which leverage enzymes to perform aziridination with exquisite selectivity under environmentally benign conditions.[11][12] The reductive kinetic resolution of 2H-azirines also presents a novel and powerful route to valuable, unprotected N-H aziridines, which are more versatile building blocks.[1][13] As the demand for enantiopure, complex nitrogenous compounds grows, the development of even more efficient, selective, and sustainable methods for constructing this valuable heterocyclic motif will remain a paramount objective in synthetic chemistry.
Experimental Protocols
Representative Protocol 1: Asymmetric Aziridination via MIRC
(Adapted from Umeda et al., 2021[5])
-
To a stirred solution of the α,β-unsaturated ester (0.5 mmol, 1.0 equiv), tert-butyl carbamate (0.7 mmol, 1.4 equiv), and the chiral phase-transfer catalyst ((S,S)-N-benzyl cinchonidinium salt, 0.025 mmol, 5 mol%) in toluene (2.5 mL) at 0 °C is added potassium carbonate (1.5 mmol, 3.0 equiv).
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O, 0.7 mmol, 1.4 equiv) is added in one portion.
-
The reaction mixture is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion (typically 18-24 h), the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (5 mL) and diluted with ethyl acetate (10 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired aziridine-2-carboxylate. The enantiomeric excess is determined by chiral HPLC analysis.
Representative Protocol 2: Lewis Acid-Catalyzed AZ Reaction
(Adapted from a general procedure for borate-catalyzed aziridination[4])
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), the chiral borate catalyst (e.g., (S)-VAPOL-derived borate, 0.05 mmol, 10 mol%) is dissolved in anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL).
-
The N-protected imine (0.5 mmol, 1.0 equiv) is added, and the solution is stirred at the specified temperature (e.g., -20 °C) for 15 minutes.
-
A solution of ethyl diazoacetate (0.6 mmol, 1.2 equiv) in the same anhydrous solvent (1.0 mL) is added dropwise via syringe pump over 1 hour.
-
The reaction is allowed to stir until the imine is consumed, as monitored by TLC or ¹H NMR.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification by flash chromatography on silica gel provides the aziridine-2-carboxylate. Diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aziridine synthesis by aziridination [organic-chemistry.org]
- 9. Transition‐Metal Catalyzed Enantioselective Aziridination Reaction: Recent Development in Catalysis and Future Perspect… [ouci.dntb.gov.ua]
- 10. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - ProQuest [proquest.com]
- 11. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 12. Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Aziridine-2-carboxylates: An HPLC-Centric Comparative Analysis
In the landscape of modern drug discovery and development, the stereochemical purity of chiral molecules is not merely a quality control metric; it is a fundamental determinant of therapeutic efficacy and safety. Aziridine-2-carboxylates, a class of strained heterocyclic compounds, are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] Their inherent chirality necessitates robust and precise analytical methodologies to quantify enantiomeric excess (ee). This guide provides an in-depth, experience-driven comparison of analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC), to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific needs.
The Criticality of Enantiomeric Purity in Aziridine-2-carboxylates
The biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, induce toxic side effects. The United States Food and Drug Administration now mandates the marketing of only the active enantiomer for many chiral drugs.[3] Therefore, the accurate determination of enantiomeric excess is a non-negotiable aspect of the development and quality control of pharmaceuticals derived from aziridine-2-carboxylates.
HPLC: The Gold Standard for Chiral Separation
High-Performance Liquid Chromatography has emerged as the predominant technique for the enantioselective analysis of chiral compounds, including aziridine-2-carboxylates, due to its versatility and high resolution.[4] Its direct approach, where enantiomers are separated on a chiral stationary phase (CSP), is favored over indirect methods that require derivatization.[5]
The Engine of Separation: Chiral Stationary Phases (CSPs)
The crux of chiral HPLC lies in the selection of the appropriate CSP. These are specialized column packings containing a single enantiomer of a chiral selector, creating a chiral environment where the enantiomers of the analyte can be resolved. For aziridine-2-carboxylates, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent resolving power.[6][7] Amylose-based CSPs, in particular, have shown good selectivity for aziridines.[6] The separation mechanism on these CSPs is a complex interplay of various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical HPLC method for determining the enantiomeric excess of a model N-protected aziridine-2-carboxylate.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the aziridine-2-carboxylate sample.
-
Dissolve the sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution. The solvent used to dissolve the sample should ideally be less polar than the mobile phase to avoid peak distortion.[8]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: An amylose-based column, such as Chiralpak® ID or IF, is a recommended starting point.[6][7]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used.[5] The ratio is a critical parameter that must be optimized; a typical starting point is 90:10 (v/v) n-hexane:IPA.[5][8] For basic aziridines, the addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[7][9]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[4][8]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
-
Caption: A streamlined workflow for the HPLC-based determination of enantiomeric excess.
Comparative Analysis of Alternative Methodologies
While HPLC is a powerful tool, other techniques can also be employed for the determination of enantiomeric excess. The choice of method often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and the availability of instrumentation. For many chiral compounds, HPLC and Gas Chromatography (GC) are the most common methods for determining enantiomeric excess.[10][11]
| Feature | HPLC with Chiral Stationary Phase | Chiral Gas Chromatography (GC) | Capillary Electrophoresis (CE) with Chiral Selectors | NMR with Chiral Solvating Agents |
| Principle | Differential interaction with a solid chiral stationary phase.[3] | Differential interaction with a chiral stationary phase in a capillary column.[12] | Differential migration in a capillary under an electric field with a chiral selector in the buffer.[13] | Formation of diastereomeric complexes with different NMR spectra.[14] |
| Advantages | Broad applicability, high resolution, robust, well-established.[4] | High efficiency, fast analysis times, suitable for volatile compounds.[6] | High efficiency, low sample and solvent consumption, orthogonal to HPLC.[15] | Non-destructive, provides structural information, no separation required.[16] |
| Disadvantages | Higher cost of chiral columns, can require method development.[5] | Limited to thermally stable and volatile compounds, derivatization may be necessary.[6] | Lower concentration sensitivity, reproducibility can be challenging.[13] | Lower sensitivity, requires higher sample concentrations, expensive instrumentation.[16] |
| Typical Sample | N-protected aziridine-2-carboxylates.[17][18] | Volatile esters of aziridine-2-carboxylates.[6] | Charged or polar aziridine-2-carboxylates.[19] | Concentrated solutions of aziridine-2-carboxylates.[16] |
In-Depth Look at Alternative Techniques
Chiral Gas Chromatography (GC)
For volatile and thermally stable aziridine-2-carboxylate derivatives, such as their methyl or ethyl esters, chiral GC offers an excellent alternative to HPLC. The separation is achieved on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.[6][12]
Protocol Snapshot: Chiral GC of Aziridine-2-carboxylate Methyl Ester
-
Derivatization: Convert the carboxylic acid to its methyl ester using a standard esterification procedure if the compound is not sufficiently volatile.
-
GC System: A gas chromatograph with a flame ionization detector (FID).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., CHIRALDEX B-PM).[6]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is crucial to ensure the separation of the enantiomers. For example, starting at 100°C and ramping up.[6]
-
Data Analysis: Similar to HPLC, based on the integration of peak areas.
Capillary Electrophoresis (CE)
Capillary electrophoresis with chiral selectors added to the background electrolyte offers a high-efficiency separation method with very low sample and solvent consumption.[13][15] This technique is particularly well-suited for charged aziridine-2-carboxylates. The separation is based on the differential migration velocities of the enantiomers as they form transient diastereomeric complexes with the chiral selector in the electric field.[15]
Protocol Snapshot: Chiral CE of an Aziridine-2-carboxylate
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector. Cyclodextrins are commonly used as chiral selectors.[20][21]
-
Voltage: Application of a high voltage (e.g., 15-30 kV).
-
Data Analysis: Based on the migration times and peak areas of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of chiral solvating agents (CSAs) in NMR spectroscopy provides a powerful method for determining enantiomeric excess without the need for chromatographic separation.[14][22] The CSA forms diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions, which exhibit distinct chemical shifts in the NMR spectrum.[14][16] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio. (S)-aziridinyl diphenylmethanol has been shown to be a promising CSA for the analysis of chiral carboxylic acids.[16]
Protocol Snapshot: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known quantity of the aziridine-2-carboxylate sample and the chiral solvating agent in a suitable deuterated solvent (e.g., CDCl3) directly in an NMR tube.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton in the analyte that is split into two distinct signals for the two diastereomeric complexes. The enantiomeric excess is determined by the integration ratio of these two signals.
Conclusion: Selecting the Optimal Analytical Strategy
The determination of the enantiomeric excess of aziridine-2-carboxylates is a critical step in the development of chiral pharmaceuticals. While HPLC with chiral stationary phases remains the most versatile and widely used technique, a comprehensive understanding of the available analytical arsenal is essential for making informed decisions.
For routine analysis and method development, HPLC offers a robust and reliable platform. When dealing with volatile derivatives, chiral GC can provide faster analysis times. For situations where sample volume is limited, or an orthogonal technique is required for method validation, chiral CE is a valuable option. Finally, NMR with chiral solvating agents offers a non-destructive method that can provide both quantitative and structural information, albeit with lower sensitivity.
By carefully considering the specific properties of the analyte and the analytical requirements of the project, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their aziridine-2-carboxylate-based drug candidates.
References
- 1. rjptonline.org [rjptonline.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 16. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hub.hku.hk [hub.hku.hk]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation of chiral compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Chiral Aziridines
An Application Scientist's Guide to Comparing Catalytic Systems for Asymmetric Aziridination
Aziridines, the nitrogen-containing analogs of epoxides, are powerful and versatile building blocks in modern organic synthesis.[1] Their inherent ring strain facilitates highly regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex, nitrogenous molecules.[2] Chiral aziridines, in particular, serve as critical intermediates in the synthesis of pharmaceuticals and biologically active compounds.[3][4] The development of catalytic asymmetric methods to produce these synthons from achiral precursors has therefore been a paramount objective in synthetic chemistry.[2]
This guide offers a comparative analysis of the leading catalytic systems for the asymmetric aziridination of olefins. We will delve into the mechanistic underpinnings, substrate scope, and practical performance of catalyst families based on Rhodium, Copper, and Iron, as well as metal-free Organocatalytic approaches. Our focus is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal catalytic system for their specific synthetic challenges.
Logical Framework for Catalyst Evaluation
The selection of a catalyst for asymmetric aziridination is a multi-factorial decision. This guide is structured around a logical workflow that mirrors the process an application scientist would follow when developing a new synthetic route.
Caption: A logical workflow for selecting and validating an asymmetric aziridination catalyst.
Rhodium-Based Catalytic Systems
Rhodium catalysts, especially dirhodium(II) tetracarboxylates, are renowned for their high efficiency and broad applicability in nitrene transfer reactions.[5][6] Recent innovations have focused on ligand design to create a chiral environment around the metal center, enabling remarkable levels of stereocontrol.
Mechanism of Action
The catalytic cycle is initiated by the reaction of the Rh(II) complex with a nitrene precursor, such as a sulfamate in the presence of an oxidant like PhI(OPiv)₂, to form a highly reactive rhodium-nitrene intermediate.[7] This electrophilic species then approaches the olefin. A two-spin-state mechanism involving a triplet Rh-nitrene species has been proposed to drive the stereocontrolled approach and activation of the substrate, leading to the formation of the aziridine product and regeneration of the Rh(II) catalyst.[8]
Caption: Simplified catalytic cycle for Rh(II)-catalyzed aziridination.
Performance & Substrate Scope
C₄-symmetrical dirhodium(II) tetracarboxylates are particularly effective catalysts.[5][8] They demonstrate high chemoselectivity and efficiency for the aziridination of mono-, di-, and trisubstituted olefins, including for late-stage functionalization of complex molecules.[7][8] Furthermore, planar chiral rhodium indenyl catalysts have recently been introduced for the challenging enantioselective aziridination of unactivated terminal alkenes.[9][10]
Table 1: Performance of Representative Rhodium Catalysts
| Catalyst Type | Olefin Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Rh₂(S-tfpttl)₄ | Styrene | 95 | 99 | [7][8] |
| Rh₂(S-tfpttl)₄ | 1-Octene | 85 | 96 | [7][8] |
| Rh₂(S-tfpttl)₄ | trans-4-Octene | 89 | 98 | [7][8] |
| Rh(III) Indenyl | 1-Octene | 78 | 94:6 e.r. | [9] |
| Rh(III) Indenyl | Vinyl cyclohexane | 14 | 91:9 e.r. |[9][10] |
Copper-Based Catalytic Systems
Copper-catalyzed asymmetric aziridination has been a cornerstone of the field since the pioneering work of Evans and Jacobsen.[1][10] These systems are valued for their cost-effectiveness and robust performance, especially with conjugated olefins.[11]
Mechanism of Action
The reaction is typically catalyzed by Cu(I) or Cu(II) complexes with chiral ligands, most notably bis(oxazoline) (BOX) or diimine derivatives.[1][11] The mechanism involves the formation of a copper-nitrene intermediate.[12][13] Experimental evidence, such as the independence of enantioselectivity from the iodoarene leaving group, strongly supports a redox mechanism where the nitrene is transferred from the copper center to the olefin, rather than a Lewis acid mechanism.[1][12] The reaction proceeds via a discrete Cu(III)-nitrene as the reactive intermediate.[12]
Caption: Catalytic cycle for Cu(I)-Bis(oxazoline) catalyzed aziridination.
Performance & Substrate Scope
Copper catalysts with bis(oxazoline) or diimine ligands exhibit high enantioselectivities, particularly for olefins bearing at least one aromatic substituent.[1] For instance, cinnamate esters and 2,2-dimethylchromene derivatives can be aziridinated with excellent ee values.[1] However, a notable limitation of some early systems was the low enantioselectivity achieved with simple, unactivated aliphatic olefins.[1] The development of heterogeneous catalysts, such as copper-exchanged zeolites modified with chiral ligands, has shown promise in overcoming some of these limitations and can lead to significantly higher enantioselection compared to their homogeneous counterparts.[14][15]
Table 2: Performance of Representative Copper Catalysts
| Catalyst/Ligand | Olefin Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Cu(I)/Bis(oxazoline) | Phenyl Cinnamate | 64 | 97 | [16] |
| Cu(II)/Diimine | 6-cyano-2,2-dimethylchromene | N/A | >98 | [1] |
| Cu(II)/Diimine | Styrene | N/A | 66 | [1] |
| CuHY/Bis(oxazoline) | 2-Chlorostyrene | High | 95 | [14] |
| CuHY/Bis(oxazoline) | 4-Chlorostyrene | High | 94 |[14] |
Iron-Based Catalytic Systems
Iron catalysis represents a more sustainable and economical approach to asymmetric aziridination.[17] While development in this area is more recent compared to rhodium and copper, significant progress has been made in designing effective iron-based systems.
Mechanism and Catalyst Design
Iron-catalyzed aziridinations often employ iron-porphyrin complexes or, more recently, complexes with N-heterocyclic carbene (NHC) ligands.[1][18][19] The reaction mechanism is believed to proceed through an iron-nitrene intermediate, analogous to the well-studied iron-catalyzed C-H amination reactions.[20] The design of chiral ligands, such as D₂-symmetric tetra-NHCs, is crucial for inducing asymmetry, although achieving high enantioselectivities across a broad range of substrates remains a challenge.[18][19]
Performance & Substrate Scope
Iron(II) triflate has been shown to catalyze the aziridination of olefins and enol silyl ethers in moderate to good yields.[20][21] Chiral tetra-NHC iron(ii) complexes have been developed that catalyze the stereospecific aziridination between aryl azides and aliphatic alkenes, though enantiomeric excesses have been modest in initial reports.[18][19] This area is one of active research, with significant potential for the discovery of more highly selective and generally applicable iron catalysts.[17]
Organocatalytic Systems: The Metal-Free Alternative
Organocatalysis offers a complementary strategy to metal-catalyzed processes, avoiding the cost and potential toxicity associated with transition metals.[22][23] These systems typically operate through different mechanistic pathways.
Mechanism and Approaches
Instead of forming a metal-nitrene, organocatalytic aziridination can proceed through several routes. One common approach involves the reaction of imines with diazo compounds, where a chiral Lewis or Brønsted acid activates the imine towards nucleophilic attack.[2] Another strategy is the use of chiral phase-transfer catalysts (PTCs) to mediate the reaction between a nucleophile and an aziridinating agent.[24][25] These methods provide access to chiral aziridines from different starting materials (imines) than the olefin-based approaches discussed previously.
Performance & Substrate Scope
Catalysts derived from chiral ligands like VANOL or VAPOL with borates are effective for the reaction of N-benzhydryl imines with ethyl diazoacetate, producing cis-aziridines with high diastereo- and enantioselectivity.[2] Chiral PTCs have been successfully applied to the asymmetric ring-opening of N-tosyl aziridines with β-ketoesters, yielding functionalized products with up to 99% ee.[24][25]
Representative Experimental Protocols
The causality behind experimental choices is critical for reproducibility and optimization. Below are detailed protocols for two common catalytic systems.
Protocol 1: Copper-Catalyzed Asymmetric Aziridination of Styrene
(Based on methodology by Jacobsen et al.[1])
This protocol is representative of aziridinations using chiral diimine ligands, which excel with styrenyl substrates. The use of molecular sieves is crucial for removing trace water, which can deactivate the catalyst.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral diimine ligand (0.012 mmol, 1.2 eq. relative to Cu) and Cu(OTf)₂ (0.010 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (1.0 mL) and stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.
-
Reaction Setup: In a separate flame-dried flask, add activated 4 Å molecular sieves (approx. 100 mg). Cool the flask to the desired reaction temperature (e.g., -40 °C).
-
Reagent Addition: Add styrene (0.10 mmol, 1.0 eq.) to the flask containing the sieves. Then, transfer the pre-formed catalyst solution via cannula.
-
Initiation: Add the nitrene precursor, [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (0.11 mmol, 1.1 eq.), in one portion.
-
Reaction Monitoring: Stir the reaction at -40 °C for 24-48 hours. Monitor the consumption of the limiting reagent by TLC or GC analysis.
-
Work-up: Upon completion, allow the reaction to warm to room temperature. Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched aziridine. Determine yield and ee% (chiral HPLC).
Protocol 2: Rhodium-Catalyzed Asymmetric Aziridination of an Aliphatic Olefin
(Based on methodology by Dauban, Sircoglou, Darses et al.[7])
This protocol highlights a modern Rh(II) system effective for a broad range of olefins, including challenging aliphatic substrates. The use of an additive like pentafluorobenzoic acid can be critical for catalyst turnover and efficiency.
-
Reaction Setup: To a dry vial equipped with a magnetic stir bar, add the dirhodium(II) catalyst, Rh₂(S-tfpttl)₄ (0.002 mmol, 0.1-1 mol%).
-
Additive & Reagents: Add pentafluorobenzoic acid (0.004 mmol, 2 mol%), the sulfamate nitrene source (e.g., p–tBu-phenylsulfamate) (0.2 mmol, 1.0 eq.), and the oxidant PhI(OPiv)₂ (0.24 mmol, 1.2 eq.).
-
Solvent and Substrate: Add anhydrous toluene (2.0 mL). Cool the mixture to -15 °C. Add the aliphatic olefin (e.g., 1-Octene) (0.4 mmol, 2.0 eq.) via syringe.
-
Reaction Execution: Stir the reaction vigorously at -15 °C for the specified time (e.g., 12-24 hours), ensuring the mixture remains homogenous.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography to obtain the pure aziridine product. Determine the yield and enantiomeric excess.
Conclusion and Outlook
The field of catalytic asymmetric aziridination has matured significantly, offering chemists a powerful toolkit for the synthesis of chiral nitrogen-containing molecules.
-
Rhodium catalysts offer the broadest substrate scope and highest efficiencies to date, particularly with modern C₄-symmetric and planar chiral indenyl systems capable of activating even unactivated olefins with excellent stereocontrol.[8][10]
-
Copper catalysts remain a highly valuable and cost-effective option, especially for conjugated olefins.[11] The pioneering work with BOX and diimine ligands laid the foundation for the field, and heterogeneous copper systems show great promise for enhanced performance and recyclability.[1][14]
-
Iron catalysts are an emerging class that holds significant potential for sustainable chemistry.[17] While enantioselectivities may not yet consistently match those of rhodium or copper, the rapid progress in ligand design suggests that highly active and selective iron systems are on the horizon.[18][19]
-
Organocatalysts provide a mechanistically distinct, metal-free alternative, expanding the range of accessible aziridine structures from starting materials other than olefins, such as imines.[2]
The optimal choice of catalyst depends fundamentally on the specific olefin or imine substrate, the desired scale of the reaction, and economic considerations. Future developments will likely focus on expanding the scope of sustainable iron catalysts, designing catalysts for challenging tetrasubstituted olefins, and developing new nitrene precursors that offer improved safety and atom economy.
References
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- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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- 5. benchchem.com [benchchem.com]
- 6. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic asymmetric heterogeneous aziridination of styrene derivatives using bis(oxazoline)-modified Cu2+-exchanged zeolite Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. mdpi.com [mdpi.com]
- 18. Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Organocatalytic asymmetric ring-opening of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Organocatalytic asymmetric ring-opening of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of Benzyl Aziridine-1-carboxylate: A Comparative Guide for Synthetic Chemists
In the intricate world of organic synthesis, the choice of an electrophile is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic route. While traditional electrophiles like alkyl halides and epoxides are foundational, the strategic application of activated aziridines, specifically Benzyl Aziridine-1-carboxylate, offers a unique and powerful set of advantages. This guide provides an in-depth comparison, supported by experimental insights, to illuminate why this reagent is an increasingly indispensable tool for researchers, particularly those in drug development, for constructing complex nitrogen-containing molecules.
The Electrophile Dilemma: Beyond Simple Alkylation
The construction of carbon-heteroatom and carbon-carbon bonds is the cornerstone of molecule-building. Electrophiles are the electron-seeking partners in these reactions, and their inherent properties—reactivity, steric profile, and the functional groups they carry—profoundly influence reaction outcomes.
-
Alkyl Halides : These are classic electrophiles for SN2 reactions. However, their application can be hampered by competing elimination reactions, and the functional group they introduce is limited to the alkyl chain itself. Reactivity is governed by the polarity and strength of the C-X bond, which can sometimes require harsh conditions.[1]
-
Epoxides : As three-membered rings, epoxides are activated by significant ring strain (approx. 13 kcal/mol), making them excellent electrophiles for ring-opening reactions.[2] They provide a direct route to 1,2-difunctionalized compounds, specifically β-hydroxy ethers, sulfides, or amines. However, controlling regioselectivity in unsymmetrical epoxides can be challenging, often depending heavily on whether conditions are acidic or basic.
-
Michael Acceptors : These α,β-unsaturated carbonyl compounds undergo conjugate addition, a powerful C-C bond-forming reaction.[3][4] This process, however, is specific to creating a 1,5-relationship between the nucleophile and the carbonyl group, a distinct structural motif.
This compound enters this landscape not merely as another electrophile, but as a multifunctional synthetic tool that overcomes many of these limitations.
Core Advantages of this compound
Aziridines are nitrogen-containing analogues of epoxides. Their reactivity is driven by a substantially higher ring strain energy (approx. 26-27 kcal/mol), which provides a powerful thermodynamic driving force for ring-opening reactions.[5][6] The true synthetic utility, however, is unlocked by the substituent on the nitrogen atom. The N-carboxybenzyl (Cbz) group in this compound is an "activating" group; its electron-withdrawing nature enhances the electrophilicity of the ring carbons, making the aziridine highly susceptible to nucleophilic attack under mild conditions.[6][7][8]
Advantage 1: Superior Regio- and Stereocontrol
The nucleophilic ring-opening of N-Cbz activated aziridines proceeds via a highly predictable SN2-type mechanism. This affords excellent control over both regiochemistry and stereochemistry.
-
Regioselectivity : Nucleophilic attack almost invariably occurs at the less sterically hindered carbon atom.[6][9] This is a significant advantage over unsymmetrical epoxides, where reaction conditions can dictate the point of attack, sometimes leading to mixtures of regioisomers.
-
Stereoselectivity : The SN2 pathway ensures a clean inversion of stereochemistry at the attacked carbon center. This allows for the reliable transfer of chirality from an enantiopure aziridine to the product, a critical feature for pharmaceutical synthesis.
Caption: Comparative reaction pathways for different electrophiles.
Advantage 2: Direct Introduction of a Protected Amine
This is arguably the most powerful feature of this compound. The ring-opening reaction accomplishes two crucial transformations in a single step:
-
Formation of a new bond between a nucleophile and a carbon atom.
-
Unveiling of a nitrogen atom that is already protected with the versatile Cbz group.
This contrasts sharply with other electrophiles. Ring-opening an epoxide with an amine, for instance, yields a β-amino alcohol with a free amine, which can be prone to over-alkylation or other side reactions. To achieve the same protected amine using an alkyl halide, one would need a multi-step sequence, such as alkylation with a phthalimide derivative followed by deprotection. The Cbz group is robust through many reaction conditions and can be cleanly removed via catalytic hydrogenolysis, a mild and high-yielding procedure.
Advantage 3: Access to the Privileged 1,2-Aminofunctional Scaffold
The products of aziridine ring-opening are β-functionalized amines (e.g., 1,2-amino alcohols, 1,2-diamines, β-amino thiols). This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals, including antivirals, antibiotics, and enzyme inhibitors.[10][11][12][13] this compound provides a direct, stereocontrolled entry into this valuable chemical space.
Comparative Data Summary
The table below summarizes the key performance differences between this compound and other common electrophiles.
| Feature | This compound | Epoxide | Alkyl Halide (e.g., Benzyl Bromide) | Michael Acceptor |
| Reactivity Driver | High Ring Strain (~27 kcal/mol), N-Activation[5][6] | Ring Strain (~13 kcal/mol)[2] | C-X Bond Polarity | Conjugated π-system |
| Typical Conditions | Mild; often room temp, catalyst-free[14] | Basic or Acidic Catalysis | Often requires heat, strong base | Basic or Nucleophilic Catalysis |
| Regioselectivity | Excellent (attack at less hindered carbon)[9] | Condition-dependent | Not applicable (single electrophilic C) | Absolute (attack at β-carbon) |
| Stereochemical Outcome | SN2 Inversion | SN2 Inversion | SN2 Inversion | Not directly applicable to the C=C bond |
| Functional Moiety Introduced | Protected Amine (N-Cbz) + Nucleophile | Hydroxyl + Nucleophile | Alkyl/Benzyl Group | Forms a 1,5-dicarbonyl or equivalent[3] |
| Common Side Reactions | Minimal under controlled conditions | Polymerization (acidic), Regioisomers | E2 Elimination | 1,2-addition (with strong nucleophiles)[4] |
| Product Scaffold | 1,2-Amino Alcohol/Amine/Thiol | 1,2-Diol/Amino Alcohol/Thio Alcohol | Substituted Alkane | 1,5-Difunctional Compound |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we provide representative protocols for the reaction of a sulfur nucleophile with our electrophiles of interest.
Protocol 1: Ring-Opening of Benzyl (2R)-2-phenylaziridine-1-carboxylate
This procedure details the highly regioselective ring-opening of an activated aziridine.[9]
Caption: Workflow for aziridine ring-opening.
Step-by-Step Methodology:
-
To a solution of Benzyl (2R)-2-phenylaziridine-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere is added thiophenol (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino sulfide as a single regioisomer with inversion of stereochemistry.
Protocol 2: Ring-Opening of (R)-Styrene Oxide
This protocol highlights the potential for regioselectivity issues with epoxides under non-optimized conditions.
Step-by-Step Methodology:
-
To a solution of thiophenol (1.2 mmol) in methanol (10 mL), sodium methoxide (1.2 mmol) is added, and the mixture is stirred for 10 minutes to form the sodium thiophenolate salt.
-
(R)-Styrene oxide (1.0 mmol) is added to the solution.
-
The mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is taken up in diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash chromatography often yields a mixture of two regioisomers, with the major product resulting from attack at the less-hindered methylene carbon.
Protocol 3: Substitution Reaction of (Bromomethyl)benzene
This protocol demonstrates a standard SN2 reaction with an alkyl halide.
Step-by-Step Methodology:
-
To a solution of thiophenol (1.2 mmol) in acetone (15 mL), potassium carbonate (1.5 mmol) is added.
-
The mixture is stirred vigorously for 15 minutes.
-
(Bromomethyl)benzene (benzyl bromide) (1.0 mmol) is added dropwise.
-
The reaction is stirred at room temperature for 8-12 hours.
-
The solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate (20 mL) and water (15 mL).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the benzyl sulfide product.
Conclusion: A Strategic Choice for Modern Synthesis
While alkyl halides and epoxides remain workhorse electrophiles, this compound presents a compelling alternative for synthetic challenges requiring high fidelity and the strategic installation of nitrogen. Its advantages—driven by a combination of high ring strain and electronic activation—translate into mild reaction conditions, superb regio- and stereocontrol, and the direct generation of a protected β-amino functional group. For researchers and drug development professionals aiming to construct complex, enantiopure nitrogenous compounds, mastering the application of this versatile electrophile is not just an option; it is a strategic necessity for efficient and elegant synthesis.
References
- 1. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives [mdpi.com]
- 10. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries | Semantic Scholar [semanticscholar.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Guide to the Reactivity of N-Sulfonyl vs. N-Acyl Activated Aziridines
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Aziridines, the nitrogen-containing analogues of epoxides, are powerful three-membered heterocyclic building blocks in modern organic synthesis. Their high ring strain (approx. 27 kcal/mol) makes them susceptible to ring-opening reactions, providing a versatile entry point to a diverse array of complex, nitrogen-containing molecules, which are cornerstones of many pharmaceutical agents.[1][2] The reactivity of the aziridine ring, however, is critically dependent on the substituent attached to the nitrogen atom. A fundamental distinction exists between "non-activated" aziridines, which bear electron-donating groups (e.g., alkyl, aryl) and are relatively inert, and "activated" aziridines, which possess electron-withdrawing groups (EWGs).[3][4]
This guide provides an in-depth, objective comparison of the reactivity of the two most prominent classes of activated aziridines: N-sulfonyl and N-acyl derivatives. Understanding their distinct electronic properties and the resulting mechanistic nuances is paramount for any researcher aiming to strategically control the outcome of nucleophilic ring-opening reactions.
The Activating Group: A Tale of Two Electron-Withdrawing Moieties
The enhanced reactivity of activated aziridines stems from the ability of the N-substituent to withdraw electron density from the three-membered ring.[5] This inductive effect polarizes the carbon-nitrogen bonds, increasing the electrophilicity of the ring carbons and priming them for nucleophilic attack.[4] While both sulfonyl (-SO₂R) and acyl (-COR) groups serve this purpose, their electronic properties differ in subtle but impactful ways.
-
N-Sulfonyl Group: The sulfonyl group is a powerful σ-electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. It is generally considered to be more strongly electron-withdrawing than a comparable carbonyl group.[6] This results in a significant polarization of the aziridine ring, making N-sulfonyl aziridines highly reactive electrophiles.
-
N-Acyl Group: The acyl group also activates the aziridine ring through a strong inductive effect. Crucially, however, the carbonyl group offers a more effective pathway for delocalization of the nitrogen lone pair via resonance compared to the sulfonyl group.[6] This amide-like resonance flattens the nitrogen pyramid, influences the conformation of the aziridine, and plays a decisive role in its unique reactivity profile, particularly concerning the regioselectivity of ring-opening.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of Benzyl Aziridine-1-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific practice. Benzyl Aziridine-1-carboxylate derivatives are of particular interest; their strained three-membered ring makes them valuable building blocks in organic synthesis and key pharmacophores in numerous bioactive compounds.[1][2] However, this inherent reactivity also presents challenges, demanding an unequivocal and multi-faceted approach to structural confirmation.
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to validate the structure of these molecules. We will move beyond a simple listing of data, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a self-validating analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the constitution and stereochemistry of this compound derivatives.[1] Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides critical information about the electronic environment of protons and their spatial relationships. For a typical this compound, the spectrum can be dissected into three key regions:
-
Aziridine Ring Protons: These protons are the most diagnostic. They typically resonate in the upfield region of the spectrum. However, the electron-withdrawing nature of the N-carboxylate group deshields these protons, shifting their signals downfield compared to N-alkyl aziridines.[1] Their chemical shifts are highly sensitive to other substituents on the ring.
-
Benzylic Protons (-O-CH₂-Ph): A characteristic singlet (or AB quartet, depending on chirality) typically appears around 5.1-5.4 ppm. This signal confirms the presence of the benzyl ester group.
-
Aromatic Protons (C₆H₅): The five protons of the phenyl ring usually appear as a multiplet in the 7.2-7.4 ppm range, confirming the benzyl moiety.[3]
The coupling constants (J-values) between vicinal protons on the aziridine ring are invaluable for determining the stereochemistry (cis/trans) of substituents. Generally, Jcis is larger than Jtrans.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements the ¹H NMR data by providing a direct look at the carbon framework.
-
Aziridine Ring Carbons: These carbons exhibit characteristic chemical shifts, typically in the 20-50 ppm range.[1]
-
Carbonyl Carbon (-C=O): The carboxylate carbonyl carbon gives a distinct signal in the downfield region, often around 155-170 ppm.
-
Benzylic Carbon (-O-C H₂-Ph): This carbon signal is typically found around 67-70 ppm.
-
Aromatic Carbons (C₆H₅): These signals appear in the characteristic aromatic region of 125-140 ppm.
Comparative NMR Data for this compound
The following table summarizes typical chemical shift ranges for the parent compound. Substituents on the aziridine ring or the benzyl group will alter these values predictably.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aziridine CH₂ | ~2.0 - 3.0 (m) | ~25 - 45 |
| Benzylic CH₂ | ~5.1 - 5.4 (s) | ~67 - 70 |
| Aromatic CH | ~7.2 - 7.4 (m) | ~127 - 129 (para, meta), ~135 (ipso) |
| Carbonyl C=O | N/A | ~155 - 170 |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice as it is a good solvent for many organic compounds.[3][4]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: The residual protio-solvent signal (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) can be used for referencing.[4]
-
Acquisition: Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).[3]
Caption: Key proton and carbon environments for NMR analysis.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule, providing crucial confirmatory evidence.[1] For this compound derivatives, the IR spectrum is dominated by a few key absorptions.
The most telling feature is the strong carbonyl (C=O) stretch from the carboxylate group, typically appearing in the range of 1690-1760 cm⁻¹ .[2][4] Studies have shown that the resonance interaction between the carbonyl group and the ring nitrogen is significantly reduced in N-acyl aziridines, which can influence the exact frequency of this band.[5] Other important vibrations include the C-N stretch of the aziridine ring (often around 1200-1300 cm⁻¹) and the C-H stretches of the aliphatic and aromatic portions of the molecule.[1][2]
Comparative IR Data
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1690 - 1760 | Strong |
| Aziridine C-N | Stretch | 1200 - 1300 | Medium |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Benzene Ring | C=C Bending | 1450 - 1600 | Medium-Weak |
Experimental Protocol: IR Analysis (Thin Film Method)
-
Sample Application: If the sample is a liquid or oil, place a single drop onto the surface of a salt plate (e.g., NaCl or KBr).[1]
-
Film Formation: Place a second salt plate on top of the first and gently press to create a thin, uniform film of the sample between the plates.
-
Data Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., dichloromethane or acetone).
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides the molecular weight and, through high-resolution analysis (HRMS), the elemental composition of the molecule. Furthermore, the fragmentation pattern offers valuable structural clues that corroborate NMR and IR data.[1]
Under common ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation of this compound is influenced by both the strained ring and the benzyl ester group. Common fragmentation pathways include:
-
Formation of the Benzyl Cation: Cleavage of the C-O bond of the ester is very common, leading to the highly stable benzyl cation at m/z 91 . This is often a prominent peak in the spectrum.
-
Ring Opening: The strained aziridine ring can undergo cleavage.[1]
-
Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) is another possible fragmentation pathway for carboxylate-containing ions upon collisional activation.[6]
Caption: Plausible fragmentation pathways for this compound.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. The solvent evaporates, releasing the analyte ions into the gas phase.
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.
-
Tandem MS (MS/MS): To study fragmentation, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas to generate fragment ions, which are then analyzed.[6]
Integrated Workflow for Structure Confirmation
No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all three methods. The process is a self-validating loop where each piece of data must be consistent with the others.
Caption: Integrated workflow for spectroscopic structure confirmation.
For instance, an HRMS analysis might provide an elemental formula of C₁₀H₁₁NO₂.[7] IR spectroscopy would then be expected to show a strong C=O absorption around 1710 cm⁻¹, confirming the carboxylate.[2] Finally, ¹H NMR should reveal signals for five aromatic protons, two benzylic protons, and four aziridine protons, with integrals matching this 5:2:4 ratio, and ¹³C NMR would show the expected 8 unique carbon signals (accounting for symmetry in the phenyl ring). The convergence of these independent datasets provides unwavering confidence in the proposed structure.
Conclusion
The structural confirmation of this compound derivatives is a critical step in their synthesis and application. A multi-spectroscopic approach, leveraging the complementary strengths of NMR, IR, and MS, is the industry standard. By understanding the principles behind each technique and integrating their data logically, researchers can establish a robust and defensible structural assignment, ensuring the integrity and reproducibility of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. rsc.org [rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H11NO2 | CID 9855625 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Benzyl Aziridine-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Benzyl Aziridine-1-carboxylate, a valuable reagent in organic synthesis, belongs to the aziridine family of compounds. The inherent reactivity of the three-membered aziridine ring, which makes it a powerful synthetic tool, is also the source of its significant hazardous properties. This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, grounded in established safety principles and regulatory compliance. The core directive is simple: in-lab chemical neutralization is not recommended. [1] The safest and most compliant method is professional disposal coordinated through your institution's Environmental Health & Safety (EHS) department.[1]
Hazard Profile: Understanding the Inherent Risks
The primary driver for these stringent protocols is the chemical nature of the aziridine moiety. This strained ring system is susceptible to ring-opening by various nucleophiles, leading to high reactivity.[1] Furthermore, aziridines as a class are considered potential mutagens and carcinogens.[1][2] Therefore, all materials contaminated with this compound must be treated as hazardous waste.
A summary of the compound's hazard classifications provides the quantitative basis for our operational precautions.
| Hazard Class | GHS Code | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[3][4] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3][4] |
| Acute Toxicity (Oral, Category 4) | H302 | Harmful if swallowed.[4] |
| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction. |
| Hazardous to the Aquatic Environment (Chronic) | H411 | Toxic to aquatic life with long lasting effects. |
This data is synthesized from authoritative Safety Data Sheets (SDS). Always refer to the specific SDS provided by your chemical supplier for the most accurate information.
The Core Disposal Protocol: A Mandate for Professional Management
The following step-by-step methodology ensures that this compound waste is handled in a manner that is safe, compliant, and environmentally responsible.
Experimental Protocol: Hazardous Waste Management
-
Waste Identification and Segregation:
-
Action: Immediately classify all materials that have come into contact with this compound as hazardous waste. This includes:
-
Unused or expired reagent.
-
Reaction mixtures containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, syringes, chromatography columns).
-
Spill cleanup materials.
-
-
Causality: This rigorous identification prevents the accidental introduction of a reactive and potentially carcinogenic substance into non-hazardous waste streams, protecting personnel and the environment.[1]
-
-
Containment:
-
Action: Place all identified hazardous waste into a dedicated, compatible, and leak-proof container.
-
For liquid waste, use a container designed for chemical solvents that can be securely sealed.[5]
-
For solid waste, use a puncture-resistant container, such as a designated sharps container for contaminated glassware or a robust, sealable bag for other solids.
-
-
Causality: Proper containment is the first line of defense against accidental spills or exposure. Containers must be kept closed at all times except when adding waste to prevent the release of vapors and reduce spill risk, a common EPA violation.[5]
-
-
Labeling:
-
Action: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other primary hazardous constituents (e.g., solvents). Note the date accumulation started.
-
Causality: Accurate labeling is a critical requirement of the OSHA Hazard Communication Standard and EPA regulations.[6][7] It ensures that everyone, from lab personnel to EHS professionals, is aware of the container's contents and associated dangers.
-
-
Segregated Storage:
-
Action: Store the sealed and labeled waste container in a designated hazardous waste satellite accumulation area.[1] This area must be well-ventilated and away from heat, sparks, or open flames.
-
Causality: Crucially, you must store aziridine waste separately from incompatible materials, particularly acids and strong oxidizing agents.[1][3] Contact with these substances can trigger a violent, exothermic polymerization or decomposition, presenting a severe safety hazard.
-
-
Arranging Professional Disposal:
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[1] Provide them with the exact chemical name and quantity of the waste.
-
Causality: EHS departments are trained and equipped to handle the transport and final disposal of hazardous chemicals in compliance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][5] This is the only self-validating and trustworthy final step in the disposal process.
-
Caption: Workflow for the safe disposal of this compound waste.
Operational Safety & Emergency Response
Safe disposal begins with safe handling during use. Adherence to the following procedures is mandatory.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and safety shower.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times.[8] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). No single glove material protects against all chemicals, so consult a glove compatibility chart.
-
Eye Protection: Safety goggles or a face shield.[3]
-
Lab Coat: A flame-resistant lab coat to protect from splashes.
-
Emergency Procedures
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3]
-
Spill Response:
-
Large Spill: Evacuate the area immediately and contact your institution's EHS department or emergency services.[1]
-
Small Spill: If you are trained and have the appropriate spill kit, you may clean it up.[1] Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1] Scoop the material into a designated hazardous waste container and dispose of it according to the protocol in Section 2.[1]
-
By adhering to these rigorous procedures, we can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for ourselves and our colleagues while maintaining full regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. useforesight.io [useforesight.io]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pfw.edu [pfw.edu]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. epa.gov [epa.gov]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
